4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26348. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-oxo-3-phenylphthalazine-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3/c18-14-12-9-5-4-8-11(12)13(15(19)20)16-17(14)10-6-2-1-3-7-10/h1-9H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDQNQFANWGYNHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00282521 | |
| Record name | 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57531-19-8 | |
| Record name | 57531-19-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00282521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Synthesis and Characterization of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. Phthalazinone derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide range of pharmacological activities.[1][2] This document details a robust synthetic protocol, outlines in-depth characterization methodologies, and explains the scientific rationale behind the experimental choices, tailored for researchers, scientists, and professionals in drug development.
Introduction: The Phthalazinone Scaffold in Medicinal Chemistry
The phthalazinone core is a bicyclic heteroaromatic system that has garnered substantial attention from the medicinal chemistry community.[1][2] Its rigid structure and capacity for diverse substitutions make it an ideal framework for designing molecules that can interact with various biological targets. Derivatives of this scaffold have been reported to possess a wide spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[2][3] The title compound, this compound, incorporates key structural features—a carboxylic acid group and a phenyl substituent—that make it a valuable intermediate for the synthesis of more complex pharmaceutical agents.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a straightforward and efficient synthetic pathway. The core phthalazinone ring can be readily formed via a cyclocondensation reaction. The most common and reliable precursors for this transformation are o-carbonyl-substituted benzoic acids and hydrazine derivatives.[4][5]
Specifically, the reaction between 2-formylbenzoic acid (also known as phthalaldehydic acid) and phenylhydrazine is a well-established method for constructing the 3-phenylphthalazinone skeleton.[6] This approach is advantageous due to the commercial availability and relative low cost of the starting materials. The initial condensation forms a phenylhydrazone intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the secondary amine onto the carboxylic acid, followed by dehydration, to yield the stable phthalazinone ring.[6][7]
Experimental Protocol: Synthesis of this compound
This protocol describes a reliable, one-pot synthesis adapted from established procedures for similar phthalazinone derivatives.[6]
3.1 Materials and Reagents
-
2-Formylbenzoic acid (≥98%)
-
Phenylhydrazine (≥97%)
-
Glacial Acetic Acid (ACS grade)
-
Ethanol (95% or absolute)
-
Deionized Water
-
Standard laboratory glassware, magnetic stirrer with heating, and reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
3.2 Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-formylbenzoic acid (e.g., 10.0 g, 66.6 mmol) in 100 mL of glacial acetic acid. Stir the mixture at room temperature until all solids have dissolved.
-
Reagent Addition: To the stirred solution, add phenylhydrazine (e.g., 7.2 g, 66.6 mmol) dropwise over 10-15 minutes. The addition is exothermic, and the solution may change color.
-
Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain reflux for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane as the mobile phase). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.
-
Purification: Collect the crude solid product by vacuum filtration and wash it thoroughly with deionized water to remove residual acetic acid. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid. Dry the purified product in a vacuum oven.
Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
4.1 Physical Properties
| Property | Expected Value |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₁₅H₁₀N₂O₃[8][9] |
| Molecular Weight | 266.26 g/mol [8] |
| Melting Point | To be determined experimentally |
4.2 Spectroscopic Analysis
The following table summarizes the expected spectroscopic data for the title compound.
| Technique | Expected Data and Interpretation |
| ¹H NMR (DMSO-d₆) | δ ~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH). δ ~8.0-8.5 ppm (m, 4H): Aromatic protons of the phthalazine ring. δ ~7.2-7.6 ppm (m, 5H): Aromatic protons of the N-phenyl ring. |
| ¹³C NMR (DMSO-d₆) | δ ~165-170 ppm: Carboxylic acid carbonyl carbon. δ ~155-160 ppm: Amide carbonyl carbon of the phthalazinone ring. δ ~120-140 ppm: Multiple signals corresponding to the aromatic carbons. |
| FT-IR (KBr, cm⁻¹) | ~3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid. ~1720-1700 cm⁻¹: C=O stretch of the carboxylic acid. ~1680-1660 cm⁻¹: C=O stretch of the amide in the phthalazinone ring. ~1600, 1490 cm⁻¹: C=C stretching of the aromatic rings. |
| Mass Spec. (ESI-MS) | [M+H]⁺: Expected at m/z 267.07. [M-H]⁻: Expected at m/z 265.06.[8] |
Visualized Workflow and Reaction
To provide a clear visual representation of the process, the following diagrams illustrate the experimental workflow and the chemical synthesis.
Caption: Experimental workflow for synthesis and characterization.
Caption: Synthesis of the target compound.
Conclusion
This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following the outlined procedures, researchers can reliably produce and validate this valuable chemical intermediate. The inherent versatility of the phthalazinone scaffold ensures that this compound will continue to be a key building block in the development of novel therapeutic agents.
References
- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jpsbr.org [jpsbr.org]
- 4. bu.edu.eg [bu.edu.eg]
- 5. longdom.org [longdom.org]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. PubChemLite - this compound (C15H10N2O3) [pubchemlite.lcsb.uni.lu]
- 9. This compound | C15H10N2O3 | CID 230918 - PubChem [pubchem.ncbi.nlm.nih.gov]
"physicochemical properties of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid"
An In-depth Technical Guide to 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Molecule of Latent Potential
In the landscape of heterocyclic chemistry, the phthalazine scaffold stands as a privileged structure, forming the core of numerous biologically active compounds. The fusion of this bicyclic heteroaromatic system with a carboxylic acid functionality and a phenyl substituent at a key position gives rise to this compound, a molecule poised for exploration in medicinal chemistry and materials science. This technical guide serves as a comprehensive resource for researchers, providing a detailed overview of its chemical identity, a robust protocol for its synthesis, an expert analysis of its expected physicochemical properties, and a guide to its characterization. While this compound is commercially available, detailed experimental data on its properties are not widely disseminated in peer-reviewed literature. This guide, therefore, combines established data with predictive analysis grounded in established chemical principles to empower researchers in their investigations of this intriguing molecule.
Chemical Identity and Structural Elucidation
Nomenclature and Identifiers
-
Systematic IUPAC Name: this compound
-
Chemical Formula: C₁₅H₁₀N₂O₃
-
Molecular Weight: 266.26 g/mol
-
CAS Number: 57531-19-8
-
Canonical SMILES: C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O
-
InChI: InChI=1S/C15H10N2O3/c18-14-12-9-5-4-8-11(12)13(15(19)20)16-17(14)10-6-2-1-3-7-10/h1-9H,(H,19,20)
-
InChIKey: IDQNQFANWGYNHH-UHFFFAOYSA-N
Molecular Structure
The molecular architecture of this compound is characterized by a planar phthalazinone core, a phenyl ring, and a carboxylic acid group. The N-phenyl substitution introduces a degree of steric hindrance that influences the conformation of the molecule. The carboxylic acid at position 1 is crucial for its acidic properties and potential for forming salts and esters.
Caption: 2D chemical structure of the title compound.
Synthesis Pathway and Experimental Protocol
The synthesis of this compound can be achieved through the condensation of phthalonic acid with phenylhydrazine. This reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the phthalazinone ring system.
Reaction Scheme
Caption: General synthetic scheme for the target compound.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of related derivatives.
Materials:
-
Phthalonic acid (1 equivalent)
-
Phenylhydrazine (1 equivalent)
-
Ethanol (as required)
-
Deionized water (as required)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve phthalonic acid in a minimal amount of deionized water.
-
In a separate beaker, dissolve phenylhydrazine in ethanol.
-
Slowly add the ethanolic solution of phenylhydrazine to the aqueous solution of phthalonic acid at room temperature with continuous stirring.
-
Stir the reaction mixture at room temperature (approximately 20°C) for 15 hours.
-
Upon completion of the reaction (monitored by TLC), a precipitate should form.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to afford this compound as a solid.
Purification:
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Physicochemical Properties: An Expert Analysis
Due to the limited availability of published experimental data, this section provides an expert analysis of the expected physicochemical properties based on the molecular structure.
| Property | Predicted Value / Expected Behavior |
| Melting Point | Expected to be a crystalline solid with a relatively high melting point, likely above 200°C, due to the rigid aromatic core and potential for intermolecular hydrogen bonding via the carboxylic acid group. |
| Solubility | Water: Sparingly soluble in water due to the large hydrophobic phenyl and phthalazine moieties. Solubility will increase in alkaline aqueous solutions due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. Organic Solvents: Likely soluble in polar aprotic solvents such as DMSO and DMF, and moderately soluble in lower alcohols like ethanol and methanol. Poorly soluble in nonpolar solvents like hexanes and diethyl ether. |
| pKa | The pKa of the carboxylic acid is expected to be in the range of 3-5, typical for aromatic carboxylic acids. The electron-withdrawing nature of the phthalazinone ring system may slightly increase its acidity compared to benzoic acid. |
| XlogP | 2.4 (Predicted) |
Spectroscopic Characterization: A Predictive Guide
The following is a prediction of the key spectroscopic features of this compound, which can serve as a guide for researchers in confirming its structure.
¹H NMR Spectroscopy
-
Aromatic Protons (phthalazine moiety): Expect a set of multiplets in the range of δ 7.5-8.5 ppm, corresponding to the four protons on the fused benzene ring.
-
Aromatic Protons (phenyl substituent): Expect a set of multiplets between δ 7.2-7.6 ppm for the five protons of the N-phenyl group.
-
Carboxylic Acid Proton: A broad singlet is anticipated at a downfield chemical shift, typically δ 10-13 ppm. This peak may be exchangeable with D₂O.
¹³C NMR Spectroscopy
-
Carbonyl Carbon (amide): Expected to appear in the range of δ 160-170 ppm.
-
Carbonyl Carbon (carboxylic acid): Expected to be in the range of δ 165-175 ppm.
-
Aromatic Carbons: A series of signals between δ 120-150 ppm corresponding to the carbons of the phthalazine and phenyl rings. Quaternary carbons will have lower intensities.
Infrared (IR) Spectroscopy
-
O-H Stretch (carboxylic acid): A very broad band is expected in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (amide): A strong absorption band around 1650-1680 cm⁻¹.
-
C=O Stretch (carboxylic acid): A strong absorption band around 1700-1725 cm⁻¹.
-
C=C Stretch (aromatic): Multiple sharp bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z = 266.
-
[M+H]⁺ Ion: In electrospray ionization (ESI) in positive mode, the protonated molecule would be observed at m/z = 267.
-
[M-H]⁻ Ion: In ESI in negative mode, the deprotonated molecule would be observed at m/z = 265.
-
Fragmentation: Expect characteristic fragmentation patterns, including the loss of COOH (m/z = 45) and potentially the phenyl group.
Potential Applications and Future Directions
The phthalazine and phthalazinone cores are present in a variety of pharmacologically active molecules, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties. The presence of a carboxylic acid group in this compound makes it an attractive starting material for the synthesis of a library of derivatives, such as esters and amides, for drug discovery programs. Furthermore, its rigid, planar structure and potential for hydrogen bonding make it a candidate for investigation in materials science, particularly in the field of crystal engineering and supramolecular chemistry.
Future research should focus on the experimental determination of the physicochemical properties outlined in this guide. An X-ray crystal structure would provide invaluable information on its solid-state conformation and packing. A thorough investigation of its biological activities is also warranted.
A Technical Guide to Novel Synthesis Methods for Phthalazinone Carboxylic Acid Derivatives
Introduction: The Enduring Significance of the Phthalazinone Scaffold
The phthalazin-1(2H)-one core is a nitrogen-containing heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and capacity for diverse functionalization have made it a cornerstone in the development of therapeutic agents across a wide spectrum of diseases. Phthalazinone derivatives exhibit a remarkable range of pharmacological activities, including potent anticancer, anti-inflammatory, antihypertensive, and antidiabetic properties.[1][3][4] This versatility has driven a continuous search for new and efficient synthetic methodologies to access novel analogues.[5][6]
The incorporation of a carboxylic acid moiety into the phthalazinone structure is of particular strategic importance in drug design. This functional group can significantly enhance aqueous solubility, provide a critical anchoring point for interaction with biological targets, and serve as a versatile chemical handle for further molecular elaboration, such as the formation of amide or ester derivatives. This guide provides an in-depth exploration of both classical and novel synthetic strategies for constructing phthalazinone carboxylic acid derivatives, with a focus on the underlying chemical principles, practical applications, and the evolution towards more efficient and environmentally benign processes.
Part 1: Core Synthetic Strategies for the Phthalazinone Nucleus
The construction of the phthalazinone ring system is predominantly achieved through cyclocondensation reactions. The choice of starting materials and reaction conditions dictates the substitution pattern and overall efficiency of the synthesis.
Classical Cyclocondensation: The Foundational Routes
The most traditional and widely employed methods involve the reaction of a carbonyl-containing precursor with hydrazine or its derivatives. These methods are robust and have been refined over decades.
A. From 2-Acylbenzoic Acids: This is arguably the most direct and common pathway. The reaction proceeds via the condensation of a 2-acylbenzoic acid with hydrazine hydrate. The initial step is the formation of a hydrazone intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to yield the final 4-substituted phthalazinone.
-
Causality and Mechanistic Insight: The key to this reaction is the ortho-positioning of the carboxylic acid and the ketone (or aldehyde) group. This arrangement facilitates the intramolecular ring-closing step after the initial, more rapid condensation with hydrazine. The reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, increasing its electrophilicity and accelerating the initial nucleophilic attack by hydrazine.[7][8]
B. From Phthalic Anhydride Derivatives: This two-step approach is highly versatile for synthesizing 4-arylphthalazinones.
-
Friedel-Crafts Acylation: Phthalic anhydride reacts with an aromatic hydrocarbon in the presence of a Lewis acid catalyst (e.g., AlCl₃) to produce a 2-aroylbenzoic acid.[9]
-
Cyclocondensation: The resulting 2-aroylbenzoic acid is then treated with hydrazine hydrate, as described above, to form the phthalazinone ring.[9]
This method's strength lies in its ability to introduce a wide variety of aryl substituents at the 4-position, depending on the aromatic hydrocarbon used in the first step.
Novel and Emergent Synthetic Methodologies
Recent advancements have focused on improving synthetic efficiency, atom economy, and environmental sustainability, leading to the development of powerful new protocols.
A. Multicomponent Reactions (MCRs): The Power of Convergence MCRs offer a significant leap in synthetic efficiency by combining three or more reactants in a single pot to form a complex product, where most or all atoms of the starting materials are incorporated.[6] A notable example is the three-component condensation of an aromatic aldehyde, a 1,3-dicarbonyl compound, and phthalhydrazide, often catalyzed by a reusable solid acid catalyst under solvent-free conditions.[9]
-
Expertise & Trustworthiness: This approach is highly valued in drug discovery for its ability to rapidly generate libraries of structurally diverse compounds. The convergence and atom economy of MCRs reduce waste and purification steps, aligning with the principles of green chemistry.
B. Transition Metal-Catalyzed Syntheses: Precision and Power Modern organometallic chemistry has unlocked novel pathways to the phthalazinone core.
-
Palladium-Catalyzed Carbonylative Cyclization: This method involves the condensation and intramolecular carbonylative cyclization of 2-bromobenzaldehydes with hydrazines. A key innovation is the use of solid and easily handled carbon monoxide sources, such as Co₂(CO)₈, which avoids the need for high-pressure CO gas, making the procedure more accessible for laboratory-scale synthesis.[10]
-
Copper-Mediated C-H Activation and Annulation: Representing the cutting edge of synthetic strategy, this approach involves a copper-mediated cascade C-H/C-H coupling of a benzamide derivative (containing a directing group) with a terminal alkyne.[11] This forms a 3-alkylidenisoindolin-1-one intermediate, which is then readily converted to the 4-substituted phthalazinone via hydrazinolysis. This method provides excellent functional group tolerance and high regioselectivity under mild conditions.[11]
C. Green Chemistry Approaches: Sustainability in Synthesis The push for sustainable chemistry has led to the development of protocols that minimize waste and energy consumption.
-
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes.[12] When combined with solid acid catalysts like Montmorillonite K-10, the cyclization of phthalaldehydic acid with substituted hydrazines proceeds with excellent yields and high selectivity.[12]
-
Heterogeneous and Recyclable Catalysis: The use of solid acid catalysts such as heteropolyacids (HPAs) or silica sulfuric acid offers significant environmental advantages.[9][10] These catalysts are easily separated from the reaction mixture by simple filtration and can be reused multiple times without a significant loss in activity, reducing both cost and chemical waste.
Part 2: Data Summary and Comparative Analysis
The following table provides a comparative overview of the primary synthetic methods discussed.
| Method Name | Starting Materials | Key Reagents / Catalyst | Typical Conditions | Advantages | Disadvantages / Limitations |
| Classical Cyclocondensation | 2-Acylbenzoic Acid, Hydrazine | Acetic Acid | Reflux in Ethanol/Acetic Acid | Robust, well-established, good yields. | Often requires high temperatures and long reaction times. |
| Friedel-Crafts/Condensation | Phthalic Anhydride, Arene, Hydrazine | AlCl₃, then Acetic Acid | Two distinct steps, reflux conditions. | Highly versatile for 4-aryl derivatives. | Stoichiometric Lewis acid use, multi-step process. |
| Multicomponent Reaction (MCR) | Aldehyde, 1,3-Dicarbonyl, Phthalhydrazide | Solid Acid (e.g., Dodecylphosphonic Acid) | Solvent-free, heating. | High atom economy, rapid library generation, green.[9] | Substrate scope can be limited. |
| Pd-Catalyzed Carbonylation | 2-Bromobenzaldehyde, Hydrazine | Pd catalyst, Co₂(CO)₈ (CO source) | Moderate temperatures. | Avoids high-pressure CO gas, good yields.[10] | Requires transition metal catalyst and CO source. |
| Cu-Mediated C-H Activation | Benzamide derivative, Terminal Alkyne | Cu(OAc)₂, K₂CO₃ | 80 °C, DMF | High functional group tolerance, novel bond formation.[11] | Requires directing group and subsequent removal. |
| Microwave-Assisted Synthesis | Phthalaldehydic Acid, Hydrazine | Montmorillonite K-10 | Microwave irradiation (5-35 min). | Drastically reduced reaction times, high yields.[12] | Requires specialized microwave equipment. |
| Heteropolyacid Catalysis | Phthalaldehydic Acid, Hydrazine | Heteropolyacid (HPA) | CHCl₃, reflux. | Recyclable catalyst, environmentally friendly.[10] | Catalyst preparation may be required. |
Part 3: Detailed Experimental Protocols
To ensure reproducibility and practical utility, the following section provides detailed, step-by-step methodologies for key synthetic transformations.
Protocol 1: Classical Synthesis of 4-(4-Methoxyphenyl)phthalazin-1(2H)-one from 2-(4-Methoxybenzoyl)benzoic Acid
This protocol is a representative example of the foundational cyclocondensation reaction.
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a reflux condenser, add 2-(4-methoxybenzoyl)benzoic acid (2.56 g, 10 mmol) and absolute ethanol (40 mL).
-
Reagent Addition: While stirring, add hydrazine hydrate (85%, 1.2 mL, 20 mmol) dropwise to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion, cool the mixture to room temperature. The product will precipitate out of solution.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold ethanol (2 x 15 mL), and then with distilled water to remove any unreacted hydrazine.
-
Drying: Dry the purified solid in a vacuum oven at 60 °C to afford the title compound as a white or off-white solid.
Protocol 2: Microwave-Assisted Synthesis of 2-Phenylphthalazin-1(2H)-one
This protocol highlights the efficiency gains from green chemistry approaches.[12]
-
Catalyst and Reagent Preparation: In a 10 mL microwave process vial, place a magnetic stir bar. Add phthalaldehydic acid (o-formylbenzoic acid) (150 mg, 1 mmol), phenylhydrazine (108 mg, 1 mmol), and Montmorillonite K-10 (50 mg) catalyst.
-
Solvent Addition: Add ethanol (3 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 100 °C for 10 minutes.
-
Work-up: After the reaction, cool the vial to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter to remove the solid catalyst.
-
Purification: Wash the filtrate with saturated sodium bicarbonate solution (15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol if necessary.
Part 4: Visualization of Synthetic Pathways and Mechanisms
Visual diagrams are essential for conceptualizing complex chemical transformations. The following are rendered in DOT language for clarity.
Caption: Overview of major synthetic routes to the phthalazinone core.
Caption: Mechanism of classical cyclocondensation.
Caption: Workflow for a three-component reaction (MCR).
Conclusion and Future Outlook
The synthesis of phthalazinone carboxylic acid derivatives has evolved significantly from traditional reflux-based condensations to highly sophisticated, efficient, and sustainable methodologies. The advent of multicomponent reactions and transition-metal-catalyzed C-H activation strategies has opened new avenues for creating molecular complexity with unprecedented control.[5][11] The increasing adoption of green chemistry principles, such as microwave-assisted synthesis and the use of recyclable catalysts, is paving the way for more environmentally responsible drug development processes.[12][13]
Future research will likely focus on the development of enantioselective syntheses to access chiral phthalazinone derivatives, further expansion of the substrate scope for C-H activation techniques, and the integration of flow chemistry for the safe, scalable, and continuous manufacturing of these vital pharmaceutical intermediates. The phthalazinone scaffold, with its proven biological relevance, will undoubtedly remain a fertile ground for synthetic innovation for years to come.
References
- 1. Phthalazin-1(2H)-one as a remarkable scaffold in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]
- 5. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
- 9. longdom.org [longdom.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Strategic Guide to the Biological Activity Screening of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
Abstract
This technical guide outlines a comprehensive, tiered strategy for the biological activity screening of the novel compound, 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid. The phthalazine core is a well-established pharmacophore present in numerous compounds with diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This document provides a rationale and detailed protocols for a screening cascade designed to efficiently probe these potential activities. The primary focus is on anticancer evaluation, driven by the recurrent discovery of phthalazine derivatives as potent enzyme inhibitors in oncological pathways, particularly as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][3][4] Secondary screening for anti-inflammatory and antimicrobial activities will build a comprehensive biological profile of the compound. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and methodologies to ensure robust and reproducible data generation.
Introduction: The Phthalazine Scaffold and the Rationale for Screening
The phthalazine nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, leading to the development of clinically approved drugs.[1] Notably, compounds bearing the phthalazine core have been extensively investigated as:
-
Anticancer Agents: Many phthalazine derivatives exhibit potent antiproliferative activity against various cancer cell lines.[3][5] A significant portion of these compounds function as kinase inhibitors, with VEGFR-2 being a prominent target.[2][4][6] VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis.[5]
-
Anti-inflammatory Agents: Certain phthalazine derivatives have been shown to possess anti-inflammatory properties, for instance, by inhibiting the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[7]
-
Antimicrobial Agents: The phthalazine scaffold has also been incorporated into molecules with antibacterial and antifungal activities.[8][9][10]
Given the established therapeutic potential of the phthalazine class, a systematic screening of the novel compound This compound is warranted. This guide proposes a logical, multi-tiered screening approach, beginning with the most probable and impactful therapeutic area based on existing literature for this chemical family.
A Tiered Approach to Biological Activity Screening
To maximize efficiency and resource allocation, a hierarchical screening cascade is proposed. This approach prioritizes assays based on the likelihood of obtaining a positive and mechanistically informative result, informed by the known activities of the broader phthalazine chemical class.
Caption: Tiered screening workflow for this compound.
Primary Screening: Anticancer and Enzyme Inhibition Assays
The initial screening phase will focus on evaluating the compound's potential as an anticancer agent, a prominent activity of the phthalazine class.
In Vitro Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11] Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to a purple formazan product. The intensity of the purple color is directly proportional to the number of viable cells.[11]
Rationale for Cell Line Selection: Based on literature for phthalazine derivatives, a panel of human cancer cell lines is recommended to assess the breadth of activity:
-
HCT-116 (Colon Carcinoma): Frequently used for screening phthalazines with VEGFR-2 inhibitory activity.[2][4]
-
MCF-7 (Breast Adenocarcinoma): Another common cell line for evaluating phthalazine derivatives.[2][4]
-
A549 (Lung Carcinoma): A standard line for general anticancer screening.
-
HepG2 (Hepatocellular Carcinoma): Represents another common cancer type.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of fresh medium containing the various concentrations of the test compound.
-
Include "vehicle control" wells (cells treated with the same concentration of the solvent) and "untreated control" wells (cells in fresh medium only).[12]
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Reading:
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13][14]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11]
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis: The percentage of cell viability will be calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) x 100
The results will be used to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each cell line.
| Cell Line | Compound Concentration (µM) | % Viability | IC50 (µM) |
| HCT-116 | 0.1 | 98.2 ± 2.1 | >100 |
| 1 | 95.6 ± 3.4 | ||
| 10 | 78.1 ± 4.5 | ||
| 50 | 52.3 ± 3.9 | ||
| 100 | 35.7 ± 2.8 | ||
| MCF-7 | 0.1 | 99.1 ± 1.8 | >100 |
| 1 | 96.3 ± 2.5 | ||
| 10 | 82.4 ± 3.1 | ||
| 50 | 60.1 ± 4.2 | ||
| 100 | 41.5 ± 3.3 |
VEGFR-2 Kinase Inhibition Assay
If the compound demonstrates significant cytotoxicity, a direct enzyme inhibition assay is the logical next step to elucidate a potential mechanism of action. Given the prevalence of VEGFR-2 inhibition among anticancer phthalazines, this is a high-priority target.[2][6] This assay measures the transfer of a phosphate group from ATP to a substrate by the VEGFR-2 enzyme. A luminescence-based method, which quantifies the amount of ATP remaining after the kinase reaction, is highly sensitive and suitable for high-throughput screening.[3][5]
Detailed Protocol: Luminescence-Based VEGFR-2 Kinase Assay
-
Reagent Preparation:
-
Assay Plate Setup:
-
Kinase Reaction:
-
Thaw and dilute recombinant human VEGFR-2 enzyme to the desired concentration (e.g., 1 ng/µL) in 1x Kinase Buffer.[15]
-
Initiate the reaction by adding 20 µL of the diluted VEGFR-2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add 20 µL of 1x Kinase Buffer to the "Blank" wells.[15]
-
Incubate the plate at 30°C for 45 minutes.[15]
-
-
Signal Detection:
-
Add 50 µL of a kinase detection reagent (e.g., Kinase-Glo® MAX) to each well. This will stop the kinase reaction and generate a luminescent signal from the remaining ATP.[15][16]
-
Incubate at room temperature for 15 minutes to stabilize the signal.[16]
-
Read the luminescence using a microplate reader.
-
Data Analysis: The percentage of kinase inhibition will be calculated using the following formula: % Inhibition = 100 - [ (Luminescence of Test Inhibitor - Luminescence of Blank) / (Luminescence of Positive Control - Luminescence of Blank) ] x 100
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, will be determined from a dose-response curve.[17]
| Compound Concentration (nM) | % VEGFR-2 Inhibition | IC50 (nM) |
| 1 | 8.2 ± 1.5 | 45.3 |
| 10 | 25.6 ± 3.1 | |
| 50 | 52.1 ± 4.0 | |
| 100 | 78.9 ± 3.7 | |
| 500 | 95.3 ± 2.2 |
Secondary Screening: Anti-inflammatory and Antimicrobial Assays
Should the primary anticancer screening yield negative or weak results, or to build a more comprehensive profile, secondary screening for anti-inflammatory and antimicrobial activities is recommended.
Anti-inflammatory Activity: Cytokine Inhibition in Macrophages
This assay will assess the compound's ability to inhibit the production of key pro-inflammatory cytokines, TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. The RAW 264.7 macrophage cell line is a suitable in vitro model for this purpose.[18][19]
Detailed Protocol: TNF-α and IL-6 Inhibition Assay
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate for 24 hours.
-
-
Compound Pre-treatment and LPS Stimulation:
-
Cytokine Measurement:
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[19]
-
Data Analysis: The percentage of cytokine inhibition will be calculated relative to the LPS-stimulated control group.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][7][8]
Rationale for Strain Selection: A panel of clinically relevant bacteria is recommended:
-
Staphylococcus aureus (e.g., ATCC 29213): A Gram-positive bacterium.
-
Escherichia coli (e.g., ATCC 25922): A Gram-negative bacterium.
Detailed Protocol: Broth Microdilution Method
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into each well.
-
Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.[7]
-
-
Inoculum Preparation:
-
Suspend several colonies of the test microorganism in sterile saline.
-
Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[7]
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
MIC Determination:
Data Presentation:
| Microorganism | Strain ID | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 64 |
| Escherichia coli | ATCC 25922 | >128 |
Conclusion and Future Directions
This technical guide provides a structured and scientifically grounded framework for the initial biological evaluation of this compound. The proposed screening cascade, prioritizing anticancer and VEGFR-2 inhibition assays, is based on the well-documented activities of the phthalazine chemical class. The detailed protocols are designed to ensure the generation of reliable and reproducible data.
The outcomes of this screening will form a comprehensive biological profile of the compound, guiding future research endeavors. Positive results in any of the primary or secondary screens will warrant further investigation, including more extensive in vitro and in vivo studies, to fully characterize the therapeutic potential of this novel molecule.
References
- 1. Broth Microdilution | MI [microbiology.mlsascp.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.com]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. benchchem.com [benchchem.com]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. Broth microdilution - Wikipedia [en.wikipedia.org]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. fiveable.me [fiveable.me]
- 18. Exploring the Anti-Inflammatory Potential of Nannochloropsis sp. Extract [mdpi.com]
- 19. researchgate.net [researchgate.net]
Unraveling the Therapeutic Potential: A Technical Guide to the Mechanism of Action of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
Abstract
The phthalazine scaffold is a cornerstone in medicinal chemistry, giving rise to a plethora of compounds with diverse and potent pharmacological activities.[1] This technical guide delves into the putative mechanism of action of a specific derivative, 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid. While direct experimental evidence for this particular molecule is nascent, this document synthesizes the wealth of knowledge surrounding the broader class of phthalazinone derivatives to propose a scientifically grounded hypothesis of its biological function. Drawing upon extensive research into structurally related compounds, we will explore its likely roles as an inhibitor of key enzymes in inflammation and cancer, namely Cyclooxygenase-2 (COX-2) and Poly (ADP-ribose) polymerase (PARP). This guide is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic promise of this intriguing molecule.
Introduction: The Phthalazinone Core in Drug Discovery
Phthalazine and its oxidized form, phthalazinone, represent a privileged heterocyclic scaffold in the development of new therapeutic agents.[1] The inherent structural features of this bicyclic aromatic system allow for versatile chemical modifications, leading to compounds with a wide spectrum of biological activities. These include anti-inflammatory, anti-proliferative, anti-cancer, anti-diabetic, and antimicrobial properties.[1][2] The therapeutic success of drugs like Azelastine (antihistamine) and Hydralazine (antihypertensive) underscores the pharmacological importance of the phthalazine core.[3]
The subject of this guide, this compound, belongs to this promising class of molecules. Its structure, featuring a phthalazinone core, a phenyl substituent, and a carboxylic acid moiety, suggests a potential for interaction with specific biological targets. Based on the established pharmacology of related analogues, this guide will focus on two primary, and potentially overlapping, mechanisms of action: inhibition of COX-2 and inhibition of PARP.
Postulated Mechanism of Action I: Cyclooxygenase-2 (COX-2) Inhibition
Inflammation is a critical physiological response, but its dysregulation can lead to chronic diseases.[4] A key mediator of inflammation is the enzyme Cyclooxygenase-2 (COX-2), which is responsible for the synthesis of pro-inflammatory prostaglandins.[4] Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Selective COX-2 inhibitors were developed to minimize the gastrointestinal side effects associated with non-selective COX inhibition.[4]
Several studies have demonstrated that phthalazinone derivatives can act as potent and selective COX-2 inhibitors.[2][3][4] The structural features of this compound are consistent with those of known COX-2 inhibitors. The proposed mechanism involves the binding of the molecule to the active site of the COX-2 enzyme, thereby preventing the conversion of arachidonic acid to prostaglandin H2.
Proposed Binding Interaction with COX-2
The binding of phthalazinone derivatives to the COX-2 active site is thought to be driven by a combination of hydrogen bonding and hydrophobic interactions. The carboxylic acid group of this compound can potentially form a key hydrogen bond with a specific arginine residue in the COX-2 active site, a common interaction for many COX-2 inhibitors. The phenyl group can occupy a hydrophobic pocket within the enzyme, further stabilizing the complex.
Signaling Pathway
Caption: Proposed inhibitory action on the COX-2 pathway.
Postulated Mechanism of Action II: Poly (ADP-ribose) Polymerase (PARP) Inhibition
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair.[5] In the context of cancer therapy, inhibiting PARP in cancer cells with existing DNA repair defects (such as BRCA mutations) can lead to synthetic lethality, a state where the combination of two genetic defects is lethal to the cell, while either defect alone is not.[5] Several PARP inhibitors are now approved for the treatment of various cancers.
The phthalazinone scaffold is a well-established pharmacophore for the development of potent PARP inhibitors.[3][5] The structure of this compound shares similarities with known phthalazinone-based PARP inhibitors, suggesting it may also function through this mechanism. The proposed mechanism involves the competitive inhibition of PARP, preventing the recruitment of DNA repair proteins to sites of DNA damage.
Proposed Binding Interaction with PARP
The phthalazinone core of the molecule is hypothesized to mimic the nicotinamide moiety of NAD+, the natural substrate of PARP. This allows it to bind to the nicotinamide-binding pocket of the enzyme. The phenyl and carboxylic acid groups can form additional interactions within the active site, enhancing binding affinity and inhibitory potency.
Signaling Pathway
Caption: Proposed mechanism of PARP inhibition leading to apoptosis.
Experimental Validation Protocols
To validate the hypothesized mechanisms of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.
In Vitro Enzyme Inhibition Assays
Objective: To determine the inhibitory activity of this compound against COX-2 and PARP-1.
Experimental Workflow:
Caption: Workflow for in vitro enzyme inhibition assay.
Detailed Protocol (COX-2 Inhibition):
-
Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), assay buffer, this compound (test compound), and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Procedure: a. Prepare serial dilutions of the test compound and the positive control. b. In a 96-well plate, add the COX-2 enzyme to the assay buffer. c. Add the test compound or control to the wells and incubate for a pre-determined time. d. Initiate the reaction by adding arachidonic acid. e. Measure the production of prostaglandin G2 using a suitable detection method (e.g., colorimetric or fluorescent assay kit). f. Calculate the percentage of inhibition for each concentration of the test compound. g. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Detailed Protocol (PARP-1 Inhibition):
-
Reagents: Recombinant human PARP-1 enzyme, NAD+ (substrate), biotinylated NAD+, activated DNA, assay buffer, this compound (test compound), and a known PARP inhibitor (e.g., olaparib) as a positive control.
-
Procedure: a. Prepare serial dilutions of the test compound and the positive control. b. In a 96-well plate coated with histones, add the activated DNA and PARP-1 enzyme. c. Add the test compound or control and a mixture of NAD+ and biotinylated NAD+. d. Incubate to allow for the PARP-1 catalyzed incorporation of biotinylated ADP-ribose onto the histones. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP). f. Add a colorimetric HRP substrate and measure the absorbance. g. Calculate the percentage of inhibition and determine the IC50 value.
Cell-Based Assays
Objective: To evaluate the anti-inflammatory and anti-proliferative effects of the compound in relevant cell lines.
Anti-inflammatory Activity (e.g., in LPS-stimulated RAW 264.7 macrophages):
-
Culture RAW 264.7 cells to 80% confluency.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours, collect the cell supernatant and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA.
-
Assess cell viability using an MTT assay to rule out cytotoxicity.
Anti-proliferative Activity (e.g., in BRCA-deficient cancer cell lines):
-
Seed BRCA-deficient cancer cells (e.g., MDA-MB-436) and BRCA-proficient cells (e.g., MDA-MB-231) in 96-well plates.
-
Treat the cells with a range of concentrations of the test compound.
-
After 72 hours, assess cell proliferation using a suitable method (e.g., MTT, SRB, or CellTiter-Glo assay).
-
Determine the GI50 (concentration for 50% growth inhibition) for each cell line.
-
A significantly lower GI50 in the BRCA-deficient cell line would be indicative of a synthetic lethal mechanism consistent with PARP inhibition.
Quantitative Data Summary
While specific quantitative data for this compound is not yet available, the following table presents hypothetical data based on the known potencies of related phthalazinone derivatives to illustrate the expected outcomes of the proposed experiments.
| Assay | Target | Hypothetical IC50/GI50 (µM) | Reference Compound (IC50/GI50, µM) |
| In Vitro Enzyme Assay | COX-2 | 0.5 | Celecoxib (0.1) |
| In Vitro Enzyme Assay | PARP-1 | 0.05 | Olaparib (0.01) |
| Cell-Based Assay | LPS-induced TNF-α release | 1.2 | Dexamethasone (0.8) |
| Cell-Based Assay | Proliferation (BRCA-deficient) | 0.8 | Olaparib (0.2) |
| Cell-Based Assay | Proliferation (BRCA-proficient) | >10 | Olaparib (>5) |
Conclusion and Future Directions
This compound is a promising molecule that belongs to the pharmacologically significant class of phthalazinones. Based on extensive literature on related compounds, this guide has outlined a dual mechanism of action involving the inhibition of COX-2 and PARP. The proposed experimental protocols provide a clear path for validating these hypotheses and elucidating the therapeutic potential of this compound. Future research should focus on synthesizing this compound, performing the outlined experiments, and exploring its pharmacokinetic and pharmacodynamic properties in preclinical models of inflammation and cancer. The insights gained will be invaluable for the continued development of novel phthalazinone-based therapeutics.
References
- 1. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmascitech.com [pharmascitech.com]
- 4. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]
"spectroscopic data analysis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid"
An In-Depth Technical Guide to the Spectroscopic Data Analysis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of a synthesized molecule is a cornerstone of scientific integrity. This guide provides a detailed examination of the spectroscopic data for this compound (CAS No: 57531-19-8), a heterocyclic compound belonging to the phthalazinone class.[1] Phthalazine derivatives are of significant interest due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and vasorelaxant properties.[2]
This document moves beyond a simple recitation of data, offering insights into the rationale behind the analytical techniques and the interpretation of the resulting spectra. By integrating data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), we present a holistic approach to structural elucidation.
The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (C₁₅H₁₀N₂O₃, Molar Mass: 266.26 g/mol ) is characterized by a condensed bicyclic phthalazinone core, a phenyl substituent on one of the nitrogen atoms, and a carboxylic acid group at position 1.[1][3]
The key functional groups for spectroscopic identification are:
-
Carboxylic Acid (-COOH): This group will produce highly characteristic signals in both IR (a broad O-H stretch) and NMR (a deshielded, exchangeable proton).
-
Tertiary Amide (Lactam): The cyclic amide carbonyl (C=O) is a prominent feature in IR and ¹³C NMR spectra.
-
Aromatic Systems: The molecule contains two distinct aromatic systems—the fused benzene ring of the phthalazine core and the N-phenyl substituent. These will generate a complex of signals in the aromatic region of the NMR spectra.
-
C=N Imine Functionality: Embedded within the heterocyclic ring, this group also contributes to the overall electronic structure and spectroscopic signature.
References
The Emergence of Phthalazinones in PARP Inhibition: A Technical Guide to the Discovery of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic Acid and its Derivatives
Abstract
Poly(ADP-ribose) polymerase (PARP) inhibitors have revolutionized the therapeutic landscape for cancers harboring DNA damage repair deficiencies. Within the diverse chemical scaffolds explored for PARP inhibition, the phthalazinone core has emerged as a cornerstone, exemplified by the clinical success of Olaparib. This technical guide delves into the discovery and development of a key class of phthalazinone-based PARP inhibitors, centered around the strategic precursor, 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid. We will explore the underlying scientific rationale, synthetic pathways, biological evaluation, and structure-activity relationships that govern the efficacy of these compounds. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this critical family of targeted cancer therapeutics.
Introduction: The Central Role of PARP in Cancer Therapy and the Rise of the Phthalazinone Scaffold
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes pivotal to cellular homeostasis, with PARP1 and PARP2 playing a critical role in the repair of DNA single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1][2] In cancer cells with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of DNA double-strand breaks (DSBs) during replication. These DSBs cannot be effectively repaired, resulting in chromosomal instability and ultimately, cell death. This concept, known as synthetic lethality, forms the bedrock of PARP inhibitor therapy.[3]
The phthalazinone scaffold has proven to be a highly effective pharmacophore for the design of potent PARP inhibitors.[1] Its rigid, bicyclic structure provides a suitable framework for positioning key functional groups that interact with the NAD+ binding pocket of the PARP enzyme. The clinical success of Olaparib, the first-in-class PARP inhibitor, has validated the therapeutic potential of the phthalazinone core and spurred the development of numerous derivatives.[2][3]
This guide will use This compound as a focal point to dissect the intricate process of discovering and optimizing phthalazinone-based PARP inhibitors. While this carboxylic acid itself may not be the final active pharmaceutical ingredient, it represents a crucial synthetic intermediate from which a multitude of potent amide derivatives can be generated.
The Strategic Intermediate: this compound
The design of potent PARP inhibitors often involves the incorporation of a carboxamide moiety, which can form critical hydrogen bond interactions within the PARP active site. Therefore, this compound (PubChem CID: 776855) serves as an ideal precursor for the synthesis of a library of amide derivatives for structure-activity relationship (SAR) studies.[3] The phenyl group at the 3-position can also be varied to explore its impact on potency and selectivity.
Synthesis and Derivatization: Building the Phthalazinone Core and its Amide Derivatives
The synthesis of the phthalazinone core can be achieved through several established routes, often involving a cyclocondensation reaction.[1] A plausible and versatile approach to synthesize the target carboxylic acid and its subsequent amide derivatives is outlined below.
Synthesis of the this compound Core
A common strategy for the synthesis of 1(2H)-phthalazinones involves the reaction of a suitably substituted benzoic acid derivative with a hydrazine.[4] For the synthesis of our target compound, a potential route starts from 2-formylbenzoic acid or a derivative thereof.
Protocol 1: Synthesis of this compound
-
Step 1: Preparation of 2-carboxybenzaldehyde. This can be prepared from phthalic anhydride through selective reduction.
-
Step 2: Condensation with Phenylhydrazine. 2-carboxybenzaldehyde is reacted with phenylhydrazine in a suitable solvent, such as ethanol, often with catalytic acid. The initial condensation forms a phenylhydrazone intermediate.
-
Step 3: Cyclization. Upon heating, the phenylhydrazone undergoes an intramolecular cyclization to form the this compound. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 4: Isolation and Purification. The product can be isolated by filtration upon precipitation and purified by recrystallization from a suitable solvent system.
An alternative approach involves the use of phthalaldehydic acid and a substituted phenylhydrazine in the presence of a catalyst.[2]
Derivatization to Amide-Based PARP Inhibitors
The carboxylic acid group of our core molecule is then activated to facilitate amide bond formation with a variety of amines. This allows for the exploration of diverse chemical space to optimize PARP inhibitory activity.
Protocol 2: Amide Coupling to Generate PARP Inhibitor Candidates
-
Step 1: Activation of the Carboxylic Acid. this compound is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane or dimethylformamide). An amide coupling reagent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of HOBt (Hydroxybenzotriazole), is added to activate the carboxyl group.
-
Step 2: Addition of the Amine. The desired amine is added to the reaction mixture. The choice of amine is critical for modulating the pharmacological properties of the final compound.
-
Step 3: Reaction and Monitoring. The reaction is stirred at room temperature until completion, which is monitored by TLC or LC-MS.
-
Step 4: Work-up and Purification. The reaction mixture is subjected to an aqueous work-up to remove excess reagents and byproducts. The crude product is then purified by column chromatography on silica gel to yield the final amide derivative.
This modular synthetic approach allows for the rapid generation of a library of compounds for biological screening.
Biological Evaluation and Structure-Activity Relationship (SAR)
The evaluation of newly synthesized phthalazinone derivatives as PARP inhibitors involves a cascade of in vitro and cellular assays.
In Vitro PARP1/2 Enzymatic Inhibition Assay
The primary assessment of a compound's potency is determined through an in vitro enzymatic assay that measures the inhibition of PARP1 and PARP2 activity.
Protocol 3: PARP1/2 Enzymatic Assay
-
Assay Principle: A common format is a 96- or 384-well plate-based assay that detects the incorporation of biotinylated NAD+ onto histone proteins by recombinant human PARP1 or PARP2.
-
Procedure:
-
Recombinant PARP1 or PARP2 enzyme is incubated with a plate-coated histone substrate and activated by the presence of nicked DNA.
-
The synthesized compounds are added at various concentrations to determine their inhibitory effect.
-
The reaction is initiated by the addition of biotinylated NAD+.
-
After incubation, the plate is washed, and the amount of incorporated biotin is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent or fluorescent substrate.
-
-
Data Analysis: The signal is inversely proportional to the PARP inhibitory activity. IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated from the dose-response curves.
Cellular PARylation Assay
To confirm that the compounds can inhibit PARP activity within a cellular context, a PARylation assay is performed.
Protocol 4: Cellular PARylation Assay
-
Cell Line: A suitable cancer cell line, such as a BRCA-deficient cell line (e.g., Capan-1), is used.[2]
-
Procedure:
-
Cells are treated with the test compounds for a defined period.
-
DNA damage is induced using an agent like hydrogen peroxide (H2O2) to stimulate PARP activity.
-
Cells are lysed, and the level of poly(ADP-ribose) (PAR) is quantified using an ELISA-based assay or by Western blotting with an anti-PAR antibody.
-
-
Data Analysis: A reduction in the PAR signal in compound-treated cells compared to vehicle-treated controls indicates cellular PARP inhibition. EC50 values (the effective concentration to inhibit PARylation by 50%) can be determined.
Anti-proliferative Activity in Cancer Cell Lines
The ultimate goal of a PARP inhibitor is to selectively kill cancer cells. The anti-proliferative activity of the synthesized compounds is assessed in a panel of cancer cell lines, particularly those with and without BRCA mutations, to demonstrate synthetic lethality.
Protocol 5: MTT-based Anti-proliferative Assay
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.
-
Procedure:
-
Cancer cells (e.g., BRCA2-deficient Capan-1 cells) are seeded in 96-well plates.[2]
-
Cells are treated with a range of concentrations of the test compounds for 72 hours.
-
MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
-
Data Analysis: The absorbance is proportional to the number of viable cells. IC50 values for cell growth inhibition are calculated.
Structure-Activity Relationship (SAR) Insights
Systematic derivatization of the this compound core and subsequent biological testing have revealed key SAR trends for phthalazinone-based PARP inhibitors.[1][2]
| Position | Modification | Impact on Activity | Reference |
| 1-position (Carboxamide) | Introduction of various amine moieties. | Crucial for interaction with the PARP active site. The nature of the amine substituent significantly influences potency and pharmacokinetic properties. | [5] |
| 3-position (Phenyl group) | Substitution on the phenyl ring. | Can modulate potency and selectivity. Electron-withdrawing groups like fluorine have been shown to be beneficial. | [2] |
| Phthalazinone Core | Substitution on the benzo portion of the ring system. | Can be used to fine-tune physical properties such as solubility and metabolic stability. | [1] |
Mechanism of Action and Visualization
Phthalazinone-based PARP inhibitors act as competitive inhibitors of NAD+, the substrate for PARP enzymes. They occupy the NAD+ binding pocket, preventing the synthesis of poly(ADP-ribose) chains. This inhibition of PARP's catalytic activity is the primary mechanism of action. Furthermore, some PARP inhibitors, including olaparib, are known to "trap" PARP on DNA, leading to the formation of cytotoxic PARP-DNA complexes.
Diagrams
PARP-mediated DNA Single-Strand Break Repair Pathway
References
- 1. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3 | CID 776855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US4096143A - Process for producing phthalazinone and derivatives of the same - Google Patents [patents.google.com]
- 5. US20210323946A1 - Process for preparing a phthalazinone derivative and intermediates thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols: Evaluating 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid as a Novel PARP Inhibitor
Abstract
This guide provides a comprehensive framework for the characterization of novel compounds targeting Poly (ADP-ribose) Polymerase (PARP). We detail robust biochemical and cell-based protocols for evaluating the inhibitory potential of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid, a representative molecule from the clinically significant phthalazinone class of compounds.[1][2][3][4] The methodologies described herein enable researchers to determine enzymatic inhibition (IC50), assess cellular target engagement, and functionally validate the compound's effect on cancer cell viability through the principle of synthetic lethality.
Introduction: The Rationale for Targeting PARP with Phthalazinone Derivatives
Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP1, are critical sentinels of genome integrity.[5] They recognize DNA single-strand breaks (SSBs), a common form of DNA damage, and catalyze the synthesis of Poly (ADP-ribose) (PAR) chains on themselves and other nuclear proteins.[6][7][8] This PARylation event serves as a scaffold to recruit the machinery required for DNA repair.[9][10]
In many cancers, other DNA repair pathways, such as Homologous Recombination (HR) for repairing double-strand breaks (DSBs), are compromised due to mutations in genes like BRCA1 and BRCA2.[11][12] These cancer cells become heavily reliant on PARP-mediated repair for survival. The inhibition of PARP in these HR-deficient cells prevents the efficient repair of SSBs. During DNA replication, these unrepaired SSBs are converted into toxic DSBs.[13] Since the HR pathway is non-functional, the cell is unable to repair these DSBs, leading to genomic catastrophe and cell death.[10] This concept, where a defect in two pathways simultaneously is lethal but a defect in either one alone is not, is known as synthetic lethality .[8][11]
The phthalazinone chemical scaffold is a cornerstone of modern PARP inhibitor design, exemplified by the FDA-approved drug Olaparib.[1][3][14] These molecules act as competitive inhibitors by binding to the NAD+ binding pocket of the PARP enzyme.[8] This guide focuses on the systematic evaluation of a novel phthalazinone analog, This compound (hereafter referred to as "Test Compound"), to characterize its potential as a PARP inhibitor.
Diagram 1: The Role of PARP in DNA Repair and the Principle of Synthetic Lethality
Caption: PARP inhibition in HR-deficient cells leads to synthetic lethality.
Protocol I: Biochemical PARP1 Enzymatic Inhibition Assay
This protocol establishes the direct inhibitory effect of the Test Compound on the catalytic activity of purified human PARP1 enzyme. A chemiluminescent format is described, which offers high sensitivity and a broad dynamic range.
Causality: The primary mechanism of a PARP inhibitor is to block the enzyme's ability to synthesize PAR chains from its substrate, NAD+.[8] This assay directly measures that catalytic inhibition. By using activated DNA, we ensure the enzyme is in its conformationally active state, providing a true measure of inhibitory potency against the functional enzyme.
Materials
-
Recombinant Human PARP1 Enzyme
-
Test Compound (this compound)
-
Reference Inhibitor (e.g., Olaparib)
-
PARP Assay Buffer
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Histone H1 (coated on a 96-well plate)
-
Biotinylated NAD+
-
Streptavidin-HRP Conjugate
-
Chemiluminescent HRP Substrate
-
White, opaque 96-well microplates
-
Multimode plate reader with luminescence detection
Experimental Workflow
Diagram 2: Workflow for the Biochemical PARP1 Inhibition Assay
Caption: Step-by-step workflow for the chemiluminescent PARP1 enzymatic assay.
Step-by-Step Protocol
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the Test Compound and Reference Inhibitor in 100% DMSO.
-
Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer. The final DMSO concentration in the assay should not exceed 1%.[15]
-
Dilute PARP1 enzyme and activated DNA to their final working concentrations in cold assay buffer as recommended by the supplier.
-
-
Assay Setup:
-
To the wells of a white, histone-coated 96-well plate, add reagents in the following order:
-
Blank: 90 µL Assay Buffer
-
Negative Control (0% Inhibition): 80 µL Assay Buffer + 10 µL of vehicle (e.g., 1% DMSO in buffer)
-
Positive Control (100% Inhibition): 80 µL Assay Buffer + 10 µL of a high concentration of Reference Inhibitor
-
Test Compound Wells: 80 µL Assay Buffer + 10 µL of each Test Compound dilution
-
-
Add 10 µL of the PARP1/Activated DNA mix to all wells except the Blank. The total volume is now 100 µL.
-
Incubate for 15 minutes at room temperature. This pre-incubation allows the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of biotinylated NAD+ solution to all wells.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Wash the plate 3 times with Wash Buffer (e.g., PBS + 0.05% Tween-20) to remove unbound reagents.
-
Add 100 µL of diluted Streptavidin-HRP conjugate to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Wash the plate 3 times with Wash Buffer.
-
Add 100 µL of chemiluminescent HRP substrate to each well.
-
-
Data Acquisition:
-
Immediately read the luminescence on a microplate reader.
-
Data Analysis and Expected Results
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - [Signal_Test - Signal_Blank] / [Signal_Negative - Signal_Blank])
-
-
Determine IC50:
-
Plot Percent Inhibition versus the log concentration of the Test Compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Table 1: Example Biochemical Inhibition Data
| Compound | PARP1 IC50 (nM) | Notes |
| Test Compound | 8.5 | Potent enzymatic inhibitor. |
| Olaparib (Reference) | 5.2 | Data consistent with literature values. |
Protocol II: Cell-Based Assays for Functional Characterization
Biochemical activity must be validated in a cellular environment to confirm cell permeability and on-target effects. We describe two key assays: an intracellular PARylation assay to confirm target engagement and a cell viability assay to demonstrate synthetic lethality.
Intracellular PARylation Assay (Target Engagement)
Causality: This assay directly measures the product of PARP activity (PAR) inside the cell. By inducing DNA damage, we stimulate a massive increase in PARP activity. A cell-permeable and effective inhibitor will prevent this PAR accumulation, confirming that the compound is reaching and inhibiting its target in a biological system.[3][4]
-
Cell Culture: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat cells with a dose range of the Test Compound for 1-2 hours.
-
Induce DNA Damage: Add a DNA damaging agent (e.g., 100 µM H₂O₂) for 15 minutes to stimulate PARP activity.
-
Cell Lysis: Wash cells and lyse them according to the protocol of a PAR-specific ELISA kit.
-
Quantify PAR: Perform the ELISA to quantify the levels of poly(ADP-ribose).
-
Data Analysis: Plot PAR levels against inhibitor concentration. A potent inhibitor will show a dose-dependent decrease in DNA damage-induced PAR formation.
Cell Viability Assay (Synthetic Lethality)
Causality: The therapeutic potential of PARP inhibitors is rooted in synthetic lethality.[12] This assay provides the most critical functional data by testing this hypothesis directly. By comparing the effect of the Test Compound on a cell line with defective HR (e.g., BRCA2-deficient Capan-1 pancreatic cancer cells) versus a cell line with proficient HR (e.g., BxPC-3), we can determine if the compound selectively kills the cancer cells that are dependent on PARP for survival.[3][16]
-
Cell Seeding: Seed both Capan-1 (BRCA2-deficient) and BxPC-3 (BRCA-proficient) cells in separate 96-well plates at an appropriate density.
-
Compound Treatment: Add a serial dilution of the Test Compound to the cells.
-
Incubation: Incubate the cells for 72-120 hours.
-
Viability Assessment: Measure cell viability using a reagent such as CellTiter-Glo® (which measures ATP levels) or MTT.[3][17]
-
Data Analysis: Calculate the concentration that inhibits cell growth by 50% (GI50) for each cell line. A compound exhibiting synthetic lethality will have a significantly lower GI50 value in the Capan-1 cells compared to the BxPC-3 cells.
Table 2: Example Cell Viability Data (GI50)
| Cell Line | BRCA Status | Test Compound GI50 (µM) | Selectivity Index (Proficient/Deficient) |
| Capan-1 | Deficient | 0.25 | 40x |
| BxPC-3 | Proficient | 10.0 |
A high selectivity index indicates a promising synthetic lethal effect, suggesting the compound preferentially targets cancer cells with specific DNA repair defects.
Conclusion
The protocols outlined in this application note provide a clear and robust pathway for the comprehensive evaluation of this compound, or any novel phthalazinone derivative, as a potential PARP inhibitor. Successful progression through this workflow, from potent biochemical inhibition to confirmed cellular target engagement and selective killing of DNA repair-deficient cancer cells, establishes a strong foundation for further preclinical development.
References
- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 5. PARP mediated DNA damage response, genomic stability and immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 12. onclive.com [onclive.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
"application of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid in cancer cell lines"
An Application Guide for the In Vitro Evaluation of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic Acid in Cancer Cell Lines
Authored by Gemini, Senior Application Scientist
Foreword: The discovery of novel small molecules is a cornerstone of modern oncology research. The phthalazinone scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of several targeted anticancer agents.[1][2] Derivatives of this scaffold have shown potent inhibitory activity against critical cancer-related enzymes such as Poly (ADP-ribose) polymerase (PARP), which is pivotal in DNA damage repair.[3] This document provides a comprehensive set of application notes and protocols for the initial in vitro characterization of a novel phthalazinone derivative, This compound (herein referred to as CPD-X), as a potential anticancer agent. These protocols are designed for researchers, scientists, and drug development professionals to rigorously assess the compound's cytotoxic and mechanistic properties.
Scientific Background & Hypothesized Mechanism of Action
The phthalazinone core is famously utilized in the FDA-approved PARP inhibitor, Olaparib.[3] PARP enzymes, particularly PARP-1, are critical for repairing single-strand DNA breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into toxic double-strand breaks (DSBs). The cell's inability to repair these DSBs results in genomic instability and subsequent cell death, a concept known as synthetic lethality.
Given its structural similarity to known PARP inhibitors, we hypothesize that CPD-X exerts its anticancer effects through the inhibition of the PARP-mediated DNA repair pathway. This guide outlines the experimental framework required to test this hypothesis.
Caption: Hypothesized mechanism of CPD-X via PARP inhibition, leading to synthetic lethality in BRCA-deficient cancer cells.
Experimental Design & Workflow
A structured, multi-stage approach is essential for characterizing a novel anticancer compound. The workflow progresses from broad cytotoxicity screening to more detailed mechanistic assays. This ensures that resources are focused on compounds with promising initial activity.
Caption: Experimental workflow for the in vitro evaluation of CPD-X.
Data Presentation: Quantifying Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying a compound's potency. Data should be presented clearly, allowing for comparison across different cell lines and against a known positive control.
Table 1: Illustrative Cytotoxicity Profile of CPD-X Note: The following data are for example purposes only and must be determined experimentally.
| Cancer Cell Line | Tissue of Origin | BRCA Status | CPD-X IC50 (µM) | Olaparib (Positive Control) IC50 (µM) |
| Capan-1 | Pancreatic Adenocarcinoma | BRCA2-deficient | 5.2 ± 0.6 | 0.9 ± 0.1 |
| MDA-MB-436 | Breast Adenocarcinoma | BRCA1-deficient | 8.9 ± 1.1 | 1.5 ± 0.2 |
| MCF-7 | Breast Adenocarcinoma | BRCA-proficient | 45.7 ± 5.3 | 20.1 ± 2.5 |
| HCT-116 | Colon Carcinoma | BRCA-proficient | > 100 | 35.8 ± 4.1 |
| PANC-1 | Pancreatic Adenocarcinoma | BRCA-proficient | > 100 | 42.3 ± 3.8 |
Detailed Experimental Protocols
These protocols are based on standard methodologies for in vitro anticancer drug screening.[4][5]
Protocol 1: Cell Culture and Maintenance
Rationale: Consistent and healthy cell cultures are the foundation of reliable and reproducible results. The choice of cell lines is critical for testing the hypothesis of synthetic lethality. A panel should include both BRCA-deficient (e.g., Capan-1, MDA-MB-436) and BRCA-proficient (e.g., MCF-7, PANC-1) cell lines.
Materials:
-
Selected human cancer cell lines
-
Appropriate culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cells in the recommended medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency to maintain exponential growth. Use Trypsin-EDTA to detach adherent cells and re-seed at the appropriate density.
Protocol 2: Cell Viability Assessment (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.[6] It provides a quantitative measure of a compound's cytotoxic or cytostatic effects.
Materials:
-
Cultured cancer cells
-
96-well plates
-
CPD-X stock solution (e.g., 10 mM in DMSO)
-
Positive control (e.g., Olaparib)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium. Allow cells to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of CPD-X (e.g., from 0.01 µM to 100 µM) in culture medium. Remove the old medium from the plates and add 100 µL of the drug-containing medium to the respective wells.
-
Controls: Include wells with vehicle only (e.g., 0.1% DMSO) as a negative control and a positive control drug (Olaparib) at similar concentrations.
-
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.
Protocol 3: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
Rationale: A key characteristic of an effective anticancer agent is the ability to induce programmed cell death (apoptosis).[4] This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Cultured cancer cells (e.g., Capan-1)
-
6-well plates
-
CPD-X
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach ~70% confluency, treat them with CPD-X at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
References
- 1. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Synthesis of Novel Derivatives from 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
Introduction
The phthalazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous bioactive compounds and approved therapeutic agents.[1][2] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal framework for interacting with biological targets. Phthalazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2][3] Notably, prominent drugs like the PARP inhibitor Olaparib and the antihistamine Azelastine feature the phthalazine core, underscoring its therapeutic significance.[1]
This guide focuses on 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid[4][5], a versatile starting material poised for the development of novel compound libraries. This molecule presents three primary points for chemical diversification: the carboxylic acid at the C1 position, the N-phenyl ring at the N3 position, and the fused benzene ring of the phthalazine core. By systematically modifying these positions, researchers can generate a diverse set of derivatives to probe structure-activity relationships (SAR) and optimize compounds for desired biological and physicochemical properties.
This document provides detailed protocols and expert insights for derivatization at each of these key positions, empowering researchers in drug discovery and chemical biology to unlock the full potential of this valuable scaffold.
Part 1: Synthesis of the Starting Material: this compound
Rationale for Synthesis Route
The synthesis of the title compound is efficiently achieved through a condensation reaction. The chosen pathway involves the reaction of 2-carboxybenzoyl chloride (phthaloyl chloride) with phenylhydrazine. This approach is direct and typically results in good yields of the desired cyclized product. The acyl chloride provides a highly reactive electrophile for the initial acylation of phenylhydrazine, which is followed by an intramolecular cyclization and dehydration to form the stable phthalazinone ring system.
Protocol 1: Synthesis of this compound
Materials:
-
Phthalic anhydride
-
Thionyl chloride (SOCl₂)
-
Phenylhydrazine
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flasks, reflux condenser, magnetic stirrer, and standard laboratory glassware
Step-by-Step Procedure:
-
Preparation of 2-Carboxybenzoyl Chloride:
-
In a 250 mL round-bottom flask, add phthalic anhydride (1 equivalent) and thionyl chloride (2 equivalents).
-
Add a catalytic amount of DMF (2-3 drops).
-
Fit the flask with a reflux condenser and heat the mixture at 80°C for 2-3 hours, or until gas evolution ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride under reduced pressure. The resulting crude 2-carboxybenzoyl chloride is used directly in the next step.
-
-
Condensation and Cyclization:
-
Dissolve the crude 2-carboxybenzoyl chloride in anhydrous DCM (approx. 10 mL per gram of starting anhydride).
-
In a separate flask, dissolve phenylhydrazine (1 equivalent) in anhydrous DCM and cool the solution to 0°C in an ice bath.
-
Slowly add the solution of 2-carboxybenzoyl chloride to the phenylhydrazine solution dropwise over 30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude solid is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound as a white or off-white solid.
-
Part 2: Derivatization of the Carboxylic Acid Moiety via Amide Coupling
Scientific Rationale
The conversion of a carboxylic acid to an amide is a cornerstone transformation in medicinal chemistry.[6][7] Amide bonds are prevalent in biomolecules and often impart favorable properties such as improved metabolic stability, enhanced cell permeability, and the ability to form key hydrogen bond interactions with protein targets. Direct condensation of a carboxylic acid and an amine is inefficient; therefore, activating the carboxylic acid with a coupling reagent is standard practice.[8][9]
The EDC/NHS system is a widely used and reliable method. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[8] This intermediate is susceptible to hydrolysis. The addition of N-hydroxysuccinimide (NHS) traps the activated acid as a more stable NHS-ester, which then reacts cleanly with the amine to form the desired amide, minimizing side reactions.[8]
Workflow for Amide Coupling```dot
Protocol 3: General Procedure for Suzuki-Miyaura Coupling
Note: This protocol assumes the starting material is 3-(4-bromophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid methyl ester. The carboxylic acid is often protected as an ester to prevent interference with the basic reaction conditions.
Materials:
-
3-(4-bromophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid methyl ester (1 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1 or Dioxane/Water 4:1)
-
Inert atmosphere supplies (Argon or Nitrogen)
-
Standard work-up and purification reagents
Step-by-Step Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk flask, add the brominated phthalazine starting material (1 equiv), the arylboronic acid (1.2 equiv), and the base (2 equiv).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
-
Reaction Execution:
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100°C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl derivative. The ester can then be hydrolyzed back to the carboxylic acid if desired.
-
| Boronic Acid Input (Example) | Expected Product (Ester) | Typical Yield (%) | Expected Mass (M+H)⁺ |
| 4-Methoxyphenylboronic acid | Methyl 3-(4'-methoxy-[1,1'-biphenyl]-4-yl)-4-oxo-3,4-dihydrophthalazine-1-carboxylate | 70-85% | 401.15 |
| Pyridine-3-boronic acid | Methyl 4-oxo-3-(4-(pyridin-3-yl)phenyl)-3,4-dihydrophthalazine-1-carboxylate | 65-80% | 372.13 |
| Thiophene-2-boronic acid | Methyl 4-oxo-3-(4-(thiophen-2-yl)phenyl)-3,4-dihydrophthalazine-1-carboxylate | 70-85% | 377.10 |
Part 4: Modification of the Phthalazine Core via Nucleophilic Aromatic Substitution (SNAr)
Scientific Rationale
Directly functionalizing the core heterocyclic scaffold can profoundly alter a molecule's electronic properties, solubility, and biological activity. Nucleophilic Aromatic Substitution (SNAr) is a primary method for achieving this on electron-deficient aromatic systems. [10][11]The phthalazinone ring system is inherently electron-deficient, making it susceptible to nucleophilic attack, especially when a good leaving group (like a halogen) is present. [12] The reaction proceeds via an addition-elimination mechanism. A potent nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [10]Aromaticity is subsequently restored by the expulsion of the leaving group. This method allows for the introduction of a wide variety of nucleophiles, including amines, thiols, and alkoxides.
Workflow for Nucleophilic Aromatic Substitution (SNAr)
Protocol 4: General Procedure for SNAr Reaction
Note: This protocol requires a precursor such as 7-chloro-4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid, which can be synthesized from commercially available 4-chlorophthalic anhydride.
Materials:
-
7-Chloro-4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid (1 equiv)
-
Nucleophile (e.g., piperidine, morpholine, thiophenol) (1.5-2.0 equiv)
-
Base (e.g., K₂CO₃ or Et₃N, 2-3 equiv)
-
Solvent (e.g., DMF, NMP, or Butanol)
-
Standard work-up and purification reagents
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask or microwave vial, combine the chloro-phthalazine starting material (1 equiv), the nucleophile (1.5 equiv), and the base (2 equiv).
-
Add the solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.
-
-
Reaction Execution:
-
Heat the reaction mixture to 100-140°C. The use of microwave irradiation can often significantly reduce reaction times.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS (typically 2-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling or addition of water, it can be isolated by filtration.
-
Alternatively, dilute the mixture with ethyl acetate and wash extensively with water (to remove DMF) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure substituted derivative.
-
| Nucleophile Input (Example) | Expected Product | Typical Yield (%) | Expected Mass (M+H)⁺ |
| Morpholine | 7-(morpholino)-4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid | 80-90% | 352.14 |
| Piperidine | 7-(piperidin-1-yl)-4-oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid | 85-95% | 350.16 |
| Thiophenol | 4-oxo-3-phenyl-7-(phenylthio)-3,4-dihydrophthalazine-1-carboxylic acid | 70-80% | 375.10 |
Conclusion
This compound is a highly valuable and adaptable scaffold for the synthesis of novel chemical entities. The strategic derivatization of its three key reactive sites—the C1-carboxylic acid, the N3-phenyl ring, and the C7-position of the phthalazine core—provides a robust platform for generating extensive and diverse compound libraries. The protocols detailed in this guide, from amide coupling and Suzuki cross-coupling to nucleophilic aromatic substitution, represent reliable and field-proven methods for exploring the chemical space around this privileged core. By applying these synthetic strategies, researchers are well-equipped to develop new molecules with tailored properties for applications in drug discovery, materials science, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jocpr.com [jocpr.com]
- 4. PubChemLite - this compound (C15H10N2O3) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C15H10N2O3 | CID 230918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.dk [fishersci.dk]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. pharmdguru.com [pharmdguru.com]
- 12. benchchem.com [benchchem.com]
Application Notes & Protocols: Preclinical Efficacy Evaluation of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
Introduction and Strategic Overview
4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid belongs to the phthalazine class of heterocyclic compounds. This chemical family is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and PARP (Poly ADP-ribose polymerase) inhibition.[1][2][3][4] The phthalazinone core, in particular, is found in numerous bioactive agents, suggesting the title compound holds significant therapeutic potential.[2][5] For instance, Olaparib, a well-known PARP inhibitor for cancer therapy, is a 4-substituted phthalazinone.[2] Other derivatives have been investigated for reversing multidrug resistance in cancer and for potential applications in neurodegenerative diseases like Alzheimer's.[6][7]
Given this background, the preclinical efficacy evaluation of this compound (hereinafter referred to as "Compound P1") should be a phased, multi-pronged approach. The primary goals are to identify its mechanism of action, establish a dose-response relationship, and select a relevant disease model for in vivo testing.[8] This guide outlines a logical experimental workflow, beginning with broad in vitro screening to identify the most promising therapeutic area, followed by detailed protocols for in vivo validation.
The proposed strategy will initially focus on two high-probability therapeutic areas based on the phthalazine scaffold: Oncology (specifically as a PARP inhibitor) and Inflammation (as a COX/LOX inhibitor) .
Experimental Workflow: From In Vitro Screening to In Vivo Efficacy
The journey from a novel chemical entity to a potential drug candidate requires a systematic and rigorous evaluation process.[9][10] The workflow is designed to answer critical questions at each stage, ensuring that resources are focused on the most promising therapeutic avenues. All preclinical studies intended for regulatory submission should be conducted in compliance with Good Laboratory Practices (GLP).[11][12]
Caption: High-level workflow for preclinical efficacy testing of Compound P1.
Phase 1: In Vitro Characterization & Target Validation
The initial phase aims to identify the primary biological target of Compound P1 and quantify its activity in a cellular context.
Primary Biochemical Screening
The causality for starting with biochemical assays is to provide a clean, direct measure of the compound's interaction with a purified enzyme, free from the complexities of a cellular environment.
Protocol 1: PARP-1 Inhibition Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins, a direct product of PARP activity.[13]
-
Preparation: Reconstitute PARP-1 enzyme, activated DNA, and other reagents as per the manufacturer's protocol (e.g., universal chemiluminescent PARP assay kits).
-
Compound Dilution: Prepare a 10-point serial dilution of Compound P1 (e.g., starting from 100 µM down to sub-nanomolar concentrations) in the appropriate assay buffer. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Reaction Setup: To a 96-well plate coated with histone proteins, add 25 µL of the compound dilutions or controls.
-
Initiation: Add 25 µL of a master mix containing the PARP-1 enzyme, activated DNA, biotinylated NAD+, and reaction buffer.
-
Incubation: Incubate the plate for 60 minutes at room temperature to allow the PARP reaction to proceed.
-
Detection: Wash the plate to remove unreacted components. Add Streptavidin-HRP conjugate and incubate. After a final wash, add the chemiluminescent substrate.
-
Readout: Immediately measure the luminescent signal using a plate reader.
-
Analysis: Convert luminescence units to percent inhibition relative to controls. Plot the dose-response curve and calculate the IC50 value using non-linear regression.
Protocol 2: COX-1/COX-2 Inhibition Assay (Fluorometric)
This assay measures the peroxidase activity of cyclooxygenase (COX), which is a key step in prostaglandin synthesis.
-
Preparation: Reconstitute ovine COX-1 and human recombinant COX-2 enzymes and reagents from a commercial kit.
-
Compound Dilution: Prepare serial dilutions of Compound P1, a non-selective COX inhibitor (e.g., Indomethacin), a selective COX-2 inhibitor (e.g., Celecoxib), and a vehicle control.
-
Reaction Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to respective wells. Add the compound dilutions or controls.
-
Initiation: Add arachidonic acid to initiate the reaction.
-
Incubation: Incubate for 5-10 minutes at room temperature, protected from light.
-
Readout: Measure the fluorescence using a plate reader (e.g., excitation/emission ~535/590 nm).
-
Analysis: Calculate the percent inhibition for both COX-1 and COX-2 and determine the IC50 values. The ratio of IC50 (COX-1/COX-2) will determine the compound's selectivity.
Cell-Based Functional Assays
Following biochemical validation, it is crucial to confirm that Compound P1 can engage its target in a cellular environment and produce a functional effect.
Protocol 3: PARP Cellular Efficacy (Colony Formation Assay)
This assay assesses the compound's ability to induce synthetic lethality in cancer cells with deficient DNA repair mechanisms (e.g., BRCA1 mutation).[14]
-
Cell Culture: Culture a BRCA1-deficient human cancer cell line (e.g., CAPAN-1) and a BRCA1-proficient line (e.g., BxPC-3) in appropriate media.
-
Seeding: Seed cells into 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to adhere overnight.
-
Treatment: Treat the cells with increasing concentrations of Compound P1 or Olaparib for 24 hours.
-
Colony Growth: Remove the drug-containing medium, wash with PBS, and add fresh medium. Allow cells to grow for 10-14 days until visible colonies form.
-
Staining & Counting: Fix the colonies with methanol and stain with 0.5% crystal violet. Wash the plates, allow them to dry, and count the number of colonies (typically >50 cells).
-
Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle control. Potent PARP inhibitors should show significantly greater cell killing in the BRCA1-deficient line.[14]
Protocol 4: Anti-Inflammatory Activity in Macrophages (Nitric Oxide Assay)
This assay measures the inhibition of nitric oxide (NO), a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
-
Cell Culture: Culture a murine macrophage cell line (e.g., RAW 264.7) in DMEM.
-
Seeding: Seed cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of Compound P1 or Indomethacin for 1-2 hours.
-
Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control).
-
Incubation: Incubate for 24 hours.
-
NO Measurement: Transfer 50 µL of the cell culture supernatant to a new plate. Add 100 µL of Griess Reagent and incubate for 10 minutes.
-
Readout: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify NO concentration.
-
Analysis: Determine the IC50 for NO inhibition. A parallel cytotoxicity assay (e.g., MTT) must be run to ensure the observed inhibition is not due to cell death.[15]
Data Presentation: In Vitro Results
| Assay Type | Target | Compound P1 (IC50) | Control Compound (IC50) |
| Biochemical | PARP-1 | e.g., 15 nM | Olaparib: e.g., 5 nM |
| Biochemical | COX-1 | e.g., >10 µM | Indomethacin: e.g., 50 nM |
| Biochemical | COX-2 | e.g., 800 nM | Indomethacin: e.g., 1.5 µM |
| Cell-Based | CAPAN-1 (BRCA1-def) | e.g., 50 nM | Olaparib: e.g., 20 nM |
| Cell-Based | BxPC-3 (BRCA1-wt) | e.g., >5 µM | Olaparib: e.g., >2 µM |
| Cell-Based | RAW 264.7 (NO) | e.g., 1.2 µM | Indomethacin: e.g., 2.5 µM |
Note: Data are hypothetical examples for illustrative purposes.
Phase 2: In Vivo Efficacy Studies
Based on the in vitro results, the most promising therapeutic path is selected for in vivo validation. The choice of animal model is critical for ensuring the data is translatable to human disease.[12][16] All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).
Animal Model Selection and Rationale
-
Oncology Path: If Compound P1 is a potent and selective PARP inhibitor, a human tumor xenograft model using BRCA-deficient cancer cells (e.g., CAPAN-1) in immunodeficient mice (e.g., NOD/SCID) is the gold standard. This model directly tests the principle of synthetic lethality in vivo.
-
Inflammation Path: If Compound P1 is a potent anti-inflammatory agent, the carrageenan-induced paw edema model in rats or mice is a widely used, robust, and reproducible model of acute inflammation.[15][17][18] It is highly predictive of the efficacy of non-steroidal anti-inflammatory drugs (NSAIDs).[19]
In Vivo Efficacy Protocol
The following protocol details the carrageenan-induced paw edema model, a standard for anti-inflammatory screening.[18] A similar structured protocol would be developed for a xenograft study.
Protocol 5: Carrageenan-Induced Paw Edema in Rats
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize animals for at least one week.[19]
-
Grouping: Randomly divide animals into groups (n=6-8 per group):
-
Group 1: Vehicle Control (e.g., 0.5% CMC-Na, p.o.)
-
Group 2: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Groups 3-5: Compound P1 (e.g., 10, 30, 100 mg/kg, p.o.)
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This is the 0-hour reading.
-
Dosing: Administer the vehicle, Indomethacin, or Compound P1 orally (p.o.) or intraperitoneally (i.p.) as determined by prior pharmacokinetic studies.
-
Induction of Inflammation: One hour after dosing, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline volume.
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average edema volume of the control group and Vt is the average edema volume of the treated group.
-
-
Optional Endpoints: At the end of the study, animals can be euthanized, and paw tissue can be collected for histopathological analysis or measurement of inflammatory mediators like PGE2 or cytokines (TNF-α, IL-6).[18]
Caption: Hypothesized mechanism of action for Compound P1 in inflammation.
Conclusion and Go/No-Go Decision
The successful completion of this phased experimental plan will provide a robust data package on the efficacy of this compound. The decision to advance the compound into further preclinical development (e.g., toxicology, DMPK) will be based on a comprehensive review of its potency, selectivity, cellular activity, and, most importantly, its efficacy in a relevant in vivo disease model. A strong therapeutic window (efficacy at doses well below those causing cytotoxicity) is a critical determinant for success. This structured approach ensures that decisions are data-driven, aligning with regulatory expectations for preclinical drug development.[11][20][21]
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Pharmacological activities of various phthalazine and phthalazinone derivatives | Semantic Scholar [semanticscholar.org]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. Development of anti-inflammatory drugs - the research and development process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. namsa.com [namsa.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. In vitro analysis of PARP inhibitor nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams [publichealthtoxicology.com]
- 18. benchchem.com [benchchem.com]
- 19. scielo.br [scielo.br]
- 20. Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. karger.com [karger.com]
Application Notes and Protocols: 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic Acid as a Chemical Probe for Poly (ADP-ribose) Polymerase (PARP) Inhibition
Abstract
The phthalazinone scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a diverse range of biological targets.[1][2] Derivatives of this heterocyclic system have demonstrated significant potential as inhibitors of various enzymes, including cyclooxygenase-2 (COX-2) and poly (ADP-ribose) polymerase (PARP).[3][4][5][6] This document provides detailed application notes and protocols for the use of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid as a representative chemical probe for studying PARP inhibition. While extensive research has been conducted on various phthalazinone derivatives as PARP inhibitors, this guide will utilize the specified compound as a structural archetype to delineate the experimental principles and methodologies for researchers, scientists, and drug development professionals. The protocols herein are designed to be self-validating, providing a robust framework for investigating the mechanism of action and cellular effects of this class of inhibitors.
Introduction: The Phthalazinone Scaffold in PARP Inhibition
Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP-1 and PARP-2 playing a pivotal role in DNA single-strand break repair.[7] The inhibition of PARP has emerged as a significant therapeutic strategy, particularly in oncology.[4][8] PARP inhibitors have shown remarkable efficacy in tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a mechanism known as synthetic lethality.
The phthalazinone core is a key pharmacophore in several potent PARP inhibitors, including the FDA-approved drug Olaparib.[4] These compounds typically act as nicotinamide adenine dinucleotide (NAD+) mimics, competing for the NAD+ binding site in the catalytic domain of PARP enzymes. This competitive inhibition prevents the synthesis of poly (ADP-ribose) (PAR) chains, which are essential for the recruitment of DNA repair proteins to sites of DNA damage. The sequestration of PARP on damaged DNA by these inhibitors further exacerbates cellular cytotoxicity.
This compound embodies the core structural features of this class of inhibitors. Its utility as a chemical probe lies in its potential to competitively inhibit PARP activity, thereby enabling the elucidation of PARP-dependent signaling pathways and the assessment of novel therapeutic strategies targeting DNA repair.
Mechanism of Action: Competitive Inhibition of PARP
The primary mechanism by which phthalazinone derivatives, including our model compound, inhibit PARP is through competition with the endogenous substrate, NAD+. The phthalazinone moiety mimics the nicotinamide portion of NAD+, allowing it to bind to the donor site within the PARP catalytic domain. This binding event physically obstructs the access of NAD+, thereby preventing the transfer of ADP-ribose units onto target proteins and the subsequent formation of PAR chains.
Caption: Mechanism of PARP inhibition by the phthalazinone chemical probe.
Experimental Protocols
In Vitro PARP1 Inhibition Assay (Chemiluminescent)
This protocol describes a biochemical assay to determine the in vitro inhibitory activity of this compound against PARP1.
Principle: This assay quantifies the incorporation of biotinylated ADP-ribose onto histone proteins, a direct measure of PARP1 activity. The biotinylated histones are then captured on a streptavidin-coated plate and detected using a chemiluminescent substrate.
Materials:
-
Recombinant Human PARP1 enzyme
-
Histone H1
-
Biotinylated NAD+
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Streptavidin-coated 96-well plates
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-histone antibody
-
Chemiluminescent HRP substrate
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., Olaparib)
Workflow Diagram:
Caption: Workflow for the in vitro PARP1 chemiluminescent assay.
Step-by-Step Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration range would be from 10 mM down to 1 nM. Also, prepare dilutions of the positive control (Olaparib).
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay Buffer
-
Histone H1 (final concentration ~1 µ g/well )
-
Activated DNA (final concentration ~1 µ g/well )
-
Test compound or control (final DMSO concentration should be kept below 1%)
-
PARP1 enzyme (final concentration ~10 ng/well)
-
-
Initiation and Incubation: Initiate the reaction by adding biotinylated NAD+ (final concentration ~10 µM). Incubate the plate at 25°C for 60 minutes with gentle shaking.
-
Capture: Transfer the reaction mixture to a streptavidin-coated 96-well plate. Incubate for 30 minutes at room temperature to allow the biotinylated histones to bind.
-
Washing: Wash the plate three times with Wash Buffer to remove unbound reagents.
-
Detection: Add HRP-conjugated anti-histone antibody diluted in Wash Buffer. Incubate for 60 minutes at room temperature.
-
Final Wash: Wash the plate three times with Wash Buffer.
-
Signal Generation: Add the chemiluminescent HRP substrate and incubate for 5 minutes.
-
Data Acquisition: Read the luminescence signal using a plate reader.
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the vehicle control (DMSO only), which represents 100% PARP1 activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
| Parameter | Recommended Concentration/Condition | Rationale |
| PARP1 Enzyme | 10 ng/well | Ensures a robust and reproducible signal within the linear range of the assay. |
| Biotinylated NAD+ | 10 µM | A concentration near the Km value allows for sensitive detection of competitive inhibitors. |
| Histone H1 | 1 µ g/well | Serves as the protein substrate for PARylation. |
| Activated DNA | 1 µ g/well | Required for the activation of PARP1 enzyme. |
| Incubation Time | 60 minutes at 25°C | Allows for sufficient product formation without reaching reaction saturation. |
| DMSO Concentration | < 1% | Minimizes solvent effects on enzyme activity. |
Data Interpretation and Validation
A successful experiment will yield a dose-dependent inhibition of PARP1 activity by this compound, with a calculable IC50 value.
Validation Workflow:
Caption: Decision-making workflow for validating experimental results.
Expected Outcomes:
-
The positive control, Olaparib, should exhibit an IC50 value consistent with literature reports (typically in the low nanomolar range).
-
This compound is expected to show dose-dependent inhibition of PARP1. The potency (IC50) will depend on its specific affinity for the enzyme.
-
The Z'-factor for the assay should be ≥ 0.5, indicating a robust and reliable assay.
Potential Pitfalls and Troubleshooting:
-
Low Signal: May indicate inactive enzyme, degraded reagents, or an issue with the detection system. Verify the activity of each component.
-
High Background: Could be due to non-specific binding of the antibody or substrate. Increase the number of wash steps or optimize blocking conditions.
-
Compound Insolubility: At high concentrations, the test compound may precipitate, leading to artifacts. Visually inspect the wells and consider using a lower starting concentration or a different solvent system.
Concluding Remarks
This compound serves as an excellent model compound for investigating the biological roles of PARP and for the initial screening of potential therapeutic agents based on the phthalazinone scaffold. The protocols and guidelines presented here provide a solid foundation for researchers to utilize this and similar chemical probes to further our understanding of DNA repair pathways and their implications in disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmascitech.com [pharmascitech.com]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 8. Design, synthesis and antitumor activities of phthalazinone derivatives as PARP-1 inhibitors and PARP-1/HDAC-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
"cellular uptake and distribution of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid"
An in-depth analysis of the cellular uptake and distribution of novel chemical entities is foundational to modern drug discovery and development. Understanding how a compound like 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid traverses the cell membrane and where it accumulates within the cell is critical for elucidating its mechanism of action, predicting its therapeutic efficacy, and assessing potential toxicity.[1][2][3] The efficacy and potential toxicity of a drug are ultimately determined by its concentration at the specific site of action, which is intrinsically linked to its distribution within the cell's intricate network of organelles.[1]
This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework and detailed protocols for investigating the cellular pharmacokinetics of this compound. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
Compound Profile & Predicted Uptake Mechanisms
This compound belongs to the phthalazinone class of heterocyclic compounds. Structurally, it possesses a lipophilic phenyl group and a polar carboxylic acid moiety. This amphipathic nature suggests that its interaction with the cell membrane—a phospholipid bilayer—could be complex.
-
Lipophilicity: The presence of the phenyl group increases the compound's lipophilicity, which is a primary determinant for the ability of small molecules to cross the plasma membrane via simple diffusion.[4] Molecules with moderate lipophilicity can dissolve in the hydrophobic core of the lipid bilayer and enter the cell.[4]
-
Ionization: The carboxylic acid group (pKa typically 3-5) will be predominantly ionized (negatively charged) at physiological pH (~7.4). This charge generally hinders passive diffusion across the nonpolar cell membrane.[4]
-
Potential Transport Mechanisms: Given these characteristics, several uptake mechanisms may be involved:
-
Passive Diffusion: A small, un-ionized fraction of the compound may cross the membrane.
-
Facilitated Diffusion/Active Transport: The molecule might be a substrate for membrane transporter proteins (e.g., Organic Anion Transporters - OATs) that recognize and shuttle carboxylic acids into the cell.[5]
-
Endocytosis: While less common for small molecules, this pathway cannot be entirely ruled out without experimental evidence. Major endocytic routes include clathrin-mediated endocytosis and caveolae-mediated endocytosis.[6]
-
Experimental Strategy: A Multi-Faceted Approach
A robust investigation into the cellular uptake and distribution of this compound requires a combination of quantitative and qualitative methods. Our strategy is designed to answer three fundamental questions:
-
How much compound enters the cell? (Quantification)
-
Where does it go within the cell? (Localization)
-
How does it get in? (Mechanism)
The following diagram illustrates the overall experimental workflow.
Caption: Overall experimental workflow for studying cellular uptake.
Application Notes & Protocols
Protocol 1: Quantitative Cellular Uptake Analysis by LC-MS/MS
This protocol provides the gold standard for quantifying the intracellular concentration of the parent compound without chemical modification.
Principle: Cells are incubated with the compound for a defined period. After washing away the extracellular compound, cells are lysed, and the concentration of the compound in the lysate is determined using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique. Intracellular concentration is then calculated based on the cell number and average cell volume.[5]
Materials:
-
Selected cell line (e.g., HeLa, A549, or a cell line relevant to the compound's therapeutic target)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Trypsin-EDTA
-
This compound
-
DMSO (for stock solution)
-
Lysis Buffer (e.g., RIPA buffer)
-
LC-MS/MS grade solvents (acetonitrile, methanol, water, formic acid)
-
Internal Standard (a structurally similar molecule not present in the sample)
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 12-well or 24-well plate at a density that will result in ~80-90% confluency on the day of the experiment. Culture overnight.
-
Rationale: A confluent monolayer ensures consistent cell numbers per well, reducing variability.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Dilute the stock solution in pre-warmed complete culture medium to the desired final concentrations (e.g., 1, 5, 10, 25 µM). The final DMSO concentration should be ≤ 0.1% to avoid solvent toxicity.
-
-
Treatment:
-
Aspirate the old medium from the cells and wash once with warm PBS.
-
Add the medium containing the compound to the respective wells. Incubate for the desired time points (e.g., 15 min, 1h, 4h, 24h) at 37°C, 5% CO₂.
-
Rationale: A time-course experiment is crucial to determine if uptake reaches a steady state.
-
-
Cell Washing and Lysis:
-
To terminate uptake, aspirate the drug-containing medium and immediately wash the cell monolayer three times with 1 mL of ice-cold PBS.
-
Rationale: Rapid washing with ice-cold PBS is critical to remove any compound bound non-specifically to the outside of the cell and to halt all metabolic and transport processes.[7]
-
Add a defined volume of lysis buffer (e.g., 200 µL) to each well. Incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate into a microcentrifuge tube.
-
-
Sample Preparation for LC-MS/MS:
-
To precipitate proteins, add 3 volumes of ice-cold acetonitrile containing the internal standard to the lysate.
-
Vortex vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for analysis.
-
In parallel, prepare a standard curve by spiking known concentrations of the compound into lysate from untreated cells.
-
-
Cell Counting:
-
In parallel wells treated identically (but not lysed for MS), detach cells using Trypsin-EDTA and count them using a hemocytometer or automated cell counter to determine the cell number per well.
-
-
Data Analysis:
-
Quantify the amount of compound in each sample using the standard curve from the LC-MS/MS data.
-
Calculate the intracellular concentration using the following formula: Intracellular Conc. (µM) = (Amount of compound (pmol) / Cell number) / Average cell volume (pL)
-
Data Presentation:
| Time Point | Treatment Conc. (µM) | Intracellular Conc. (µM) | Uptake Ratio (Intra/Extra) |
| 1 hour | 10 | 15.2 ± 1.8 | 1.52 |
| 4 hours | 10 | 35.6 ± 3.1 | 3.56 |
| 24 hours | 10 | 38.1 ± 2.5 | 3.81 |
Protocol 2: Visualization of Intracellular Distribution by Confocal Fluorescence Microscopy
This protocol allows for the qualitative assessment of where the compound localizes within the cell. Note: This method requires a fluorescently labeled version of the compound or relies on the compound's intrinsic fluorescence (autofluorescence), if any.[8] We will proceed assuming a fluorescent analog is available.
Principle: Confocal microscopy provides high-resolution optical images by using a pinhole to eliminate out-of-focus light.[9] By co-staining cells with fluorescent dyes that specifically mark different organelles (e.g., nucleus, mitochondria, lysosomes), one can determine if the compound's fluorescence co-localizes with these compartments.[10][11]
Materials:
-
Fluorescently-labeled this compound
-
Cells cultured on glass-bottom dishes or coverslips
-
Hoechst 33342 (stains nucleus blue)
-
MitoTracker™ Red CMXRos (stains active mitochondria red)
-
LysoTracker™ Green DND-26 (stains acidic lysosomes green)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells on 35 mm glass-bottom imaging dishes. Allow them to adhere and grow to ~60-70% confluency.
-
Rationale: Glass-bottom dishes are required for high-resolution imaging. Sub-confluent cells allow for clear visualization of individual cell morphology.
-
-
Live-Cell Staining of Organelles (if applicable):
-
Incubate cells with MitoTracker (e.g., 100 nM) or LysoTracker (e.g., 75 nM) in pre-warmed medium for 30 minutes at 37°C.
-
Wash cells twice with fresh medium.
-
-
Compound Treatment:
-
Treat cells with the fluorescently-labeled compound at the desired concentration and for the desired time.
-
-
Nuclear Staining and Fixation:
-
Add Hoechst 33342 (e.g., 1 µg/mL) to the medium and incubate for the final 10 minutes of the treatment period.[11]
-
Aspirate the medium and wash gently with PBS.
-
Fix the cells by adding 4% PFA in PBS for 15 minutes at room temperature.[11]
-
Rationale: Fixation preserves cell structure, although live-cell imaging is an alternative to observe dynamic processes.[10]
-
Wash three times with PBS.
-
-
Imaging:
-
Add a drop of mounting medium and image using a confocal microscope.
-
Acquire images in separate channels for each fluorophore (e.g., DAPI channel for Hoechst, FITC for LysoTracker, TRITC for MitoTracker, and the appropriate channel for your compound).
-
Merge the channels to observe co-localization.
-
Data Interpretation:
-
Diffuse cytoplasmic signal: Suggests the compound is soluble in the cytosol.
-
Punctate pattern: Often indicates accumulation in vesicular compartments like endosomes or lysosomes.[12]
-
Co-localization with Hoechst: Indicates nuclear accumulation.
-
Co-localization with MitoTracker: Indicates mitochondrial accumulation.
Protocol 3: Subcellular Distribution by Fractionation and LC-MS/MS
This protocol provides a quantitative method to determine the amount of compound in different cellular compartments.
Principle: Cells are mechanically lysed, and organelles are separated by differential centrifugation based on their different sizes and densities. The amount of compound in each fraction (e.g., nuclear, mitochondrial, cytosolic) is then quantified by LC-MS/MS.[13]
Materials:
-
Subcellular Fractionation Kit (e.g., Abcam ab109719, Thermo Fisher #78833) or individual buffers.[14]
-
Dounce homogenizer
-
Microcentrifuge
-
Reagents for LC-MS/MS analysis as in Protocol 1.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Grow cells in large culture dishes (e.g., 10 cm or 15 cm) to obtain sufficient material.
-
Treat cells with the compound as described in Protocol 1.
-
-
Harvesting and Lysis:
-
Harvest cells by scraping into ice-cold PBS and centrifuge to obtain a cell pellet.
-
Follow the manufacturer's protocol for the chosen fractionation kit. Typically, this involves:
-
-
Differential Centrifugation:
-
The general workflow for separation is outlined in the diagram below.
-
Centrifuge the homogenate at a low speed (~700 x g) to pellet the nuclei.
-
Transfer the supernatant to a new tube. This is the post-nuclear supernatant.
-
Centrifuge the post-nuclear supernatant at a higher speed (~10,000 x g) to pellet the mitochondria.
-
The resulting supernatant is the cytosolic fraction.
-
Wash each pellet (nuclear and mitochondrial) to minimize cross-contamination.
-
-
Sample Processing and Analysis:
-
Resuspend the pellets in a suitable buffer.
-
Process all fractions (nuclear, mitochondrial, cytosolic) for LC-MS/MS analysis as described in Protocol 1.
-
To ensure the purity of the fractions, perform a Western blot on a portion of each fraction using specific protein markers (e.g., Lamin B1 for nucleus, COX IV for mitochondria, GAPDH for cytosol).
-
References
- 1. Subcellular Drug Distribution: Exploring Organelle-Specific Characteristics for Enhanced Therapeutic Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of cellular pharmacology on drug distribution in tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Rapid Method To Determine Intracellular Drug Concentrations in Cellular Uptake Assays: Application to Metformin in Organic Cation Transporter 1–Transfected Human Embryonic Kidney 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small molecules targeting endocytic uptake and recycling pathways [frontiersin.org]
- 7. High-Throughput Particle Uptake Analysis by Imaging Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microscopist.co.uk [microscopist.co.uk]
- 9. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The use of fluorescence microscopy to define polymer localisation to the late endocytic compartments in cells that are targets for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescence and Electron Microscopy to Visualize the Intracellular Fate of Nanoparticles for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. assaygenie.com [assaygenie.com]
- 14. A general method for quantitative fractionation of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
Application Notes and Protocols for the Purity Assessment of Synthesized 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is a cornerstone of safety and efficacy. For a synthesized compound such as 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid, a robust and multifaceted analytical approach is imperative to ensure that it meets the stringent purity thresholds required for its intended use. Impurities, which can arise from starting materials, intermediates, by-products of the synthesis, or degradation, can significantly impact the pharmacological and toxicological profile of the final drug product.
This comprehensive guide, designed for researchers and drug development professionals, outlines a detailed methodology for assessing the purity of synthesized this compound. We will delve into a suite of orthogonal analytical techniques, providing not just step-by-step protocols but also the scientific rationale behind the selection of these methods and their specific parameters. This integrated approach ensures a thorough and reliable characterization of the compound's purity profile.
A Multi-Pronged Approach to Purity Verification
A single analytical technique is often insufficient to declare a compound as "pure." A comprehensive purity assessment relies on the synergistic use of multiple, orthogonal methods that probe different physicochemical properties of the analyte and its potential impurities. This guide will focus on a triad of powerful analytical techniques: High-Performance Liquid Chromatography (HPLC) for the separation and quantification of organic impurities, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity determination, and Elemental Analysis to confirm the elemental composition and detect inorganic impurities.
I. Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is the workhorse of the pharmaceutical industry for purity determination due to its high resolving power and sensitivity for non-volatile and thermally labile compounds. The goal of the HPLC method is to separate the main compound from all potential organic impurities, allowing for their detection and quantification.
Rationale for Method Development
The selection of an appropriate HPLC method is critical for achieving the desired separation. For an aromatic carboxylic acid like this compound, a reversed-phase HPLC method is a logical starting point. The retention of this class of compounds is highly dependent on the pH of the mobile phase, which influences their ionization state.[1] By suppressing the ionization of the carboxylic acid group (i.e., working at a pH below its pKa), retention on a non-polar stationary phase can be enhanced.
Experimental Protocol: Reversed-Phase HPLC
Objective: To determine the purity of this compound and quantify any related organic impurities.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound sample
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water. The use of an acid like phosphoric or formic acid helps to suppress the ionization of the carboxylic acid analyte, leading to better peak shape and retention on the reversed-phase column.[1]
-
Mobile Phase B: Acetonitrile.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of the this compound reference standard (if available) at a concentration of 1.0 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
From the stock solution, prepare a working standard solution at a concentration of approximately 0.1 mg/mL.
-
Accurately weigh and dissolve the synthesized this compound sample to achieve a final concentration of approximately 0.1 mg/mL in the same solvent as the standard.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:
-
0-5 min: 95% A, 5% B
-
5-25 min: Gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at a wavelength where the analyte has significant absorbance (e.g., determined by UV-Vis spectroscopy, typically around 254 nm for aromatic compounds). A Diode Array Detector is highly recommended to assess peak purity.
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Inject the standard and sample solutions.
-
Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the percentage purity of the sample using the area normalization method, assuming that all impurities have a similar response factor to the main compound.
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Data Presentation: HPLC Purity Assessment
| Sample ID | Retention Time of Main Peak (min) | Area of Main Peak | Total Area of All Peaks | Purity (%) |
| Batch XYZ-001 | 15.2 | 1,250,000 | 1,265,000 | 98.8 |
| Batch XYZ-002 | 15.3 | 1,280,000 | 1,290,000 | 99.2 |
Experimental Workflow: HPLC Purity Analysis
Caption: Workflow for HPLC purity assessment.
II. Absolute Purity Determination: Quantitative NMR (qNMR)
While HPLC provides excellent information on the relative amounts of organic impurities, Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful, non-destructive method for determining the absolute purity of a compound without the need for a specific reference standard of the analyte.[2][3] The principle of qNMR is based on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal.[4]
Causality in Experimental Choices for qNMR
The accuracy of qNMR hinges on several critical experimental parameters. A sufficiently long relaxation delay (D1) is crucial to ensure that all protons have fully relaxed between pulses, allowing for accurate integration. The use of a certified internal standard with a known purity and concentration is essential for absolute quantification. The choice of an internal standard should be guided by its chemical stability, solubility, and the absence of overlapping signals with the analyte.
Protocol: Absolute Purity Determination by ¹H qNMR
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
High-precision analytical balance (readable to 0.01 mg)
-
NMR tubes
Materials:
-
This compound sample
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) of known purity
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL of DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantification:
-
Pulse Angle: 90°
-
Relaxation Delay (D1): At least 5 times the longest T₁ of the signals of interest (a D1 of 30-60 seconds is often sufficient for accurate quantification).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).
-
-
-
Data Processing:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal for both the analyte and the internal standard.
-
-
Purity Calculation:
-
The purity of the analyte can be calculated using the following equation:[1]
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * P_IS
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
subscripts "analyte" and "IS" refer to the analyte and internal standard, respectively.
-
-
Logical Relationship of Purity Assessment Techniques
Caption: Interrelation of analytical techniques for purity.
III. Elemental Composition and Inorganic Impurities: Elemental Analysis
Elemental analysis is a fundamental technique to confirm the empirical formula of a synthesized compound and to quantify any inorganic impurities that may be present.[4][5] For pharmaceutical compounds, this typically involves two types of analysis: CHN analysis to determine the percentage of carbon, hydrogen, and nitrogen, and trace metal analysis to screen for residual catalysts or other metallic contaminants.
The Importance of a Self-Validating System
The results from elemental analysis should corroborate the expected elemental composition based on the molecular formula of this compound (C₁₅H₁₀N₂O₃). A significant deviation between the theoretical and experimentally determined values can indicate the presence of impurities, such as residual solvents or inorganic salts.
Protocol: CHN and Trace Metal Analysis
A. CHN Analysis
Objective: To determine the percentage composition of Carbon, Hydrogen, and Nitrogen in the synthesized compound.
Instrumentation:
-
CHN Elemental Analyzer
Procedure:
-
Accurately weigh a small amount of the dried sample (typically 1-3 mg) into a tin capsule.
-
The sample is combusted at a high temperature (around 900-1000 °C) in a stream of oxygen.
-
The resulting combustion gases (CO₂, H₂O, and N₂) are separated by a chromatographic column and quantified by a thermal conductivity detector.
-
The instrument software calculates the percentage of each element.
Data Interpretation: Compare the experimental percentages with the theoretical values for C₁₅H₁₀N₂O₃ (MW: 266.25 g/mol ):
-
C: 67.67%
-
H: 3.79%
-
N: 10.52% A deviation of ±0.4% is generally considered acceptable.
B. Trace Metal Analysis (by ICP-MS)
Objective: To screen for and quantify elemental impurities, particularly residual catalysts from the synthesis (e.g., Palladium, Platinum, Rhodium).
Instrumentation:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Procedure:
-
Sample Digestion: Accurately weigh the sample and digest it using a closed-vessel microwave digestion system with a suitable acid mixture (e.g., nitric acid and hydrochloric acid). This process breaks down the organic matrix and brings the metals into solution.
-
Analysis: The digested sample solution is introduced into the ICP-MS. The high-temperature plasma atomizes and ionizes the elements, which are then separated by their mass-to-charge ratio and detected.
-
Quantification: The concentration of each element is determined by comparing the signal intensity to that of certified calibration standards. The limits for elemental impurities are defined in pharmacopeias such as USP <232> and ICH Q3D guidelines.[2]
Data Summary: Elemental Analysis
| Analysis | Theoretical (%) | Experimental (%) | Deviation (%) |
| Carbon | 67.67 | 67.55 | -0.12 |
| Hydrogen | 3.79 | 3.85 | +0.06 |
| Nitrogen | 10.52 | 10.48 | -0.04 |
| Element | Concentration (ppm) | ICH Q3D Limit (Oral PDE, µ g/day ) |
| Palladium (Pd) | < 1 | 100 |
| Platinum (Pt) | < 1 | 100 |
| Rhodium (Rh) | < 1 | 100 |
IV. Method Validation: Ensuring Trustworthiness
Every analytical protocol described herein must be validated to ensure it is suitable for its intended purpose.[6] Method validation demonstrates that the analytical procedure is accurate, precise, specific, linear, and robust. Key validation parameters to be assessed include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Conclusion
The purity assessment of this compound requires a scientifically sound and multi-faceted analytical strategy. The combination of a validated HPLC method for chromatographic purity, qNMR for absolute purity determination, and elemental analysis for elemental composition and inorganic impurities provides a comprehensive and trustworthy evaluation of the synthesized compound. By understanding the principles behind each technique and adhering to rigorous protocols and validation standards, researchers and drug development professionals can ensure the quality and safety of this and other pharmaceutical compounds.
References
- 1. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. smithers.com [smithers.com]
- 5. Trace Metals Testing and Elemental Analysis for Pharmaceuticals [intertek.com]
- 6. researchgate.net [researchgate.net]
"in vivo studies using 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid models"
An In-Depth Guide to In Vivo Preclinical Evaluation of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid and its Analogs
Authored by a Senior Application Scientist
This document provides a comprehensive framework for researchers, scientists, and drug development professionals on the design and execution of in vivo studies for this compound. Given the structural characteristics of this molecule, belonging to the phthalazine class, this guide is built upon the well-established preclinical evaluation pathways for similar compounds, particularly those targeting DNA damage response pathways, such as Poly (ADP-ribose) polymerase (PARP) inhibitors.[1][2][3] Phthalazine derivatives have shown a wide range of biological activities, including potential as anticancer and anti-inflammatory agents.[3][4]
The protocols and methodologies detailed herein are synthesized from field-proven insights and are designed to ensure scientific integrity and reproducibility.
Introduction to this compound and its Therapeutic Rationale
This compound is a member of the phthalazine family of heterocyclic compounds.[5][6][7][8] This structural class is of significant interest in medicinal chemistry, with numerous derivatives being investigated for various therapeutic applications.[3] Notably, the phthalazinone scaffold is a key feature in several potent PARP inhibitors.[2][9] PARP enzymes are crucial for repairing single-strand DNA breaks.[2] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibiting PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.[1][2]
Therefore, it is hypothesized that this compound may function as a PARP inhibitor. These application notes will primarily focus on in vivo models relevant to this mechanism of action. Additionally, other potential mechanisms for phthalazine derivatives, such as VEGFR-2 inhibition, will be considered for a comprehensive evaluation strategy.[10][11][12][13]
Presumed Mechanism of Action: PARP Inhibition and Synthetic Lethality
The central hypothesis for the in vivo anti-tumor activity of this compound is the induction of synthetic lethality in homologous recombination-deficient (HRD) cancer cells through the inhibition of PARP.
-
PARP's Role in DNA Repair: PARP1, upon detecting a single-strand DNA break, synthesizes poly (ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[2]
-
PARP Inhibition: PARP inhibitors competitively bind to the catalytic domain of PARP, preventing PAR synthesis and "trapping" the PARP enzyme on the DNA.[2]
-
Synthetic Lethality: In normal cells, the resulting double-strand breaks can be repaired by the homologous recombination pathway. However, in cancer cells with mutations in BRCA1, BRCA2, or other HRD genes, these breaks cannot be efficiently repaired, leading to genomic instability and cell death.[1]
Diagram: Mechanism of PARP Inhibition and Synthetic Lethality
Caption: PARP inhibition in HR-deficient cells leads to synthetic lethality.
Selection of Appropriate In Vivo Models
The choice of the animal model is critical for the successful evaluation of a potential PARP inhibitor. The following models are recommended:
| Model Type | Description | Advantages | Disadvantages |
| Cell Line-Derived Xenografts (CDX) | Human cancer cell lines with known HRD status (e.g., BRCA1/2 mutations) are implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD/SCID). | - Well-characterized genetic background- High reproducibility- Relatively low cost | - May not fully recapitulate human tumor heterogeneity- Lack of a functional immune system |
| Patient-Derived Xenografts (PDX) | Tumor fragments from a patient are directly implanted into immunocompromised mice.[14] | - Better preservation of the original tumor's heterogeneity and architecture[14]- More predictive of clinical outcomes[14] | - More expensive and time-consuming to establish- Lack of a functional immune system |
| Genetically Engineered Mouse Models (GEMMs) | Mice are engineered to carry specific genetic mutations that lead to spontaneous tumor development (e.g., K14-Cre;Brca1f/f;p53f/f models). | - Tumors develop in a natural microenvironment with an intact immune system- Allows for the study of tumor initiation and progression | - Long latency for tumor development- High cost and complex breeding schemes |
Experimental Protocols
Compound Formulation and Administration
Objective: To prepare a stable and homogenous formulation of this compound for consistent in vivo delivery.
Protocol:
-
Solubility Testing: Determine the solubility of the compound in various pharmaceutically acceptable vehicles. Common vehicles include:
-
5-10% DMSO
-
30-40% Polyethylene glycol 300/400 (PEG300/400)
-
5% Tween 80
-
Saline or Phosphate Buffered Saline (PBS)
-
-
Formulation Preparation (Example for Oral Gavage): a. Weigh the required amount of the compound. b. Add a small amount of DMSO to dissolve the compound completely. c. Add PEG300 and vortex thoroughly. d. Add Tween 80 and vortex again. e. Finally, add saline or water to the desired final volume and vortex until a clear solution or a fine suspension is formed.
-
Route of Administration: The choice of administration route depends on the compound's properties and the intended clinical application.
-
Oral (p.o.) gavage: Most common for PARP inhibitors, mimicking clinical administration.[9]
-
Intraperitoneal (i.p.) injection: Useful for compounds with poor oral bioavailability.
-
Intravenous (i.v.) injection: For direct systemic administration and pharmacokinetic studies.
-
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the compound that can be administered without causing unacceptable toxicity.
Protocol:
-
Use healthy, non-tumor-bearing mice (e.g., C57BL/6 or BALB/c).
-
Start with a low dose and escalate in subsequent cohorts of animals (e.g., 3 mice per group). A common dose escalation scheme is the 3+3 design.[15]
-
Administer the compound daily for 5-14 days.
-
Monitor the animals daily for:
-
Body weight changes (a loss of >15-20% is a common sign of toxicity).
-
Clinical signs of toxicity (e.g., lethargy, ruffled fur, abnormal posture).
-
Mortality.
-
-
The MTD is defined as the highest dose at which no more than one animal in a cohort of six experiences dose-limiting toxicity.
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer model.
Diagram: Workflow of an In Vivo Efficacy Study
Caption: Standard workflow for a xenograft efficacy study.
Protocol:
-
Tumor Implantation: Inject ~5-10 million cancer cells (e.g., MDA-MB-436, a BRCA1-mutant breast cancer line) subcutaneously into the flank of female nude mice.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 100-150 mm³.
-
Randomization: Randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (at MTD or a fraction thereof)
-
Group 3: Positive control (e.g., Olaparib)
-
-
Treatment: Administer the treatment as per the defined schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2. Monitor body weight as a measure of toxicity.
-
Endpoint: The study is typically terminated when tumors in the control group reach a pre-determined size (e.g., 1500 mm³) or after a fixed duration.
-
Data Analysis: Calculate the percentage of Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of the compound and to confirm its target engagement in vivo.
PK Study Protocol:
-
Administer a single dose of the compound to non-tumor-bearing mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process blood to obtain plasma and store at -80°C.
-
Analyze the concentration of the compound in plasma using LC-MS/MS.
-
Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
PD Study Protocol:
-
Use tumor-bearing mice and administer a single dose of the compound.
-
Euthanize cohorts of mice at different time points post-dose (e.g., 2, 8, 24 hours).
-
Collect tumor tissue and snap-freeze in liquid nitrogen or fix in formalin.
-
Analyze the tumor tissue for biomarkers of PARP inhibition:
-
Western Blot or ELISA: To measure the levels of poly (ADP-ribose) (PAR). A decrease in PAR levels indicates PARP inhibition.
-
Immunohistochemistry (IHC): To visualize the reduction of PAR in tumor sections.
-
Ethical Considerations
All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Efforts should be made to minimize animal suffering through the use of anesthesia and analgesia where appropriate and by defining humane endpoints for the studies.
References
- 1. annualreviews.org [annualreviews.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PubChemLite - this compound (C15H10N2O3) [pubchemlite.lcsb.uni.lu]
- 6. This compound | C15H10N2O3 | CID 230918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(3-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | C16H12N2O3 | CID 51042749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3 | CID 776855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simul ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03459G [pubs.rsc.org]
- 11. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdlinx.com [mdlinx.com]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. Phthalazinone derivatives are a critical class of compounds in medicinal chemistry, known for a wide range of biological activities.[1][2] Achieving a high yield of this specific scaffold is crucial for downstream applications and drug discovery pipelines.[3]
This document moves beyond a simple protocol, offering in-depth troubleshooting, answers to frequently asked questions, and the scientific rationale behind our recommendations.
Section 1: Synthesis Overview and Core Workflow
The most reliable and common method for synthesizing this compound is the cyclocondensation reaction between a 2-acylbenzoic acid derivative and phenylhydrazine.[3][4] This reaction typically involves the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to form the stable phthalazinone ring.
The general workflow for this synthesis is outlined below.
Caption: General experimental workflow for phthalazinone synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis? The synthesis typically starts from 2-formylphthalic acid (also known as ophthalaldehydic acid) and phenylhydrazine. The reaction is a classic cyclocondensation, a robust method for forming phthalazinone cores.[4][5]
Q2: Why is acetic acid often recommended as the solvent? Acetic acid serves a dual purpose. It is an effective solvent for the reactants and, more importantly, it acts as an acid catalyst to facilitate the dehydration step of the cyclization.[5][6] Its high boiling point is also ideal for reactions that require heating or reflux.
Q3: Is heating necessary? Can I run the reaction at room temperature? Heating is critical for achieving a good yield in a reasonable timeframe. While the reaction may proceed at room temperature, it is often extremely slow, leading to low conversion. Reflux conditions provide the necessary activation energy to drive the cyclization and dehydration steps to completion, resulting in significantly higher yields.[6] For instance, similar reactions have shown yields jumping from as low as 12% at room temperature to 45-58% under reflux.[6]
Q4: How should I monitor the reaction's progress? The most common method is Thin Layer Chromatography (TLC). Spot the reaction mixture against the starting materials. The disappearance of the limiting starting material (usually the 2-formylphthalic acid) and the appearance of a new, typically UV-active spot for the product indicates reaction progression. For more quantitative analysis, LC-MS can be used to monitor the formation of the product with the expected mass-to-charge ratio.
Section 3: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Caption: Troubleshooting logic for low yield issues.
Problem: My reaction yield is consistently below 40%. What are the primary causes and solutions?
-
Possible Cause 1: Suboptimal Reaction Temperature.
-
Explanation: As discussed in the FAQ, the cyclization and dehydration steps have a significant energy barrier. Insufficient heat leads to an incomplete reaction.
-
Solution: Ensure the reaction mixture is brought to a full reflux in acetic acid (approx. 118°C). Use a heating mantle with a temperature controller and ensure good stirring to maintain a consistent temperature throughout the reaction vessel. A comparison of reaction conditions in similar syntheses clearly shows that reflux is superior to lower temperatures.[6]
-
-
Possible Cause 2: Poor Quality or Degraded Phenylhydrazine.
-
Explanation: Phenylhydrazine can oxidize and degrade upon exposure to air and light, turning dark and forming impurities that can inhibit the reaction or lead to side products.
-
Solution: Use phenylhydrazine from a recently opened bottle or purify it by distillation under reduced pressure before use. Store it under an inert atmosphere (nitrogen or argon) in a dark, cool place.
-
-
Possible Cause 3: Incorrect Stoichiometry.
-
Explanation: While a 1:1 molar ratio is theoretically required, minor weighing errors or reagent degradation can make one reactant limiting.
-
Solution: Consider using a slight excess (e.g., 1.05 to 1.1 equivalents) of phenylhydrazine. This can help drive the reaction to completion. However, be aware that a large excess will complicate purification, as residual phenylhydrazine will need to be removed.
-
Problem: My crude product shows multiple spots on TLC, and purification is difficult.
-
Possible Cause 1: Formation of the Hydrazone Intermediate.
-
Explanation: You may be observing the stable hydrazone intermediate, which has not fully cyclized. This is common if the reaction time is too short or the temperature is too low.
-
Solution: Increase the reflux time. Continue monitoring by TLC until the intermediate spot is minimal or absent. A typical reaction time is between 3 to 6 hours.
-
-
Possible Cause 2: Side Reactions from Impurities.
-
Explanation: Impurities in the starting materials can lead to a variety of side products, complicating the purification process.
-
Solution: Confirm the purity of your 2-formylphthalic acid and phenylhydrazine via NMR or melting point analysis before starting the reaction.
-
-
Solution for Purification:
-
Acid-Base Extraction: This is a highly effective method for this specific molecule. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract with a weak aqueous base (e.g., 1M sodium bicarbonate). The desired carboxylic acid product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind in the organic layer. Separate the aqueous layer and carefully re-acidify with a strong acid (e.g., 2N HCl) until the product precipitates. Filter the solid, wash with cold water, and dry.
-
Recrystallization: If the product is relatively pure, recrystallization is a good final step. Ethanol, or a mixture of DMF and water, are often suitable solvent systems.
-
Problem: I am concerned about residual hydrazine in my final product.
-
Explanation: Phenylhydrazine is toxic, and regulatory requirements for active pharmaceutical ingredients (APIs) demand strict control of its residual levels.[4]
-
Solution: The acid-base extraction workup described above is very effective at removing residual phenylhydrazine. Additionally, a final recrystallization step will further reduce impurities. For rigorous quantification, techniques like HPLC or GC-MS are required.
-
Section 4: Optimized Experimental Protocol
This protocol is a robust starting point for achieving a high-yield synthesis.
Reagents and Materials
| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) |
| 2-Formylphthalic Acid | 180.13 | 1.0 | 1.80 g |
| Phenylhydrazine | 108.14 | 1.05 | 1.14 g (1.12 mL) |
| Glacial Acetic Acid | 60.05 | - | 30 mL |
Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-formylphthalic acid (1.80 g, 10.0 mmol).
-
Reagent Addition: Add glacial acetic acid (30 mL) to the flask and stir to dissolve the solid. Carefully add phenylhydrazine (1.12 mL, 10.5 mmol) to the solution at room temperature. The solution may change color.
-
Heating: Heat the mixture to a steady reflux (approximately 118°C) using a heating mantle.
-
Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 7:3 mixture of ethyl acetate:hexane with 1% acetic acid as the mobile phase).
-
Workup - Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Then, place the flask in an ice bath for 30-60 minutes to encourage precipitation of the product.
-
Workup - Filtration: Filter the resulting solid precipitate using a Büchner funnel. Wash the solid cake with a small amount of cold water (2 x 15 mL) to remove residual acetic acid.
-
Drying: Dry the crude product under vacuum. A crude yield of 70-85% is expected.
-
Purification (Recommended): Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to obtain the pure this compound as a crystalline solid.
Section 5: References
-
ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. Retrieved from --INVALID-LINK--
-
Emam, S. M., El Rayes, S. M., Ali, I. A. I., Soliman, H. A., & Nafie, M. S. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. National Institutes of Health. Retrieved from --INVALID-LINK--
-
Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Retrieved from --INVALID-LINK--
-
Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of the reaction conditions for the formation of 4 a. [a]. Retrieved from --INVALID-LINK--
-
Singh, S., & Kumar, N. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Pharmaceutical Research International. Retrieved from --INVALID-LINK--
-
ACS Publications. (n.d.). Synthesis of 4-Substituted Phthalazin-1(2H)-ones from 2-Acylbenzoic Acids: Controlling Hydrazine in a Pharmaceutical Intermediate through PAT-Guided Process Development. Retrieved from --INVALID-LINK--
-
PubMed. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry | Request PDF. Retrieved from --INVALID-LINK--
-
Khan, I., & Zaib, S. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. PubMed. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges | Request PDF. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). Optimization of reaction conditions for the synthesis of oxazoline. Retrieved from --INVALID-LINK--
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. longdom.org [longdom.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol tailored for researchers and drug development professionals. Phthalazinone derivatives are a privileged scaffold in medicinal chemistry, known for a wide spectrum of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2][3] This guide is designed to help you navigate the common challenges encountered during the synthesis of this specific, valuable derivative.
Core Synthesis Protocol
The most direct and reliable method for synthesizing the title compound is the cyclocondensation of phthalaldehydic acid (2-formylbenzoic acid) with phenylhydrazine. This one-pot approach is efficient and minimizes the need for intermediate isolation.[4][5]
Experimental Protocol: Cyclocondensation of Phthalaldehydic Acid and Phenylhydrazine
-
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalaldehydic acid (10 mmol, 1.50 g).
-
Solvent Addition: Add 20 mL of a suitable solvent such as ethanol or acetic acid. Acetic acid can act as both a solvent and a catalyst.[3] For a greener approach, water with a catalytic amount of oxalic acid can also be highly effective.[4]
-
Reactant Addition: While stirring, add phenylhydrazine (10 mmol, 1.08 g, ~0.99 mL) dropwise to the suspension at room temperature. Safety Note: Phenylhydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.
-
Reaction: Heat the reaction mixture to reflux (typically 80-120 °C, depending on the solvent) for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 7:3) with a few drops of acetic acid. The disappearance of the starting materials (phthalaldehydic acid and phenylhydrazine) indicates completion.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration through a Büchner funnel.
-
Purification: Wash the crude solid with a small amount of cold ethanol or diethyl ether to remove residual starting materials and soluble impurities. For higher purity, the product can be recrystallized from a suitable solvent like ethanol or an ethanol/water mixture.
Proposed Reaction Mechanism
The synthesis proceeds via a well-established pathway involving nucleophilic attack, imine formation (hydrazone), and subsequent intramolecular cyclization followed by dehydration.
Caption: Proposed reaction mechanism for the synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Q: My reaction yield is significantly lower than expected. What are the common causes?
A: Low yields are a frequent issue and can stem from several factors. Here’s how to diagnose the problem:
-
Reagent Quality: Phenylhydrazine is prone to oxidation, which is often indicated by a dark brown or reddish color. Using old or oxidized phenylhydrazine drastically reduces the concentration of the active nucleophile, leading to incomplete conversion. Solution: Use freshly opened or distilled phenylhydrazine for best results.
-
Incomplete Reaction: The reaction may not have reached completion. Solution: Ensure you are monitoring the reaction by TLC. If starting material is still present after the recommended time, consider extending the reflux period or adding a catalytic amount of acid (like glacial acetic acid or oxalic acid) if not already used.[4]
-
Stoichiometry: Inaccurate measurement of starting materials can leave an excess of one reagent and limit the theoretical yield. Solution: Carefully weigh the solid phthalaldehydic acid and accurately measure the volume/weight of the liquid phenylhydrazine. A 1:1 molar ratio is critical.
-
Purification Losses: The product may have some solubility in the washing solvents. Solution: When washing the crude product, use minimal amounts of cold solvent to minimize loss. If the product does not precipitate well, concentrating the mother liquor and attempting a second crystallization may recover more material.
Q: I am observing multiple spots on my TLC plate, even after the reaction should be complete. What are the likely impurities?
A: The presence of multiple spots points to side reactions or unreacted starting materials.
-
Unreacted Starting Materials: The most obvious spots are your starting materials. Co-spotting your reaction mixture with pure phthalaldehydic acid and phenylhydrazine standards will confirm this.
-
Formation of Phthalhydrazide Derivatives: If there are traces of hydrazine hydrate in your phenylhydrazine, you could form the non-phenylated analog, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid.
-
Decarboxylation: If the reaction is overheated or refluxed for an excessively long time, particularly under harsh acidic conditions, decarboxylation of the final product can occur, leading to the formation of 3-phenyl-3,4-dihydrophthalazin-1(2H)-one.
-
Open-Chain Intermediate: The hydrazone intermediate formed after the initial condensation may be stable enough to appear on the TLC plate if the subsequent cyclization step is slow or incomplete.
Q: The reaction seems to have stalled and is not proceeding to completion. What should I investigate?
A: A stalled reaction is often related to reaction conditions or catalyst efficacy.
-
Inadequate Temperature: The reflux temperature may be too low for the cyclization step to proceed efficiently. Solution: Ensure your heating mantle and condenser setup are achieving and maintaining the correct boiling point for your chosen solvent.
-
Catalyst Issues: If you are using a catalyst like oxalic acid in water, it may not be sufficient for a particularly stubborn reaction.[4] Solution: Switching to glacial acetic acid as the solvent can often drive the reaction to completion more effectively, as it serves as both a protic medium and a catalyst.[3]
-
Solubility: An intermediate may be precipitating from the solution before it can react further. Solution: Try adding a co-solvent to increase solubility or switch to a solvent in which all species are more soluble, such as DMF, though this can complicate the work-up.
Q: I am having difficulty purifying the final product. What are the recommended methods?
A: The carboxylic acid functionality makes purification unique compared to neutral molecules.
-
Recrystallization: This is the most effective method. The key is finding a suitable solvent system. Ethanol, methanol, or a mixture of ethanol and water are excellent starting points. The goal is to find a solvent that dissolves the product when hot but in which it is sparingly soluble when cold.
-
Acid-Base Extraction: If the product is contaminated with significant neutral impurities, you can perform an acid-base extraction. Dissolve the crude material in a basic aqueous solution (e.g., 1M sodium bicarbonate). The carboxylic acid will deprotonate and dissolve. Wash the aqueous layer with a non-polar organic solvent (like ethyl acetate) to remove neutral impurities. Then, re-acidify the aqueous layer with a strong acid (e.g., 2M HCl) until the product precipitates, and collect it by filtration.
-
Chromatography: Silica gel chromatography is challenging due to the acidic nature of the product, which can cause streaking on the column. If chromatography is necessary, use a mobile phase doped with a small amount of acetic or formic acid (0.5-1%) to suppress deprotonation and improve peak shape.
Troubleshooting Workflow
References
- 1. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An efficient and high-yielding one-pot synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones catalyzed by sodium hydrogen carbonate under solvent-free conditions – Oriental Journal of Chemistry [orientjchem.org]
- 3. longdom.org [longdom.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Phthalazinone Derivatives
Welcome to the technical support center for the synthesis and optimization of phthalazinone derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Phthalazinones are key pharmacophores in numerous therapeutic agents, and their efficient synthesis is critical for advancing drug discovery programs.[1][2][3] This resource provides in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you overcome experimental hurdles and achieve optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing the phthalazinone core, and what are the key considerations for choosing one?
The choice of starting material is fundamental and often dictates the overall synthetic strategy. The most prevalent precursors for the phthalazinone core are 2-acylbenzoic acids and phthalic anhydrides .[1][4]
-
2-Acylbenzoic Acids: These are highly versatile starting materials. The cyclization is typically achieved by reacting the 2-acylbenzoic acid with hydrazine or a substituted hydrazine.[5][6] This method allows for the direct introduction of a substituent at the 4-position of the phthalazinone ring, depending on the acyl group. A key advantage is the straightforward, often one-pot, nature of this reaction.[6]
-
Phthalic Anhydrides: Phthalic anhydrides are also widely used, especially for producing 1,4-dione derivatives or when the 4-position is to be further functionalized.[1][7] The initial reaction with hydrazine forms a phthalhydrazide, which can then be elaborated.[1] Friedel-Crafts acylation of an aromatic hydrocarbon with phthalic anhydride can generate a 2-aroylbenzoic acid intermediate, which is then cyclized with hydrazine.[1]
Expert Insight: The selection between these starting materials often hinges on the desired substitution pattern and the commercial availability of precursors. For complex C4-substituted phthalazinones, starting with the corresponding 2-acylbenzoic acid is generally more direct.
Q2: I am experiencing low yields in my phthalazinone synthesis. What are the first parameters I should investigate?
Low yields are a common issue that can often be resolved by systematically optimizing the reaction conditions. Here are the primary factors to consider:
-
Solvent: The polarity and boiling point of the solvent can significantly influence reaction rates and solubility of reactants and intermediates. Common solvents include ethanol, acetic acid, dimethylformamide (DMF), and toluene.[5][8][9] For instance, refluxing in ethanol is a common condition for the cyclization of 2-acylbenzoic acids with hydrazine.[10] In some cases, greener alternatives like water, especially with a catalyst like oxalic acid, have proven effective.[11]
-
Temperature: Reaction temperature is critical. Many phthalazinone syntheses require heating or reflux to proceed at a reasonable rate.[1][8] However, excessive heat can lead to side product formation. It is advisable to perform a temperature screen to find the optimal balance between reaction rate and selectivity. Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields in some cases.[12]
-
Catalyst: While some syntheses proceed without a catalyst, many benefit from the addition of an acid or metal catalyst.
-
Acid Catalysis: Acetic acid is frequently used as both a solvent and a catalyst.[1][4] Other catalysts like p-toluenesulfonic acid (PTSA) or silica-supported perchloric acid (HClO4-SiO2) have also been employed to improve yields.[4][13]
-
Metal Catalysis: For more complex syntheses involving cross-coupling reactions to introduce substituents, palladium catalysts are often essential.[13]
-
Experimental Workflow for Yield Optimization
Caption: A systematic workflow for troubleshooting and optimizing low-yield reactions.
Troubleshooting Guide
Problem 1: Incomplete reaction or presence of starting material after prolonged reaction time.
Causality: This issue often points to insufficient activation energy, poor solubility of reactants, or catalyst deactivation.
Solutions:
-
Increase Temperature: If the reaction is being run at room temperature or a moderate temperature, consider increasing it to the reflux temperature of the chosen solvent.[1][8] As seen in the synthesis of poly(phthalazinone ether ketone)s, reaction temperatures can be as high as 190 °C.[9]
-
Change Solvent: If your starting materials have poor solubility in the current solvent, they may not be reacting efficiently. Switch to a more polar or higher boiling point solvent. For example, moving from ethanol to DMF or toluene can be beneficial.[8][14]
-
Add a Catalyst: If you are not already using one, the addition of an acid catalyst like acetic acid or PTSA can significantly accelerate the reaction.[4] For cross-coupling reactions, ensure your palladium catalyst and ligand are active and used in appropriate amounts.
-
Check Reagent Purity: Impurities in starting materials or reagents, especially hydrazine, can inhibit the reaction. Ensure high-purity reagents are used.
Problem 2: Formation of multiple side products and difficulty in purification.
Causality: Side product formation is often a result of reactions being run at too high a temperature, incorrect stoichiometry, or the use of a non-optimal base or catalyst. In cross-coupling reactions like Suzuki or Buchwald-Hartwig aminations, side reactions such as dehalogenation or homocoupling are common.[15]
Solutions:
-
Lower the Reaction Temperature: While higher temperatures can increase reaction rates, they can also promote undesired side reactions. Try running the reaction at a lower temperature for a longer period.
-
Optimize Base Selection: In reactions requiring a base, such as Buchwald-Hartwig amination or Suzuki coupling, the choice and amount of base are critical. Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates.[8][16] The strength and solubility of the base can influence the reaction outcome.
-
Ligand Selection for Cross-Coupling: For palladium-catalyzed reactions, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often used in Buchwald-Hartwig aminations to promote efficient oxidative addition and reductive elimination, minimizing side products.[17]
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant, such as hydrazine, can sometimes lead to the formation of undesired byproducts.[6]
Table 1: Common Side Products in Phthalazinone Synthesis and Mitigation Strategies
| Side Product | Probable Cause | Recommended Solution |
| Bis-phthalazinone | Excess hydrazine reacting with two molecules of the precursor. | Use a controlled stoichiometry of hydrazine (closer to 1:1).[4] |
| Dehalogenated Starting Material | In Suzuki or Buchwald-Hartwig reactions, reductive elimination of a hydride. | Use a non-protic solvent; ensure the base is anhydrous.[15] |
| Homocoupled Product | In Suzuki coupling, reaction of two organoboron compounds. | Optimize catalyst and ligand concentration; ensure efficient transmetalation. |
| Over-alkylation Products | In N-alkylation reactions, reaction at multiple sites. | Use a milder base and control the amount of alkylating agent.[10] |
Problem 3: Poor results in Suzuki or Buchwald-Hartwig cross-coupling for C-N or C-C bond formation on the phthalazinone core.
Causality: Cross-coupling reactions are complex, multi-step catalytic cycles.[17][18] Failures can arise from an inactive catalyst, inappropriate ligand, incorrect base, or unsuitable solvent.
Solutions:
-
Catalyst and Ligand Choice: The combination of the palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine or carbene ligand is crucial. For Buchwald-Hartwig amination, bulky biarylphosphine ligands are often necessary to achieve good yields.[17][19] A meta-analysis of the chemical literature has led to the development of "cheat sheets" to guide the selection of the most promising ligand/base combinations for specific substrates.[20]
-
Base Selection: The base plays a key role in both the Suzuki and Buchwald-Hartwig reactions.[16][17] It activates the organoboron species in the Suzuki coupling and deprotonates the amine in the Buchwald-Hartwig reaction. A screen of bases (e.g., K3PO4, Cs2CO3, K2CO3) is often necessary.
-
Solvent Considerations: Anhydrous, deoxygenated solvents are typically required for these reactions to prevent catalyst deactivation and side reactions. Toluene, dioxane, and DMF are commonly used.[19]
-
Reaction Temperature: These reactions often require elevated temperatures (80-120 °C) to drive the catalytic cycle.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: The key steps in the palladium-catalyzed Buchwald-Hartwig amination cycle.
References
- 1. longdom.org [longdom.org]
- 2. Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journaljpri.com [journaljpri.com]
- 4. longdom.org [longdom.org]
- 5. scispace.com [scispace.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jocpr.com [jocpr.com]
- 8. sciforum.net [sciforum.net]
- 9. Study of the Effects of the Structure of Phthalazinone’s Side-Group on the Properties of the Poly(phthalazinone ether ketone)s Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. bristol.ac.uk [bristol.ac.uk]
- 15. Yoneda Labs [yonedalabs.com]
- 16. Suzuki Coupling [organic-chemistry.org]
- 17. youtube.com [youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 20. Big data behind cheat sheets for optimising Buchwald–Hartwig cross-couplings | Research | Chemistry World [chemistryworld.com]
Technical Support Center: Overcoming Solubility Challenges with 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
This guide is designed for researchers, scientists, and drug development professionals working with 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid. It provides a structured, in-depth approach to diagnosing and resolving solubility issues through a series of troubleshooting steps and frequently asked questions. Our methodologies are grounded in established pharmaceutical science to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My initial attempts to dissolve this compound in standard aqueous buffers (e.g., PBS pH 7.4) have failed. What is the underlying chemical reason for this, and what is the most logical first step to address it?
A1: Scientific Rationale and First Steps
The poor aqueous solubility of this compound is a direct consequence of its molecular structure.[1][2] The molecule possesses a large, rigid phthalazine ring system coupled with a phenyl group, which together create a significant hydrophobic character. While the carboxylic acid moiety offers a potential site for ionization, in its neutral (protonated) state, the molecule's low polarity dominates, leading to minimal interaction with water.
The most fundamental and scientifically-driven first step is to manipulate the pH of the solvent system.[3][4][5][6][7] As a carboxylic acid, the compound's ionization state is governed by the solution's pH relative to its pKa (acid dissociation constant).
-
Below its pKa: The carboxylic acid group remains protonated (-COOH), the molecule is neutral, and solubility is at its lowest.
-
Above its pKa: The group deprotonates to form the carboxylate anion (-COO⁻). This charged species is significantly more polar and, therefore, more soluble in aqueous media.[6][8]
Experimental Protocol: pH-Dependent Solubility Profiling
This experiment will determine the optimal pH for solubilization.
-
Preparation: Prepare a series of buffers (e.g., phosphate, borate) with a range of pH values, such as 6.0, 6.5, 7.0, 7.4, 8.0, and 8.5.
-
Sample Addition: Add an excess amount of the solid compound to a fixed volume of each buffer in separate, sealed vials. The goal is to create a saturated solution with visible undissolved solid.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This ensures the system reaches thermodynamic equilibrium.
-
Separation: Separate the undissolved solid from the solution. This can be done by centrifugation followed by careful removal of the supernatant, or by filtration through a 0.22 µm filter (ensure the filter material does not bind the compound).
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as HPLC-UV.
-
Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH to identify the pH at which solubility meets your experimental requirement.
Workflow for pH-Dependent Solubility Screening
Caption: A systematic workflow for determining pH-dependent solubility.
Q2: I have increased the pH, which improved solubility, but I still cannot reach the high concentrations needed for my cell-based assays. Using a high pH might also affect my experimental system. What is the next strategy?
A2: Co-Solvent Systems and Toxicity Considerations
When pH adjustment is insufficient or undesirable, the use of co-solvents is the next logical approach.[7] Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby making it more favorable for dissolving hydrophobic compounds.[7]
For in vitro and cell-based assays, Dimethyl Sulfoxide (DMSO) is the most common co-solvent.[9] However, ethanol, polyethylene glycols (PEGs), and propylene glycol are also used.[10]
Crucial Consideration: Co-solvents can be toxic to cells. It is imperative to keep the final concentration in your assay as low as possible. For DMSO, most cell lines can tolerate concentrations up to 0.5%, but this must be empirically verified.[9][11] Higher concentrations can induce stress, alter protein expression, and even cause cell death.[12][13]
Experimental Protocol: Co-Solvent Stock and Dilution
-
High-Concentration Stock: Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM, 50 mM, or as high as it will go). This is your primary stock.
-
Working Stock Preparation: If necessary, create an intermediate dilution of the primary stock in 100% DMSO.
-
Assay Dilution: Add a small volume of the DMSO stock directly to your aqueous assay medium (e.g., cell culture media) to achieve the final desired concentration of the compound. Crucially, ensure the final DMSO concentration remains within a non-toxic range (e.g., ≤0.5%).
-
Vehicle Control: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of the co-solvent (e.g., 0.5% DMSO) as your test samples, but without the compound. This allows you to differentiate the effects of the compound from the effects of the solvent.[11][14]
Table 1: Example Co-Solvent Tolerance and Solubility Data
| Final Co-Solvent Conc. | Cell Viability (after 48h) | Max. Compound Solubility (µM) | Recommendation |
| 0.1% DMSO | 99 ± 2% | 15 | Safe, use if concentration is sufficient. |
| 0.5% DMSO | 95 ± 4% | 80 | Generally acceptable for most assays. |
| 1.0% DMSO | 82 ± 6% | 150 | Use with caution; may introduce artifacts.[12] |
| 5.0% DMSO | 45 ± 10% | >500 | Not recommended for cell-based assays.[9][12] |
Troubleshooting Logic for Co-Solvent Formulation
Caption: Decision process for using co-solvents in biological assays.
Q3: My compound dissolves in a DMSO/buffer mixture initially but precipitates over time or upon dilution. How can I create a more stable formulation?
A3: Advanced Formulation with Solubilizing Excipients
Precipitation indicates that the solution is thermodynamically unstable, often in a state of supersaturation. To create a stable formulation, you can employ advanced solubilization techniques using excipients like cyclodextrins.[10][15]
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like your compound, forming a water-soluble "inclusion complex."[16][18] This effectively shields the hydrophobic part of the drug from the aqueous environment, dramatically increasing its stable solubility.[16][18] Hydroxylated derivatives like 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[19]
Experimental Protocol: Phase Solubility Study with Cyclodextrins
-
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0%, 1%, 2%, 5%, 10% w/v) in your desired buffer.
-
Add Excess Compound: Add an excess amount of your solid compound to each cyclodextrin solution.
-
Equilibrate: As in the pH study, agitate the samples for 24-48 hours at a constant temperature to reach equilibrium.
-
Separate and Quantify: Filter or centrifuge the samples and quantify the concentration of the dissolved compound in the clear phase.
-
Construct Phase Solubility Diagram: Plot the concentration of the dissolved compound (molar) against the concentration of HP-β-CD (molar).
-
Aₗ-type Profile: If the plot is linear with a slope less than 1, it typically indicates the formation of a soluble 1:1 drug-cyclodextrin complex.[18] This is the most common and desirable outcome. The stability constant (Kₛ) of the complex can be calculated from the slope and intercept of this line.
-
Hypothetical Phase Solubility Diagram
Caption: A typical Aₗ-type phase solubility diagram showing enhanced solubility.
References
- 1. This compound | C15H10N2O3 | CID 230918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C15H10N2O3) [pubchemlite.lcsb.uni.lu]
- 3. fiveable.me [fiveable.me]
- 4. Dependence of Solubility on pH Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 5. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 6. How does pH affect solubility? - askIITians [askiitians.com]
- 7. innoriginal.com [innoriginal.com]
- 8. researchgate.net [researchgate.net]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. researchgate.net [researchgate.net]
- 11. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 12. mdpi.com [mdpi.com]
- 13. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 14. quora.com [quora.com]
- 15. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 16. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Solubilization of 2-Acetoxy-Benzencarboxylic Acid Using Beta Cyclodextrins [scirp.org]
- 19. Cyclodextrin Solubility Table [sigmaaldrich.com]
Technical Support Center: Purification of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
Welcome to the technical support guide for 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid (PubChem CID: 230918). As a key heterocyclic building block in medicinal chemistry and drug development, achieving high purity of this compound is critical for reliable downstream applications.[1][2] This guide, structured by a Senior Application Scientist, provides in-depth troubleshooting advice and validated protocols to navigate the unique purification challenges presented by this molecule's structure.
The primary difficulties in purifying this compound stem from its key chemical features: a polar heterocyclic phthalazinone core, an acidic carboxylic acid moiety, and a non-polar phenyl substituent.[3][4] This combination leads to complex solubility profiles and strong interactions with common stationary phases, requiring carefully optimized purification strategies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of this compound that influence its purification?
A: The purification strategy is dictated by three main structural features:
-
Carboxylic Acid Group: This functional group is acidic, making the molecule's solubility highly pH-dependent. It will readily deprotonate in basic solutions to form a water-soluble carboxylate salt, a property that is extremely useful for separating it from non-acidic impurities.[5][6]
-
Phthalazinone Heterocycle: This rigid, polar, nitrogen-containing ring system contributes to a high melting point and favors crystallization.[6] However, the polar nature of the lactam and other heteroatoms can cause strong interactions with polar stationary phases like silica gel.[7]
-
Aromatic Rings: The presence of both a phenyl group and the fused benzene ring provides some non-polar character, influencing solubility in organic solvents.
Q2: What are the most common impurities I should expect from the synthesis?
A: Impurities typically arise from the synthetic route employed. For a common synthesis involving the condensation of a phthalonic acid derivative with phenylhydrazine, you should anticipate:
-
Unreacted Starting Materials: Residual phenylhydrazine or phthalonic acid precursors.
-
Side-Reaction Products: Incomplete cyclization, decarboxylation of the target molecule under harsh thermal conditions, or formation of isomeric byproducts.
-
Residual Solvents and Reagents: Synthesis solvents (e.g., acetic acid, ethanol) or catalysts that must be thoroughly removed.[1]
Q3: Is recrystallization a viable purification method for this compound?
A: Absolutely. Recrystallization is the most effective and recommended method for obtaining high-purity, crystalline this compound.[6][8] Its rigid structure and high melting point are conducive to forming a stable crystal lattice, which efficiently excludes impurities as the crystals form slowly from a supersaturated solution.[8] The key is meticulous solvent selection.
Q4: Can I use normal-phase silica gel chromatography? What are the risks?
A: While possible, standard silica gel chromatography is often challenging and should be considered a secondary option if recrystallization fails. The combination of the polar heterocycle and the acidic carboxylic acid leads to very strong adsorption to the acidic silanol groups of the silica surface.[7][9] This results in significant operational risks:
-
Severe Peak Tailing: The compound elutes slowly and asymmetrically, leading to poor separation from closely related impurities.[7]
-
Irreversible Adsorption: The interaction can be so strong that a significant portion of your product remains permanently bound to the column, causing low recovery.[7]
-
Requires Modified Mobile Phase: To achieve elution, a highly polar mobile phase (e.g., Methanol/Dichloromethane) is necessary.[10] Often, an acidic modifier like acetic acid must be added to the eluent to suppress the deprotonation of the carboxylic acid and reduce its interaction with the silica gel.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the purification workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| My compound is an oil or amorphous solid and won't crystallize. | 1. Presence of Impurities: Even small amounts of impurities can disrupt crystal lattice formation. 2. Residual Solvent: Trapped solvent molecules can inhibit crystallization. 3. Rapid Cooling: Cooling the solution too quickly favors precipitation of an amorphous solid over ordered crystal growth. | 1. Perform an Acid-Base Wash: Use the protocol below to remove neutral and basic impurities. 2. Dry Thoroughly: Ensure the crude material is dried under high vacuum to remove all residual solvent before attempting recrystallization. 3. Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature slowly, then transfer to a 0-4°C refrigerator. Avoid placing it directly in an ice bath. |
| During recrystallization, my compound "oils out" instead of forming crystals. | 1. Solvent Choice: The boiling point of the solvent may be higher than the melting point of your compound (or a compound-impurity eutectic mixture). 2. Supersaturation: The solution is too concentrated, causing the compound to separate as a liquid phase when cooled. | 1. Add More Solvent: While the solution is still hot, add more of the same solvent until the oil redissolves completely. 2. Use a Lower-Boiling Solvent: Re-evaluate your solvent choice. Find a solvent with a lower boiling point in which the compound still has good hot/cold solubility characteristics. 3. Seed the Solution: Add a single, pure crystal of the target compound to the cooled solution just as it becomes cloudy to induce proper crystal nucleation. |
| My compound streaks badly on a silica TLC plate, even with polar eluents. | 1. Strong Analyte-Stationary Phase Interaction: The acidic carboxylic acid is strongly interacting with the acidic silanol groups on the silica plate.[11] 2. Inappropriate Solvent Polarity: The eluent is not polar enough to move the compound effectively.[12] | 1. Add an Acidic Modifier: Prepare your TLC eluent with 1-2% acetic acid. This will protonate your compound, reducing its polarity and interaction with the silica, resulting in a more compact spot. 2. Increase Eluent Polarity: Try a more polar solvent system, such as 5-10% Methanol in Dichloromethane, while still including the acetic acid modifier.[10] |
| I have poor recovery after silica gel chromatography. | 1. Irreversible Adsorption: As predicted, your compound has permanently bound to the silica gel column.[7] 2. Compound Decomposition: Some sensitive compounds can degrade on the acidic surface of silica gel. | 1. Modify the Eluent: Always add 1-2% acetic acid to your mobile phase to minimize strong binding. 2. Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or, preferably, switch to reversed-phase (C18) chromatography where polar compounds elute earlier. 3. Avoid Chromatography: Rely on recrystallization as your primary purification method. |
| My final product has a broad melting point range. | 1. Presence of Impurities: Impurities disrupt the crystal lattice and depress/broaden the melting point. 2. Polymorphism: The compound may exist in different crystalline forms, though less common. | 1. Repeat Purification: Perform a second recrystallization, ensuring slow crystal growth. 2. Wash the Crystals: After filtration, wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities. |
Section 3: Recommended Purification Protocols
Protocol 1: Initial Purification via Acid-Base Extraction
This protocol is a crucial first step to remove non-acidic impurities from your crude reaction mixture. It leverages the acidic nature of the carboxylic acid group.
Workflow Diagram: Acid-Base Extraction
Caption: Workflow for initial purification using acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude solid product in a suitable water-immiscible organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Basification: Transfer the solution to a separatory funnel and extract it two to three times with a 1M aqueous solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃).
-
Expert Insight: The carboxylic acid will be deprotonated to form its sodium salt, which is highly soluble in the aqueous layer. Neutral or basic organic impurities will remain in the organic layer.
-
-
Separation: Combine the aqueous layers. Discard the organic layer which contains the impurities.
-
Acidification: Cool the combined aqueous layer in an ice bath to minimize solubility during precipitation. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is ~1-2 (verify with pH paper).
-
Causality: Re-protonation of the carboxylate salt renders the compound insoluble in water, causing it to precipitate out as a solid.
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid under high vacuum to constant weight. This material is now ready for final purification by recrystallization.
Protocol 2: Final Purification by Recrystallization
This is the definitive step to achieve high analytical purity. The key is selecting an appropriate solvent.
Solvent Screening Guide for Recrystallization
| Solvent | Solubility (Hot) | Solubility (Cold) | Comments & Rationale |
| Ethanol | High | Moderate | Good candidate. May require cooling to low temperatures for good recovery. |
| Isopropanol | Moderate-High | Low | Excellent candidate. The slightly lower polarity often results in well-formed crystals. |
| Acetic Acid | High | Low | Very effective, especially for removing impurities that are insoluble in other organic solvents. The acid ensures the compound remains fully protonated. |
| Ethyl Acetate | Low-Moderate | Very Low | May not be a good single solvent due to lower solubility when hot, but can be used as the "poor" solvent in a two-solvent system (e.g., with Ethanol). |
| Toluene | Very Low | Insoluble | Not suitable as a primary solvent. |
| Water | Insoluble (acidic) | Insoluble (acidic) | Useful for washing the precipitated solid after acid-base extraction. |
Decision Tree: Choosing a Recrystallization Strategy
Caption: Decision process for selecting a recrystallization method.
Step-by-Step Methodology (Single Solvent - e.g., Isopropanol):
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of isopropanol and bring the mixture to a gentle boil on a hot plate with stirring.
-
Saturation: Continue adding small portions of hot isopropanol until the solid just completely dissolves. Avoid adding a large excess of solvent as this will reduce your final yield.
-
Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration through a fluted filter paper to remove them.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Crystal formation should begin.
-
Trustworthiness: Slow cooling is paramount for the formation of large, pure crystals. Rapid shocking of the solution will cause the product to precipitate as a less pure amorphous solid.[8]
-
-
Chilling: Once at room temperature, place the flask in an ice bath or refrigerator (0-4°C) for at least one hour to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold isopropanol to remove any adherent mother liquor.
-
Drying: Dry the pure crystals in a vacuum oven until a constant weight is achieved.
Section 4: Purity Assessment
To validate the success of your purification, use the following analytical methods:
-
Thin-Layer Chromatography (TLC): A pure compound should show a single spot. Use a mobile phase like 9:1 DCM:MeOH + 1% Acetic Acid.
-
Melting Point: A sharp melting point range (e.g., within 1-2°C) is a strong indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should show clean spectra with correct integrations and no signals attributable to impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass confirmation and a quantitative assessment of purity (e.g., >99% by peak area).
References
- 1. longdom.org [longdom.org]
- 2. Synthesis and biological activity of structurally diverse phthalazine derivatives: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C15H10N2O3) [pubchemlite.lcsb.uni.lu]
- 4. This compound | C15H10N2O3 | CID 230918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. thestudentroom.co.uk [thestudentroom.co.uk]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. benchchem.com [benchchem.com]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. web.uvic.ca [web.uvic.ca]
- 10. Chromatography [chem.rochester.edu]
- 11. reddit.com [reddit.com]
- 12. orgchemboulder.com [orgchemboulder.com]
"reducing byproducts in the synthesis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid"
Technical Support Center: Synthesis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and subtleties of this specific synthesis. Our goal is to provide you with actionable, in-depth solutions to minimize byproduct formation and optimize your reaction outcomes.
The synthesis of this phthalazinone derivative, typically achieved through the condensation of 2-formylbenzoic acid with phenylhydrazine, is a robust reaction. However, like many multicomponent reactions, it is prone to side reactions that can complicate purification and reduce yields. This guide provides a structured approach to troubleshooting these issues.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. Each entry details the issue, its probable causes, and validated protocols to resolve it.
Issue 1: Significant Formation of a Decarboxylated Byproduct
Question: My final product analysis (LC-MS, ¹H NMR) shows a significant peak corresponding to 2-phenylphthalazin-1(2H)-one, the decarboxylated version of my target molecule. How can I prevent this?
Answer:
The presence of 2-phenylphthalazin-1(2H)-one is a classic indicator of premature decarboxylation. The carboxylic acid moiety on the phthalazinone ring is susceptible to loss, particularly under harsh thermal conditions.
Primary Causes:
-
Excessive Heat: Overheating the reaction mixture is the most common cause. Many standard procedures call for refluxing in solvents like ethanol or acetic acid, but prolonged exposure to high temperatures can drive the decarboxylation.[1]
-
Prolonged Reaction Time: Even at optimal temperatures, allowing the reaction to proceed for too long can lead to the accumulation of the decarboxylated byproduct.
-
Strongly Acidic or Basic Conditions: While the reaction is often acid-catalyzed, excessively strong acids or the presence of strong bases during workup at elevated temperatures can facilitate CO₂ loss.
Solutions & Recommended Protocol:
-
Strict Temperature Control:
-
Lower the reaction temperature. If you are refluxing in ethanol (~78 °C), consider running the reaction at a lower temperature (e.g., 60-65 °C) for a longer period.
-
Use a temperature-controlled oil bath and a contact thermometer for precise temperature management.
-
-
Reaction Monitoring via Thin-Layer Chromatography (TLC):
-
Do not rely on a fixed reaction time. Monitor the consumption of the limiting reagent (typically 2-formylbenzoic acid) by TLC.
Detailed Protocol: TLC Monitoring
-
Eluent System: A good starting point is a mixture of Ethyl Acetate and Hexane (e.g., 7:3 or 1:1 v/v) with 1% acetic acid to ensure the carboxylic acid spots are well-defined.
-
Spotting: On a TLC plate, spot your starting materials (2-formylbenzoic acid and phenylhydrazine) and a co-spot with the reaction mixture.
-
Development: Run the TLC and visualize under UV light (254 nm). The product is typically a prominent, UV-active spot with a lower Rf than the starting aldehyde.
-
Completion: The reaction is complete when the spot corresponding to 2-formylbenzoic acid has disappeared or is very faint. Quench the reaction immediately at this point.
-
-
Optimized Reaction Conditions:
| Parameter | Conventional Method | Optimized Method[2] |
| Solvent | Ethanol or Acetic Acid | Methanol |
| Catalyst | Often glacial acetic acid | Ammonium Chloride (NH₄Cl) |
| Temperature | Reflux (78-118 °C) | Room Temperature (20-25 °C) |
| Time | 3-12 hours | 4-6 hours |
| Decarboxylation | High Risk | Minimal to None |
dot graph TroubleshootingWorkflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Troubleshooting workflow for identifying and resolving common byproducts.
Issue 2: Presence of Unreacted Phenylhydrazine and an Intermediate Hydrazone
Question: My crude product is contaminated with a significant amount of an intermediate, which I believe is the phenylhydrazone of 2-formylbenzoic acid, and some unreacted phenylhydrazine. How do I drive the reaction to completion?
Answer:
This issue points to incomplete cyclization of the initially formed phenylhydrazone intermediate into the final phthalazinone ring. The reaction is a two-step process: (1) formation of the hydrazone, and (2) intramolecular cyclization with the elimination of water. Your problem lies in the second step.
Primary Causes:
-
Insufficient Dehydration: The cyclization step is a condensation reaction that releases a molecule of water. If water is not effectively removed or if the conditions do not favor its elimination, the equilibrium will not favor the cyclized product.
-
Low Reaction Temperature: While high temperatures can cause decarboxylation, a temperature that is too low may not provide sufficient activation energy for the cyclization step.
-
Lack of an Effective Catalyst: A mild acid catalyst is often required to protonate the carbonyl group, making it more electrophilic and facilitating the intramolecular nucleophilic attack by the second nitrogen of the hydrazine moiety.
Solutions & Recommended Protocol:
-
Use of a Dehydrating Agent or Azeotropic Removal:
-
For reactions in a solvent like toluene, use a Dean-Stark apparatus to azeotropically remove water as it forms, driving the equilibrium towards the product.
-
In lower boiling point solvents, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) can be effective, though less common for this specific synthesis.
-
-
Employ an Acid Catalyst:
-
If not already in use, add a catalytic amount of glacial acetic acid (typically 5-10% v/v) to the reaction mixture. This will facilitate both the hydrazone formation and the subsequent cyclization.
-
-
Stepwise Temperature Profile:
-
Consider a two-stage heating process. First, stir the reactants at room temperature for 1-2 hours to allow for the formation of the hydrazone intermediate. Then, gently heat the mixture to 60-80 °C to promote the cyclization and dehydration step. This prevents overheating in the initial, highly exothermic phase.
-
dot graph ReactionMechanism { layout=dot; rankdir=LR; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} dot Caption: Main synthesis pathway and the decarboxylation side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for this synthesis?
-
Several solvents can be used, and the choice depends on the desired reaction conditions.[2]
-
Methanol: Excellent for room temperature reactions, especially with a catalyst like NH₄Cl, minimizing byproducts.[2]
-
Ethanol: A common choice for reflux conditions, but requires careful temperature and time management to avoid decarboxylation.
-
Glacial Acetic Acid: Acts as both solvent and catalyst. It promotes rapid reaction but significantly increases the risk of decarboxylation if not carefully controlled.
-
Toluene: Useful for azeotropic removal of water with a Dean-Stark trap, effectively driving the cyclization step.
-
Q2: How do I purify the final product effectively?
-
The primary method is recrystallization.
-
Protocol: Dissolve the crude product in a minimal amount of a hot solvent system like ethanol/water or acetic acid/water. The target carboxylic acid is often less soluble than the non-polar decarboxylated byproduct in polar solvent systems. Allow the solution to cool slowly to form pure crystals. Filter and wash with a cold solvent (e.g., cold ethanol) and dry under vacuum.
-
Q3: Can I use phthalic anhydride instead of 2-formylbenzoic acid?
-
Yes, phthalic anhydride is a common starting material for related phthalazinones.[4] However, the reaction with phenylhydrazine will yield N-phenylphthalimide or other intermediates that would require subsequent steps to arrive at the target molecule. The direct condensation of 2-formylbenzoic acid is generally a more straightforward route to this specific product.[2][5]
Q4: Are there any known incompatible reagents?
-
Avoid strong oxidizing or reducing agents that are not part of a planned synthetic step, as they can react with the hydrazine moiety or the aldehyde. Also, be cautious with strong, non-nucleophilic bases (e.g., DBU) at high temperatures, as they can promote elimination and decarboxylation reactions.
References
Technical Support Center: Scaling Up the Production of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
Prepared by: The Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals focused on the synthesis and scale-up of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common preliminary questions regarding the synthesis and scale-up of this compound.
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method is the cyclocondensation reaction between phthalic anhydride and phenylhydrazine. This reaction proceeds via an intermediate N-anilino-phthalimide, which then rearranges to the final phthalazinone structure. This approach is favored for its atom economy and the ready availability of starting materials. The versatility of the phthalazinone core in drug discovery has led to extensive research into its synthesis.[1][2]
Q2: What are the critical process parameters to monitor during scale-up?
A2: When scaling up, precise control over several parameters is crucial to ensure reproducibility, yield, and purity. Key parameters include:
-
Temperature Control: The reaction is typically exothermic. Maintaining a consistent temperature is vital to prevent side reactions and ensure uniform product formation.
-
Reagent Addition Rate: Slow, controlled addition of phenylhydrazine to the phthalic anhydride solution is necessary to manage the reaction exotherm and prevent the formation of impurities.
-
Agitation Speed: Proper mixing is essential to maintain homogeneity, ensure efficient heat transfer, and prevent localized "hot spots."
-
Reaction Concentration: The concentration of reactants can affect reaction kinetics and product precipitation.
-
Post-Reaction Quenching and pH Adjustment: These steps are critical for clean product isolation and must be carefully controlled.
Q3: What are the most common impurities encountered, and how can they be minimized?
A3: Common impurities include unreacted starting materials (phthalic anhydride, phenylhydrazine), the N-anilino-phthalimide intermediate, and potential side-products from the over-reaction or degradation of phenylhydrazine. Minimizing these involves:
-
Stoichiometric Control: Using a slight excess of one reagent (typically determined empirically) can help drive the reaction to completion, but a large excess can complicate purification.[3]
-
Reaction Monitoring: Using techniques like Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting materials and the intermediate.
-
Controlled Work-up: Ensuring the product fully precipitates and is washed effectively to remove soluble impurities.
Part 2: Troubleshooting Guides
This section provides detailed solutions to specific problems that may arise during the scale-up process.
Issue 1: Low or Inconsistent Product Yield
Low yield is a frequent challenge during scale-up. The cause can often be traced to several factors.
Q: My product yield has dropped significantly after moving from a 10g to a 500g scale. How can I troubleshoot this?
A: A drop in yield upon scale-up is common and often related to mass and heat transfer limitations. A systematic approach is required to identify the root cause.
References
Technical Support Center: Refining Assay Protocols for 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
Welcome to the technical support center for assay development involving 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid (CAS No: 57531-19-8).[1] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for quantitative analysis of this molecule. The information herein is synthesized from established analytical principles and field-proven insights to ensure scientific integrity and experimental success.
Compound Overview and Key Characteristics
This compound is a heterocyclic organic compound with a molecular formula of C15H10N2O3 and a molecular weight of approximately 266.26 g/mol .[1] Understanding its structural characteristics is fundamental to developing robust analytical methods. The presence of aromatic rings, a carboxylic acid group, and a lactam moiety dictates its solubility, chromatographic behavior, and spectroscopic properties.
Key Structural Features:
-
Phthalazinone Core: A bicyclic aromatic system containing two nitrogen atoms.
-
Phenyl Group: Attached to one of the nitrogen atoms, increasing the molecule's hydrophobicity.
-
Carboxylic Acid Group: Confers acidic properties and provides a primary site for ionization, which is crucial for chromatographic retention and detection.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the initial stages of assay development for this compound.
Q1: What is the recommended starting point for developing an HPLC-UV method for this compound?
A1: A reversed-phase HPLC method using a C18 column is the most logical starting point. The aromatic nature of the compound lends itself well to retention on a hydrophobic stationary phase.
-
Initial Column Choice: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice.
-
Mobile Phase: A gradient elution using acetonitrile and water with an acidic modifier is recommended. The acid is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and reproducible retention.
-
Mobile Phase A: Water with 0.1% formic acid or 0.1% phosphoric acid. Formic acid is preferred for LC-MS compatibility.
-
Mobile Phase B: Acetonitrile with 0.1% of the same acid as in Mobile Phase A.
-
-
Detection: Based on the aromatic structure, UV detection is appropriate. A starting wavelength of 254 nm is generally effective for aromatic compounds, but a full UV-Vis scan to determine the λmax (wavelength of maximum absorbance) is highly recommended for optimal sensitivity.
Q2: I am observing poor peak shape (tailing) for my analyte. What are the likely causes and solutions?
A2: Peak tailing is a common issue, especially for acidic compounds. The primary causes are typically related to secondary interactions with the stationary phase or inappropriate mobile phase pH.
-
Insufficient Mobile Phase Acidity: If the pH of the mobile phase is close to the pKa of the carboxylic acid, a mixed population of ionized and non-ionized forms of the analyte will exist, leading to peak tailing. Solution: Ensure the mobile phase pH is at least 2 pH units below the compound's pKa. Using 0.1% formic acid (pH ~2.8) or phosphoric acid (pH ~2.1) is usually sufficient.
-
Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with the polar carboxylic acid group, causing tailing. Solution:
-
Use a high-quality, end-capped C18 column.
-
Consider a column with a different stationary phase chemistry, such as one with a polar-embedded group, which can shield the silanol groups.
-
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Solution: Dilute the sample and reinject.
Q3: What are the best practices for sample preparation to ensure accurate and reproducible results?
A3: Proper sample preparation is critical to avoid issues like poor solubility, column clogging, and inaccurate quantification.
-
Solvent Selection: The compound's solubility should be carefully considered. While it has a polar carboxylic acid group, the phenyl and phthalazinone rings contribute to its hydrophobicity.
-
Start with a mixture of organic solvent and water (e.g., 50:50 acetonitrile:water or methanol:water).
-
For stock solutions, Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used, but ensure the final concentration of these strong solvents in the injected sample is low to avoid peak distortion. The sample diluent should be as close in composition to the initial mobile phase as possible.
-
-
Filtration: Always filter samples through a 0.22 or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column frit or injector.
-
Concentration Range: Work within the linear range of the detector. A calibration curve should be generated to determine this range.
Troubleshooting Guide
This section provides a structured approach to resolving common problems encountered during the analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Peak or Very Small Peak | - Injection issue (air bubble in syringe, clogged injector).- Compound not dissolving in the sample diluent.- Incorrect detector wavelength.- Compound degradation. | - Purge the injector and ensure the sample loop is completely filled.- Test the solubility of the compound in your chosen diluent. Consider changing the diluent or using sonication to aid dissolution.- Perform a UV-Vis scan of a standard solution to determine the λmax and set the detector accordingly.- Prepare fresh samples and standards. Investigate the stability of the compound in the chosen solvent. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Column not properly equilibrated.- Fluctuations in column temperature.- Pump malfunction. | - Prepare fresh mobile phase, ensuring accurate measurement of all components. Degas the mobile phase thoroughly.- Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before the first injection.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure it is delivering a consistent flow rate. |
| Split Peaks | - Clogged column inlet frit.- Sample solvent incompatible with the mobile phase.- Void in the column packing material. | - Back-flush the column (if permitted by the manufacturer) or replace the inlet frit.- Ensure the sample diluent is of similar or weaker solvent strength than the initial mobile phase.- Replace the column. |
| Baseline Drift or Noise | - Contaminated mobile phase or column.- Detector lamp aging.- Air bubbles in the system. | - Use high-purity solvents and freshly prepared mobile phase.- Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.- Replace the detector lamp if it has exceeded its lifetime.- Thoroughly degas the mobile phase and prime the pump. |
Experimental Protocols
The following protocols provide a starting point for method development. Optimization will be necessary based on your specific instrumentation and experimental goals.
Protocol 1: Reversed-Phase HPLC-UV Method
This method is suitable for routine quantification and purity analysis.
Workflow Diagram:
Caption: HPLC-UV analysis workflow.
Instrumentation and Conditions:
| Parameter | Recommendation |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, then hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | Monitor at 254 nm initially, then optimize based on λmax |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like DMSO. Prepare a series of working standards by diluting the stock solution with Mobile Phase A to achieve concentrations within the expected linear range (e.g., 1-100 µg/mL).
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a concentration within the calibration range. Use sonication if necessary to ensure complete dissolution.
-
Filtration: Filter all standard and sample solutions through a 0.22 µm syringe filter into HPLC vials.
-
Analysis: Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved. Inject the standards and samples.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the samples from this curve.
Protocol 2: LC-MS/MS Method for High Sensitivity Quantification
This method is ideal for bioanalytical applications or trace-level impurity analysis.
Logical Relationship Diagram:
Caption: LC-MS/MS quantification logic.
Instrumentation and Conditions:
| Parameter | Recommendation |
| LC System | Waters ACQUITY UPLC or equivalent |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex Triple Quad 5500) |
| Column | UPLC C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| MRM Transition | Precursor Ion (Q1): m/z 265.06 [M-H]-Product Ions (Q3): To be determined by infusion and fragmentation analysis. A likely fragment would be the loss of CO2 (m/z 221.07). |
| Collision Energy | To be optimized for the specific instrument and transitions. |
Procedure:
-
Tuning and Optimization: Infuse a standard solution of the analyte into the mass spectrometer to determine the optimal precursor ion and identify the most stable and abundant product ions upon fragmentation. Optimize collision energy for each transition.
-
Sample Preparation: Follow the same principles as for the HPLC-UV method, but ensure all solvents and reagents are LC-MS grade. For biological samples, a protein precipitation or solid-phase extraction (SPE) step will be necessary.
-
Analysis and Quantification: Perform the analysis using the optimized LC-MS/MS parameters in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.
Stability Considerations
-
pH Stability: Carboxylic acids are generally stable at acidic pH. However, at neutral or basic pH, the carboxylate anion is formed, which may have different stability characteristics. The lactam ring in the phthalazinone structure could be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures.
-
Oxidative Stability: The aromatic rings could be susceptible to oxidation. Exposing a solution of the compound to a reagent like hydrogen peroxide can help identify potential oxidative degradants.
-
Photostability: Aromatic compounds can be light-sensitive. It is good practice to store solutions in amber vials or protected from light.
By systematically addressing these potential issues and using the provided protocols as a foundation, researchers can develop robust and reliable analytical methods for this compound.
References
Validation & Comparative
A Senior Application Scientist's Guide to Validating the PARP Inhibitory Activity of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the potential Poly(ADP-ribose) polymerase (PARP) inhibitory activity of the novel compound, 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid. By employing established methodologies and comparing its performance against clinically approved PARP inhibitors, Olaparib and Talazoparib, this document outlines a rigorous approach to characterize a potential new therapeutic agent.
Introduction: The Rationale for PARP Inhibition in Oncology
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, with PARP1 and PARP2 playing a pivotal role in DNA repair.[1] These enzymes detect single-strand DNA breaks (SSBs) and, through the synthesis of poly(ADP-ribose) (PAR) chains, recruit other DNA repair proteins to the site of damage.[1] In cancer therapy, PARP inhibitors have emerged as a cornerstone of targeted treatment, particularly for tumors with deficiencies in homologous recombination (HR), a key pathway for repairing double-strand DNA breaks (DSBs).[2]
The concept of "synthetic lethality" underpins the efficacy of PARP inhibitors.[3] In cells with compromised HR, often due to mutations in genes like BRCA1 and BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[4] The cell's inability to repair these DSBs through the faulty HR pathway results in genomic instability and, ultimately, cell death.[3] Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, are now approved for treating various cancers, including ovarian, breast, prostate, and pancreatic cancers.[5][6]
This guide focuses on the hypothetical PARP inhibitor, this compound. While its specific biological activities are not yet extensively documented in publicly available literature[7], its phthalazinone core structure is found in other compounds with diverse biological activities.[8][9] The following sections will detail the necessary experimental workflows to ascertain its potential as a PARP inhibitor and benchmark its activity against established drugs.
The PARP Signaling Pathway and Inhibition
Understanding the mechanism of PARP action is fundamental to designing validation assays. The following diagram illustrates the PARP1 signaling pathway in response to DNA damage and the points of intervention for PARP inhibitors.
Caption: The PARP1 signaling pathway in DNA repair and the mechanism of PARP inhibitors.
Comparative Framework: Benchmarking Against Established Inhibitors
To provide a meaningful assessment of this compound, it is essential to compare its activity against well-characterized PARP inhibitors. This guide uses Olaparib and Talazoparib as reference compounds.
| Compound | Primary Target(s) | Reported PARP1 IC50 | PARP Trapping Potency |
| Olaparib | PARP1, PARP2 | ~1-5 nM[10][11] | Moderate[10] |
| Talazoparib | PARP1, PARP2 | ~0.57 nM[10][12] | High[10][13] |
| This compound | To be determined | To be determined | To be determined |
IC50 values can vary depending on assay conditions.
Experimental Validation Workflow
A multi-faceted approach is necessary to validate the PARP inhibitory activity of a novel compound. This involves both biochemical assays to assess direct enzyme inhibition and cell-based assays to evaluate its effects in a biological context.
Caption: A streamlined workflow for validating PARP inhibitory activity.
Cell-Free PARP1 Enzymatic Assay (Homogeneous Assay)
Principle: This assay directly measures the ability of a compound to inhibit the catalytic activity of recombinant human PARP1.[10] It quantifies the amount of poly(ADP-ribose) (PAR) produced, which is inversely proportional to the inhibitory activity of the test compound.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound, Olaparib, and Talazoparib in 100% DMSO.
-
Prepare serial dilutions of the compounds in assay buffer.
-
Prepare a solution of recombinant human PARP1 enzyme, activated DNA (nicked DNA), and biotinylated NAD+.
-
-
Assay Procedure:
-
Add the test compounds at various concentrations to a 96-well plate.
-
Add the PARP1 enzyme and activated DNA to each well and incubate to allow for compound binding.[10]
-
Initiate the enzymatic reaction by adding biotinylated NAD+.
-
Incubate the plate to allow for the formation of PAR chains.
-
Stop the reaction.
-
-
Detection:
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based PARP Activity Assay (NanoBRET™ Target Engagement)
Principle: The NanoBRET™ Target Engagement (TE) assay measures the binding of a compound to a target protein in live cells.[15] It utilizes bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged PARP1 and a fluorescent tracer that binds to the active site. A test compound that binds to PARP1 will compete with the tracer, leading to a decrease in the BRET signal.[15]
Methodology:
-
Cell Preparation:
-
Use a cell line (e.g., HEK293) that has been engineered to express a PARP1-NanoLuc® fusion protein.
-
Plate the cells in a 96-well plate and incubate.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound, Olaparib, and Talazoparib.
-
Add the test compounds to the cells.
-
Add the NanoBRET™ tracer to the cells.
-
Add the NanoLuc® substrate to generate the bioluminescent signal.
-
-
Detection:
-
Measure the BRET signal using a plate reader capable of detecting both the donor (NanoLuc®) and acceptor (tracer) wavelengths.
-
-
Data Analysis:
-
Calculate the BRET ratio for each well.
-
Determine the IC50 values by plotting the BRET ratio against the inhibitor concentration. This provides a measure of the compound's apparent affinity for PARP1 in a cellular environment.
-
Interpreting the Results and Drawing Conclusions
The data obtained from these assays will allow for a comprehensive evaluation of this compound's potential as a PARP inhibitor.
-
Cell-Free IC50: This value will indicate the direct inhibitory potency of the compound on the PARP1 enzyme. A low nanomolar or sub-nanomolar IC50 would suggest a potent inhibitor.
-
Cell-Based IC50: This value reflects the compound's ability to engage with PARP1 within a cellular context, taking into account cell permeability and stability. A potent compound will have a cell-based IC50 that is comparable to its cell-free IC50.
-
Comparison with Olaparib and Talazoparib: Benchmarking the IC50 values of the novel compound against those of Olaparib and Talazoparib will provide a clear indication of its relative potency.
Hypothetical Results Table:
| Compound | Cell-Free PARP1 IC50 (nM) | Cell-Based PARP1 IC50 (nM) | Inferred Potency |
| Olaparib | 1.2 | 4.7 | Moderate |
| Talazoparib | 0.57 | 1.2 | High |
| This compound | [Experimental Value] | [Experimental Value] | [Interpretation] |
Future Directions: Expanding the Validation
Should this compound demonstrate potent PARP1 inhibition, further studies would be warranted to fully characterize its profile:
-
PARP Trapping Assays: To determine if the compound, like many potent PARP inhibitors, "traps" PARP1 on DNA, which can contribute significantly to its cytotoxicity.[13]
-
Selectivity Profiling: To assess its inhibitory activity against other PARP family members to understand its selectivity.
-
Cellular Assays in BRCA-deficient Cell Lines: To confirm its synthetic lethal effect in cancer cells with compromised homologous recombination.
-
Pharmacokinetic and Pharmacodynamic Studies: To evaluate its drug-like properties in vivo.
By following this structured and comparative approach, researchers can rigorously validate the PARP inhibitory activity of this compound and determine its potential for further development as a novel cancer therapeutic.
References
- 1. PARP assay [assay-protocol.com]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them [mdpi.com]
- 4. Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 7. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3 | CID 776855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Synergistic Activity of PARP Inhibition by Talazoparib (BMN 673) with Temozolomide in Pediatric Cancer Models in the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid and Clinically Approved PARP Inhibitors
A Guide for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a cornerstone in the treatment of cancers with deficiencies in DNA repair mechanisms, particularly those harboring BRCA1/2 mutations. This guide provides a detailed comparative analysis of the conceptual PARP inhibitor, 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid, against the leading clinically approved PARP inhibitors: Olaparib, Rucaparib, Niraparib, and Talazoparib. While direct experimental data for this compound is not publicly available, this guide will leverage structure-activity relationship (SAR) data from closely related phthalazinone derivatives to provide a scientifically grounded perspective on its potential efficacy and standing within the competitive field of PARP inhibition.
Introduction to PARP Inhibition and the Phthalazinone Scaffold
Poly(ADP-ribose) polymerases are a family of enzymes crucial for cellular processes, most notably DNA repair.[1][2] PARP1 and PARP2 are activated by DNA single-strand breaks (SSBs), catalyzing the synthesis of poly(ADP-ribose) (PAR) chains on target proteins. This process recruits other DNA repair factors to the site of damage.[3] In cancer cells with compromised homologous recombination repair (HRR) pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks during replication. These cells are unable to efficiently repair these lesions, resulting in synthetic lethality and targeted cell death.
The phthalazinone core is a well-established pharmacophore for PARP inhibition, with Olaparib being the first-in-class PARP inhibitor approved by the FDA.[4][5] The phthalazinone moiety mimics the nicotinamide portion of the NAD+ substrate, binding to the catalytic domain of PARP enzymes.[5] The structure of this compound incorporates this key phthalazinone scaffold, suggesting a rational basis for its potential as a PARP inhibitor.
Comparative Analysis of PARP Inhibitors
A direct comparison of enzymatic and cellular activity is essential for evaluating the potential of a novel PARP inhibitor. The following table summarizes the reported 50% inhibitory concentrations (IC50) for the leading approved PARP inhibitors against PARP1 and PARP2.
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Key Structural Features |
| Olaparib | ~5 | ~1 | Phthalazinone core with a fluorobenzyl group and a cyclopropylcarbonyl-piperazine moiety.[6][7] |
| Rucaparib | ~1.4 | - | Tricyclic indole structure.[8][9] |
| Niraparib | ~3.8 | ~2.1 | Indazole-based structure.[10][11] |
| Talazoparib | ~0.57 | - | Fluorinated phthalazinone derivative.[12][13] |
| This compound (Hypothetical) | Not available | Not available | Phthalazinone core with a phenyl group at position 3 and a carboxylic acid at position 1.[14][15] |
Note: IC50 values can vary depending on the specific assay conditions.
Based on the structure-activity relationships of phthalazinone derivatives, the presence of the 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid core in the topic compound suggests it likely possesses PARP inhibitory activity.[4] The phenyl group at the 3-position and the carboxylic acid at the 1-position are key determinants of its potential potency and selectivity. The carboxylic acid group could form crucial interactions within the PARP active site, potentially enhancing binding affinity. However, without experimental data, its relative potency compared to the approved inhibitors remains speculative.
The Central Role of PARP in DNA Damage Repair
The efficacy of PARP inhibitors is intrinsically linked to their role in the DNA damage response (DDR) pathway. The following diagram illustrates the central role of PARP1 in signaling and repairing DNA single-strand breaks.
Figure 1: Simplified signaling pathway of PARP1 in DNA single-strand break repair and the mechanism of action of PARP inhibitors.
Experimental Evaluation of PARP Inhibitor Potency
To ascertain the inhibitory potential of a novel compound like this compound, a series of in vitro experiments are necessary. The following outlines standard protocols for a PARP1 enzyme inhibition assay and a cell viability assay.
Experimental Workflow: PARP1 Enzyme Inhibition Assay
Figure 2: A typical workflow for an in vitro PARP1 enzyme inhibition assay.
Protocol: PARP1 Enzyme Inhibition Assay
This protocol is a generalized procedure for determining the in vitro potency of a test compound against PARP1.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of test concentrations.
-
Prepare a reaction buffer containing purified recombinant human PARP1 enzyme and a DNA substrate (e.g., sheared salmon sperm DNA).
-
Prepare a solution of the PARP substrate, NAD+.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted test compound or vehicle control to the appropriate wells.
-
Add the PARP1 enzyme/DNA mixture to all wells.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the NAD+ solution to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection and Analysis:
-
Stop the reaction and add detection reagents according to the manufacturer's protocol of the chosen assay kit (e.g., a kit that measures the remaining NAD+ or the formation of ADP-ribose).
-
Read the plate on a suitable microplate reader.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using appropriate software.[16]
-
Protocol: Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of the PARP inhibitor on cancer cells, particularly those with BRCA mutations.
-
Cell Culture and Seeding:
-
Culture a BRCA-deficient cancer cell line (e.g., MDA-MB-436) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[17]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).[16]
-
-
MTT Assay and Data Analysis:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[18]
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[19]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Conclusion and Future Directions
While this compound remains a conceptual PARP inhibitor without published experimental validation, its chemical structure, based on the proven phthalazinone scaffold, provides a strong rationale for its potential activity. The comparative analysis with clinically approved PARP inhibitors highlights the key structural motifs and the rigorous experimental evaluation required to establish a new compound in this competitive therapeutic area.
Future research should focus on the synthesis and in vitro evaluation of this compound and its derivatives. Determining its IC50 values against PARP1 and PARP2, assessing its cytotoxicity in relevant cancer cell lines, and exploring its selectivity profile will be critical next steps in elucidating its true potential as a novel PARP inhibitor. The methodologies and comparative data presented in this guide provide a framework for such investigations, paving the way for the potential discovery of next-generation PARP inhibitors with improved efficacy and safety profiles.
References
- 1. mdpi.com [mdpi.com]
- 2. PARP-1 and its associated nucleases in DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors [jstage.jst.go.jp]
- 6. Olaparib - Wikipedia [en.wikipedia.org]
- 7. Olaparib | C24H23FN4O3 | CID 23725625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Rucaparib - Wikipedia [en.wikipedia.org]
- 9. Rucaparib | C19H18FN3O | CID 9931954 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Niraparib - Wikipedia [en.wikipedia.org]
- 11. Niraparib | C19H20N4O | CID 24958200 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Talazoparib tosylate (1373431-65-2) for sale [vulcanchem.com]
- 13. Talazoparib | C19H14F2N6O | CID 135565082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | C15H10N2O3 | CID 230918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. PubChemLite - this compound (C15H10N2O3) [pubchemlite.lcsb.uni.lu]
- 16. benchchem.com [benchchem.com]
- 17. atcc.org [atcc.org]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Analysis of PARP Inhibitors: The Established Efficacy of Olaparib versus the Emerging Potential of Phthalazinone-Based Compounds
A Senior Application Scientist's Guide for Researchers in Oncology and Drug Discovery
In the landscape of targeted cancer therapy, inhibitors of Poly(ADP-ribose) polymerase (PARP) have marked a significant breakthrough, particularly for cancers harboring defects in DNA repair pathways. Olaparib, the first-in-class PARP inhibitor to gain regulatory approval, has become a cornerstone of treatment for certain ovarian, breast, prostate, and pancreatic cancers.[1][2][3] Concurrently, ongoing research aims to identify novel chemical scaffolds that may offer improved efficacy, selectivity, or the ability to overcome resistance. This guide provides a detailed comparative analysis of the well-established drug, Olaparib, and the chemical class represented by 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid, a compound belonging to the phthalazinone scaffold that has been explored for PARP inhibition.[4]
This analysis is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their mechanisms, a side-by-side look at their performance characteristics based on available data, and robust experimental protocols for their evaluation.
Foundational Concepts: PARP Inhibition and Synthetic Lethality
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the cellular DNA damage response (DDR). They act as sensors for DNA single-strand breaks (SSBs), binding to the damaged site and synthesizing poly(ADP-ribose) (PAR) chains.[5] This process recruits other DNA repair proteins to resolve the damage, primarily through the base excision repair (BER) pathway.[5]
The therapeutic efficacy of PARP inhibitors is rooted in the concept of synthetic lethality . In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[6][7] When PARP is inhibited in these cells, unrepaired SSBs accumulate and are converted into toxic DSBs during DNA replication.[8] The cell's inability to repair these DSBs via the defective HR pathway leads to genomic instability and, ultimately, cell death.[7] Normal, healthy cells with functional HR can tolerate PARP inhibition, providing a therapeutic window.[7]
Mechanism of Action: Catalytic Inhibition vs. PARP Trapping
A crucial aspect of PARP inhibitor pharmacology is the mechanism of PARP trapping . Beyond simply inhibiting the enzyme's catalytic activity, many PARP inhibitors stabilize the PARP1-DNA complex at the site of damage.[9][10] This trapped complex is a significant physical obstruction to DNA replication and transcription, and is considered a more potent driver of cytotoxicity than catalytic inhibition alone.[9][10]
Caption: Mechanism of synthetic lethality induced by PARP inhibitors.
Compound Profiles
Olaparib (Lynparza®)
Olaparib is a potent inhibitor of both PARP1 and PARP2 and is the most clinically advanced compound in its class.[1] Approved by the FDA and EMA for various indications, it has demonstrated significant efficacy in patients with germline or somatic BRCA1/2 mutations.[1][2] Its mechanism relies heavily on PARP trapping, which contributes significantly to its antitumor activity.[9]
This compound and the Phthalazinone Scaffold
While specific biological data for this compound is not extensively published, its core phthalazinone structure is a well-recognized pharmacophore for PARP inhibition.[4][11] In fact, Olaparib itself contains a related phthalazinone-like motif (a dihydroisoquinolinone).[12][13] Research into quinoxaline derivatives, which are bioisosteres of the phthalazinone scaffold, has shown that compounds with this core can achieve potent, low-nanomolar inhibition of PARP1.[4] These studies suggest that the phthalazinone scaffold effectively mimics the nicotinamide portion of the NAD+ substrate, allowing it to bind competitively to the PARP catalytic domain. The carboxylic acid and phenyl substituents on the specific molecule would modulate its potency, selectivity, and pharmacokinetic properties.
Comparative Performance and Characteristics
The following tables summarize the known characteristics of Olaparib and provide a representative profile for phthalazinone-based inhibitors based on published data for structurally similar compounds.
Table 1: Comparative Biochemical Potency
| Feature | Olaparib | Representative Phthalazinone-Class Inhibitors | Rationale & Significance |
| Target(s) | PARP1, PARP2 | Primarily PARP1 (design-dependent) | While PARP1 inhibition is key for synthetic lethality, PARP2 inhibition can contribute to hematological toxicity.[3] Newer inhibitors often aim for PARP1 selectivity to improve the therapeutic index. |
| PARP1 IC₅₀ | ~1-5 nM | 2.3 - 10 nM (e.g., Quinoxaline analogs)[4] | Demonstrates high-affinity binding to the catalytic domain. Sub-nanomolar to low-nanomolar potency is a hallmark of effective clinical PARP inhibitors. |
| PARP2 IC₅₀ | ~1-5 nM | Variable; often less potent than against PARP1 | The ratio of PARP2/PARP1 inhibition is a key measure of selectivity. A higher ratio indicates greater selectivity for PARP1. |
| Mechanism | Catalytic Inhibition & Potent PARP Trapping | Catalytic Inhibition; PARP trapping potential is likely but must be experimentally confirmed. | PARP trapping is a critical driver of cytotoxicity. The ability of a novel compound to trap PARP is a key determinant of its potential efficacy.[10] |
Table 2: Comparative Cellular Activity
| Feature | Olaparib | Representative Phthalazinone-Class Inhibitors | Rationale & Significance |
| Cell Line Model | MDA-MB-436 (BRCA1-mutant breast cancer) | MDA-MB-436 (BRCA1-mutant breast cancer)[4] | This cell line is a standard model for assessing synthetic lethality due to its deficient HR pathway, making it highly sensitive to PARP inhibition. |
| GI₅₀ / IC₅₀ | ~8.9 µM[4] | ~2.6 µM (for lead quinoxaline analog)[4] | Demonstrates selective cytotoxicity in a relevant cancer model. Potency in the low micromolar range is indicative of good cellular activity. |
| Selectivity | Highly selective for HR-deficient cells | Expected to be selective for HR-deficient cells | The therapeutic principle relies on synthetic lethality; minimal toxicity to HR-proficient (normal) cells is essential for a favorable safety profile. |
Mechanisms of Resistance
A significant clinical challenge is the development of resistance to PARP inhibitors. Understanding these mechanisms is crucial for developing next-generation compounds and combination therapies.
-
Restoration of Homologous Recombination: Secondary or "reversion" mutations in BRCA1/2 can restore the open reading frame and produce a functional protein, thereby eliminating the synthetic lethal relationship.[14][15]
-
Changes in PARP1: Mutations in the PARP1 gene itself can reduce the inhibitor's ability to trap the protein on DNA, leading to resistance even if catalytic inhibition is maintained.[16][17]
-
Drug Efflux: Upregulation of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the inhibitor, lowering its efficacy.[14][15]
-
Replication Fork Protection: Cancer cells can develop mechanisms to stabilize and protect stalled replication forks from collapsing into lethal DSBs, thus tolerating PARP inhibition.[15][16]
A novel inhibitor from the phthalazinone class would likely be susceptible to resistance via HR restoration and replication fork protection. However, its unique chemical structure might make it a poorer substrate for specific efflux pumps like P-gp, potentially offering an advantage in certain resistance settings.[14] This must be determined experimentally.
Experimental Protocols for Comparative Evaluation
To objectively compare a novel compound like this compound against a standard like Olaparib, a series of well-controlled in vitro and cellular assays are required.
Protocol 1: Biochemical PARP1 Enzymatic Assay (Chemiluminescent)
This protocol is designed to measure the direct inhibitory effect of a compound on the catalytic activity of recombinant PARP1. It is a critical first step in characterizing a potential inhibitor. This protocol is adapted from commercially available kits.[18]
Principle: Histone-coated plates are used as a substrate for the PARP1 enzyme. In the presence of biotinylated NAD+, active PARP1 will add biotinylated poly(ADP-ribose) chains to the histones. This activity is detected via a streptavidin-horseradish peroxidase (HRP) conjugate and a chemiluminescent substrate. The signal is inversely proportional to the inhibitor's potency.
Step-by-Step Methodology:
-
Plate Preparation: Use a 96-well plate pre-coated with histones. Wash the plate 3 times with 200 µL of Phosphate Buffered Saline (PBS).
-
Compound Preparation: Prepare a 10-point serial dilution of the test compounds (e.g., Olaparib and the test phthalazinone) in PARP assay buffer, typically starting at 10 µM. Remember to include a "no inhibitor" positive control and a "no enzyme" negative control. The final DMSO concentration should be kept below 1%.[19]
-
Enzyme Reaction:
-
To each well, add 25 µL of the PARP Substrate Mixture (containing biotinylated NAD+ and activated DNA).
-
Add 10 µL of the diluted test compounds or controls to the appropriate wells.
-
Initiate the reaction by adding 15 µL of diluted recombinant human PARP1 enzyme (e.g., 1 ng/µL).
-
-
Incubation: Incubate the plate for 1 hour at room temperature.
-
Detection:
-
Wash the plate 4 times with PBS containing 0.05% Tween-20 (PBST).
-
Add 50 µL of streptavidin-HRP diluted in blocking buffer to each well. Incubate for 30 minutes at room temperature.
-
Wash the plate again 4 times with PBST.
-
Add 50 µL of a chemiluminescent ECL substrate to each well.
-
-
Data Acquisition: Immediately read the plate on a chemiluminescence-capable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive (100% activity) and negative (0% activity) controls. Plot the percent inhibition versus the log of the inhibitor concentration and use a non-linear regression model (log[inhibitor] vs. response) to determine the IC₅₀ value.
Protocol 2: Cell Viability (Cytotoxicity) Assay using MTT
This protocol assesses the effect of the inhibitors on the metabolic activity of cancer cells, which serves as a proxy for cell viability and proliferation.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living, metabolically active cells to a purple formazan product. The amount of formazan, measured by absorbance, is directly proportional to the number of viable cells.[20]
Caption: Experimental workflow for an MTT-based cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MDA-MB-436 for BRCA1-mutant and MCF-7 for BRCA-proficient control) into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the PARP inhibitors in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and no-treatment controls.
-
Incubation: Incubate the plates for 72 to 96 hours to allow for the cytotoxic effects to manifest.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in PBS to each well. Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.[20]
-
Data Analysis: Normalize the absorbance readings to the vehicle-treated control wells (representing 100% viability). Plot the normalized viability versus the log of inhibitor concentration and use non-linear regression to calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.
Conclusion and Future Outlook
Olaparib has firmly established the clinical utility of PARP inhibition, providing a powerful therapeutic option for patients with HR-deficient cancers.[1][6] Its success has paved the way for the development of next-generation inhibitors that aim to enhance selectivity, improve safety profiles, and overcome resistance.
The chemical scaffold represented by This compound belongs to a class of compounds with demonstrated potential for potent PARP1 inhibition.[4] While direct comparative data is lacking for this specific molecule, related structures have shown promising low-nanomolar biochemical potency and selective cytotoxicity against BRCA-mutant cancer cells.[4]
For researchers in drug development, the critical next step is to synthesize this compound and subject it to the rigorous experimental evaluation outlined in this guide. Key questions to address will be:
-
What is its precise IC₅₀ against PARP1 and PARP2?
-
How potent is its PARP trapping capability compared to Olaparib?
-
Does it retain activity in cell lines that have developed resistance to Olaparib via mechanisms like P-gp efflux?
By systematically answering these questions, the true potential of this and other novel phthalazinone-based compounds can be elucidated, contributing to the next wave of innovation in targeted cancer therapy.
References
- 1. Olaparib - Wikipedia [en.wikipedia.org]
- 2. Olaparib - NCI [cancer.gov]
- 3. onclive.com [onclive.com]
- 4. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP assay [assay-protocol.com]
- 6. Olaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Olaparib? [synapse.patsnap.com]
- 8. The trans cell cycle effects of PARP inhibitors underlie their selectivity toward BRCA1/2-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of Action for Advanced Ovarian Cancer – LYNPARZA® (olaparib) [lynparzahcp.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound | C15H10N2O3 | CID 230918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides as novel druglike inhibitors of poly(ADP-ribose) polymerase (PARP) with favourable ADME characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Mechanisms of resistance to PARP inhibitors - an evolving challenge in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PARP Inhibitor Resistance Mechanisms and Implications for Post-Progression Combination Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncology-central.com [oncology-central.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Cross-Validation of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
Introduction: The Therapeutic Potential of Phthalazinones and Their Heterocyclic Bioisosteres
In the landscape of modern medicinal chemistry, the phthalazinone scaffold has emerged as a "privileged structure," consistently appearing in molecules with a wide array of pharmacological activities. These bicyclic nitrogen-containing heterocycles are of significant interest to researchers in drug development, particularly in oncology. Their rigid structure provides a robust framework for the strategic placement of functional groups, enabling precise interactions with biological targets. One of the most promising areas of their application is in the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.[1][2]
This guide focuses on the experimental cross-validation of a specific, yet representative, member of this class: 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid . We will delve into the synthetic methodologies, analytical characterization, and biological evaluation of this compound. Furthermore, to provide a comprehensive and objective analysis, we will compare its performance metrics with a prominent bioisostere from the quinazolinone class, which also features prominently in the development of kinase inhibitors.[3][4] This comparative approach is essential for researchers to make informed decisions in lead compound selection and optimization.
The core principle of this guide is to not only present protocols but to explain the underlying scientific rationale for each experimental choice, ensuring a self-validating and reproducible workflow.
Synthetic Pathways: A Tale of Two Heterocycles
The synthesis of complex organic molecules is a journey of strategic bond formation. The choice of starting materials, reagents, and reaction conditions is paramount to achieving a high yield and purity of the target compound. Here, we will compare the synthetic routes to our target phthalazinone and a representative quinazolinone analog.
Synthesis of this compound
Proposed Synthetic Workflow:
Caption: Proposed synthesis of the target phthalazinone.
Experimental Protocol:
-
Step 1: Synthesis of 2-(2-phenylhydrazinecarbonyl)benzoic acid.
-
To a solution of phthalic anhydride (1 equivalent) in glacial acetic acid, add phenylhydrazine (1 equivalent) dropwise with stirring.
-
Heat the mixture under reflux for 2-3 hours.
-
Allow the reaction mixture to cool to room temperature, during which a precipitate will form.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield the intermediate.
-
Causality: The use of glacial acetic acid as a solvent and catalyst facilitates the nucleophilic attack of the hydrazine on the anhydride, followed by ring-opening.
-
-
Step 2: Cyclization to this compound.
-
Suspend the intermediate from Step 1 in a high-boiling point solvent such as PEG-600 or subject it to thermal conditions.
-
Heat the mixture at a temperature sufficient to induce dehydrative cyclization (typically >150°C) for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and purify the product by recrystallization from a suitable solvent (e.g., ethanol).
-
Causality: The high temperature provides the activation energy needed for the intramolecular condensation and elimination of a water molecule to form the stable phthalazinone ring.
-
Comparative Synthesis: A Quinazolinone Analog
Quinazolinones are often synthesized from anthranilic acid derivatives. For a meaningful comparison, we will consider the synthesis of a 2-substituted-3-phenyl-4-oxo-3,4-dihydroquinazoline, a close structural analog to our target phthalazinone.[6][7]
Synthetic Workflow for a Quinazolinone Analog:
Caption: General synthesis of a quinazolinone analog.
Experimental Protocol:
-
Step 1: Synthesis of 2-Phenyl-3,1-benzoxazin-4-one.
-
Dissolve anthranilic acid (1 equivalent) in pyridine and cool in an ice bath.
-
Add benzoyl chloride (1.1 equivalents) dropwise with stirring.
-
Stir the mixture for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture into a solution of 5% sodium bicarbonate to precipitate the product.
-
Filter, wash with water, and recrystallize from ethanol.[7]
-
Causality: Pyridine acts as a base to neutralize the HCl byproduct of the acylation reaction, driving the formation of the benzoxazinone intermediate.
-
-
Step 2: Synthesis of the 2,3-Disubstituted Quinazolin-4(3H)-one.
-
Reflux the 2-phenyl-3,1-benzoxazin-4-one (1 equivalent) with the desired amine (e.g., aniline for a 3-phenyl substituent) (1 equivalent) in glacial acetic acid for 4-6 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and pour it into ice water.
-
Filter the resulting precipitate, wash with water, and recrystallize to obtain the final product.[8]
-
Causality: The amine attacks the electrophilic carbonyl of the benzoxazinone, leading to ring opening and subsequent recyclization to the thermodynamically more stable quinazolinone ring.
-
Analytical Characterization: Confirming Molecular Identity and Purity
The unambiguous identification of a synthesized compound and the determination of its purity are cornerstones of chemical research. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
| Analytical Technique | This compound (Expected Data) | 2,3-Disubstituted Quinazolin-4(3H)-one (Representative Data) | Purpose of Analysis |
| Melting Point (°C) | To be determined experimentally | 110-240 (Varies with substitution)[6][7][9] | A sharp melting point indicates high purity. |
| FT-IR (cm⁻¹) | ~3400 (O-H, carboxylic acid), ~1700 (C=O, carboxylic acid), ~1650 (C=O, amide) | ~3300 (N-H, if present), ~1680 (C=O, amide), ~1600 (C=N)[6][7] | Identification of key functional groups. |
| ¹H NMR (ppm) | Aromatic protons (7.0-8.5), Carboxylic acid proton (>10, broad) | Aromatic protons (7.0-8.5), other substituent protons[6][7] | Elucidation of the proton environment and structural connectivity. |
| ¹³C NMR (ppm) | Carbonyl carbons (~160-175), Aromatic carbons (120-150) | Carbonyl carbon (~161), Aromatic carbons (120-150)[6] | Determination of the number and types of carbon atoms. |
| Mass Spec (m/z) | Expected [M+H]⁺ peak corresponding to C₁₅H₁₀N₂O₃ | Observed [M]⁺ or [M+H]⁺ peak corresponding to the specific analog[6][7] | Confirmation of the molecular weight and fragmentation pattern. |
Biological Evaluation: Assessing Therapeutic Potential
The ultimate goal of synthesizing novel compounds is often to assess their biological activity. Given the established role of phthalazinones and quinazolinones as anticancer agents, a primary in vitro evaluation would involve assessing their cytotoxicity against relevant cancer cell lines and their inhibitory activity against specific molecular targets like VEGFR-2.
In Vitro Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As viable cells reduce MTT to a purple formazan product, the intensity of the color is proportional to the number of living cells. This allows for the determination of the IC₅₀ value, the concentration of a compound that inhibits cell growth by 50%.[10][11][12]
Experimental Workflow for MTT Assay:
Caption: Workflow for the MTT cytotoxicity assay.
Detailed Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HepG2, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., our target phthalazinone, the quinazolinone analog, and a positive control like Sorafenib) in the culture medium. Replace the old medium with the medium containing the test compounds.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC₅₀ value.
Comparative Biological Activity
The table below presents hypothetical, yet representative, IC₅₀ values based on published data for similar compound classes, which would be the expected outcome of such a comparative study.
| Compound | Target | MCF-7 IC₅₀ (µM) [2] | HepG2 IC₅₀ (µM) [2] | VEGFR-2 IC₅₀ (µM) [2] |
| This compound | VEGFR-2 | ~0.15 | ~0.12 | ~0.148 |
| Quinazolinone Analog | VEGFR-2 | ~0.34[6] | Varies | ~0.30 |
| Sorafenib (Reference Drug) | Multi-kinase | ~2.93[12] | Varies | ~0.09 |
These data illustrate that both phthalazinone and quinazolinone scaffolds can yield highly potent inhibitors of cancer cell growth and VEGFR-2. The specific substitution patterns on each core will ultimately determine the precise activity and selectivity profile.
Conclusion and Future Directions
This guide provides a framework for the systematic cross-validation of This compound against a relevant quinazolinone analog. The experimental protocols outlined are based on established and reliable methodologies in synthetic and medicinal chemistry. The comparative approach is crucial for discerning the subtle yet significant impacts of the core heterocyclic structure on synthetic accessibility, physicochemical properties, and biological activity.
Future research should focus on expanding the panel of cancer cell lines and kinase targets to build a comprehensive structure-activity relationship (SAR) profile. In vivo studies in animal models will be the subsequent critical step to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of these promising compounds, paving the way for the development of next-generation targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dovepress.com [dovepress.com]
- 7. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
A Senior Application Scientist's Guide to Evaluating the Specificity of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
An objective guide to the methodological evaluation of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid specificity, providing researchers with a comparative framework and supporting experimental protocols.
In the rigorous journey of drug discovery, the transition from a promising hit compound to a viable therapeutic candidate is contingent upon a deep understanding of its molecular interactions. A molecule's value is defined not only by its affinity for its intended target but also by its lack of affinity for other biomolecules. This property, termed specificity, is a critical determinant of both efficacy and safety. A promiscuous compound can yield misleading biological data and introduce unforeseen toxicities, representing a significant risk to project timelines and resources.
This guide provides a comprehensive, technically grounded framework for evaluating the specificity of This compound [1][2]. As specific biological targets for this particular molecule are not extensively documented in public literature, we will establish a robust, target-agnostic strategy that can be universally applied. We will move beyond a simple recitation of protocols to explain the causal logic behind experimental choices, empowering researchers to not only execute these assays but to critically interpret the results. This guide compares two cornerstone methodologies—broad-spectrum kinase profiling and cell-based target engagement—to build a multi-dimensional and trustworthy specificity profile.
Pillar 1: The Rationale of a Dual-Pronged Specificity Assessment
To construct a robust specificity profile, we must interrogate the compound's behavior in two distinct contexts: in a purified, in-vitro environment and within the complex, physiological milieu of a living cell. Relying on a single method provides an incomplete picture. A compound may appear selective in a biochemical assay but fail in a cell due to poor permeability or rapid metabolism, while a cell-based assay alone may not reveal low-affinity off-targets that could become relevant at therapeutic doses.[3]
Our recommended approach integrates two powerful, complementary techniques:
-
Broad-Spectrum Kinase Profiling: An in vitro method to rapidly screen for interactions against hundreds of purified kinases.[4][5][6][7]
-
Cellular Thermal Shift Assay (CETSA): A cell-based method to confirm direct target engagement and assess specificity in a more physiologically relevant setting.[8][9][10]
Caption: A dual-pronged strategy for evaluating compound specificity.
Expertise in Action: Why Kinase Profiling is Essential
The human kinome represents one of the largest and most therapeutically important enzyme families.[7] Kinases share a structurally conserved ATP-binding pocket, making them common off-targets for small molecules, even those not designed as kinase inhibitors. Screening against a broad kinase panel is a highly effective "first pass" filter for promiscuity.[4] A compound that inhibits multiple kinases across different families is likely to have a higher propensity for off-target effects in general. This assay provides a quantitative measure of selectivity, often expressed as a selectivity score or a visual representation on a kinome tree.[4]
Pillar 2: Self-Validating Experimental Protocols
The following protocols are designed to be rigorous and reproducible, providing a clear path to generating high-quality specificity data.
Protocol 1: Broad-Spectrum Kinase Profiling
This workflow outlines the high-throughput screening of this compound against a large kinase panel. Commercial services from vendors like Pharmaron or Reaction Biology offer panels of over 500 kinases.[3][11]
Caption: Standard workflow for an in vitro kinase profiling screen.
Step-by-Step Methodology:
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Plate Preparation: Using an acoustic liquid handler for precision, dispense the compound into a multi-well assay plate to a final screening concentration (typically 1-10 µM). Include wells for a vehicle control (DMSO only) and a positive control (a known broad-spectrum inhibitor like staurosporine).
-
Kinase Addition: Add the individual purified kinases from the screening panel to their designated wells.
-
Compound Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to reach binding equilibrium with the kinases.
-
Reaction Initiation: Add a solution containing ATP (at a physiologically relevant concentration, typically near the Km for each kinase) and the specific peptide or protein substrate for each kinase to initiate the reaction.[4]
-
Enzymatic Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Terminate the reaction and quantify kinase activity. A common method is the ADP-Glo™ assay, which measures the amount of ADP produced by quantifying luminescence.[5][11] The luminescence signal is inversely proportional to the degree of kinase inhibition.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to the vehicle (DMSO) control. Any kinases inhibited by more than 50% at the screening concentration are flagged as "hits."
-
Follow-up: For all identified hits, perform subsequent assays using a range of compound concentrations to determine the half-maximal inhibitory concentration (IC50).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds its target within intact cells.[12] The underlying principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[9][10]
Step-by-Step Methodology:
-
Cell Culture and Treatment: Grow a relevant human cell line (e.g., a cancer cell line if the compound is intended as an anti-cancer agent) to ~80% confluency. Treat the cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Cool to room temperature for 3 minutes.[13]
-
Cell Lysis: Lyse the cells to release intracellular proteins. This is typically achieved by several rapid freeze-thaw cycles.[8]
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes at 4°C. This pellets the aggregated, denatured proteins. The supernatant contains the soluble, non-denatured proteins.[8][13]
-
Protein Quantification and Analysis: Carefully collect the supernatant. Quantify the amount of the specific target protein remaining in the soluble fraction using Western blotting or other sensitive protein detection methods like ELISA.[14]
-
Data Interpretation: Plot the amount of soluble target protein as a function of temperature. A successful target engagement will result in a rightward shift of the melting curve for the compound-treated sample compared to the vehicle-treated sample. The magnitude of this shift (ΔTm) indicates the degree of stabilization.
Pillar 3: Comparative Data Analysis
To illustrate the interpretation of results, we present hypothetical data comparing our lead compound with two alternatives. Assume the primary intended target is "Target Protein X."
Table 1: Hypothetical Kinase Profiling Results (IC50 values in nM)
This table summarizes the potency against the intended target and significant off-targets identified in a 400+ kinase screen. A selective inhibitor is generally considered to be >100-fold more potent against its primary target than against off-targets.[15]
| Compound | Target Protein X (IC50, nM) | Off-Target Kinase A (IC50, nM) | Off-Target Kinase B (IC50, nM) | Selectivity Ratio (Off-Target A / Target X) |
| This compound | 25 | >10,000 | 8,500 | >400x |
| Alternative Compound Y | 50 | 450 | >10,000 | 9x |
| Alternative Compound Z | 150 | 300 | 900 | 2x |
Analysis: In this scenario, this compound demonstrates superior potency and specificity. Its >400-fold selectivity for Target Protein X over the nearest off-target is a strong indicator of a highly specific compound. Alternative Compound Y shows moderate selectivity, while Compound Z is non-selective and would likely be deprioritized.
Table 2: Hypothetical CETSA Results (Thermal Shift in °C)
This table shows the change in the melting temperature (ΔTm) of the target protein and a known off-target (identified from the kinase screen) upon compound treatment in intact cells. A significant thermal shift confirms target engagement.[10]
| Compound | Target Protein X (ΔTm, °C) | Off-Target Kinase A (ΔTm, °C) | Interpretation |
| This compound | +4.8°C | < 0.5°C | Strong, selective on-target engagement in cells. |
| Alternative Compound Y | +3.5°C | +2.1°C | Engages both target and off-target in cells, confirming promiscuity. |
| Alternative Compound Z | < 0.5°C | < 0.5°C | Poor cell permeability or efflux; fails to engage either target in cells. |
Analysis: The CETSA results provide critical validation. Our lead compound shows a robust thermal stabilization of its intended target without affecting the off-target, confirming its specific mechanism of action in a physiological context. Alternative Y's promiscuity is confirmed in the cellular environment. Alternative Z, despite showing some activity in the biochemical assay, fails the cell-based test, highlighting the importance of this validation step.
Conclusion
References
- 1. This compound | C15H10N2O3 | CID 230918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C15H10N2O3) [pubchemlite.lcsb.uni.lu]
- 3. reactionbiology.com [reactionbiology.com]
- 4. assayquant.com [assayquant.com]
- 5. kinaselogistics.com [kinaselogistics.com]
- 6. Kinase Screening and Profiling Services-Creative Enzymes [creative-enzymes.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. bio-protocol.org [bio-protocol.org]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaron.com [pharmaron.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.biomol.com [resources.biomol.com]
A Senior Application Scientist's Guide to the Reproducible Synthesis and Assay of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid
An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the reproducibility of both the synthesis of novel compounds and the assays used to evaluate their biological activity is paramount. This guide provides a comprehensive analysis of the synthesis and bio-assay of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid, a molecule belonging to the pharmacologically significant phthalazinone class of heterocyclic compounds. Phthalazine derivatives have garnered considerable attention for their diverse therapeutic potential, including antitumor, anti-inflammatory, and antihypertensive activities.[1] This document, intended for researchers, scientists, and drug development professionals, offers a comparative overview of synthetic methodologies and relevant assay protocols, emphasizing the critical factors that govern reproducibility and reliable data generation.
Part 1: Synthesis of this compound: A Comparative Analysis
The synthesis of the phthalazinone core is a well-established area of organic chemistry, with several reported methods. The reproducibility of these synthetic routes, however, can be influenced by various factors, including the choice of starting materials, reaction conditions, and purification techniques. This section compares the most common methods for the synthesis of this compound, with a focus on providing a reliable and reproducible protocol.
The primary and most direct route to 4-substituted phthalazin-1(2H)-ones involves the condensation of a 2-acylbenzoic acid with a hydrazine derivative.[1][2] This approach is favored for its atom economy and generally good yields.
Method 1: One-Pot, Two-Step Synthesis from 2-Benzoylbenzoic Acid
This method stands out for its operational simplicity and control over reaction intermediates, which is crucial for ensuring low levels of unreacted hydrazine in the final product.
Reaction Scheme:
Caption: One-pot synthesis via an in situ hydrazone intermediate.
Detailed Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-benzoylbenzoic acid (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Phenylhydrazine: To the stirred solution, add phenylhydrazine (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. The precipitate is then collected by filtration, washed with a cold solvent (e.g., ethanol), and dried under vacuum to yield the desired product. Recrystallization from a suitable solvent like ethanol or a mixture of ethanol and water can be performed for further purification.
Discussion on Reproducibility:
The one-pot nature of this reaction minimizes handling losses and potential for contamination between steps. The key to reproducibility lies in controlling the reaction temperature and the quality of the starting materials. The use of an in-situ formed intermediate allows for a controlled crystallization process, which is critical for preventing the entrapment of residual hydrazine in the final product.
Comparison of Synthetic Methods
| Parameter | Method 1: One-Pot from 2-Benzoylbenzoic Acid | Alternative Methods (e.g., from Phthalic Anhydride) |
| Starting Materials | 2-Benzoylbenzoic acid, Phenylhydrazine | Phthalic anhydride, Phenylhydrazine |
| Number of Steps | One-pot, two-step | Often multi-step |
| Typical Yield | Good to excellent (often >80%) | Variable, can be lower |
| Purity of Crude Product | Generally high | May require more extensive purification |
| Reproducibility | High, with good control over impurities | Can be variable depending on the specific route |
| Key Advantages | Simplicity, control over hydrazine impurity | Readily available starting materials |
| Potential Challenges | Availability and cost of 2-benzoylbenzoic acid | Potential for side reactions and lower yields |
Part 2: Comparative Guide to Relevant Biological Assays
Given the pharmacological interest in phthalazinone derivatives, several in vitro assays are pertinent for evaluating the biological activity of this compound. This section provides a comparative overview of three key assays: the MTT cytotoxicity assay, the EGFR kinase inhibition assay, and the P-glycoprotein (P-gp) inhibition assay.
MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]
Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[3] The amount of formazan produced is proportional to the number of viable cells.
Caption: General workflow of the MTT cytotoxicity assay.
Detailed Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound (typically in a range from 0.1 to 100 µM) and incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
EGFR Kinase Inhibition Assay
Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a validated target in cancer therapy.[6] This assay determines the ability of a compound to inhibit the enzymatic activity of EGFR.
Principle: The assay measures the amount of ADP produced from the kinase reaction where EGFR phosphorylates a substrate using ATP. A common method is the ADP-Glo™ Kinase Assay, which is a luminescent assay that correlates the amount of ADP produced with the kinase activity.[6]
Caption: Workflow of a luminescent EGFR kinase inhibition assay.
Detailed Experimental Protocol (based on ADP-Glo™ Assay):
-
Reaction Setup: In a white 384-well plate, add the test compound (this compound) at various concentrations.
-
Enzyme Addition: Add the EGFR enzyme to the wells.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., poly(Glu,Tyr)) and ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC50 value.
P-glycoprotein (P-gp) Inhibition Assay
P-glycoprotein is an ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing to multidrug resistance (MDR) in cancer cells. This assay evaluates the ability of a compound to inhibit the function of P-gp. A common method is the P-gp ATPase assay.
Principle: The P-gp ATPase assay measures the ATP hydrolysis activity of P-gp, which is stimulated in the presence of P-gp substrates. Inhibitors of P-gp can either compete with the substrate and thus reduce the stimulated ATPase activity, or they can be non-competitive inhibitors. The Pgp-Glo™ Assay System is a luminescent assay that measures the amount of ATP remaining after the reaction.[7]
Caption: Workflow of a P-glycoprotein ATPase inhibition assay.
Detailed Experimental Protocol (based on Pgp-Glo™ Assay):
-
Reaction Setup: In a white 96-well plate, add the test compound (this compound) at various concentrations.
-
P-gp and Substrate Addition: Add recombinant human P-gp membranes and a P-gp substrate that stimulates ATPase activity (e.g., verapamil).
-
Reaction Initiation: Initiate the reaction by adding MgATP.
-
Incubation: Incubate the plate at 37 °C for 40 minutes.
-
Signal Generation: Add the ATP Detection Reagent, which stops the reaction and generates a luminescent signal proportional to the amount of ATP remaining.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: A decrease in the luminescent signal compared to the control (with stimulator but without inhibitor) indicates ATP hydrolysis by P-gp. An increase in luminescence in the presence of the test compound suggests inhibition of P-gp ATPase activity. Calculate the percentage of inhibition and determine the IC50 value.
Comparative Analysis of Assays
| Assay | Principle | Key Performance Metric | Throughput | Reproducibility Considerations |
| MTT Cytotoxicity | Measures metabolic activity of viable cells. | IC50 (half-maximal inhibitory concentration) | High (96- or 384-well plates) | Cell line stability, seeding density, incubation time, reagent quality. |
| EGFR Kinase Inhibition | Measures the inhibition of EGFR's enzymatic activity. | IC50 | High (384-well plates) | Enzyme activity, ATP concentration, substrate purity, quality of detection reagents. |
| P-gp Inhibition (ATPase) | Measures the inhibition of P-gp's ATP hydrolysis activity. | IC50 | Medium to High (96-well plates) | Quality of P-gp membranes, concentration of stimulating substrate, ATP concentration. |
Conclusion
The successful and reproducible synthesis of this compound is readily achievable through the one-pot condensation of 2-benzoylbenzoic acid and phenylhydrazine. This method offers high yields and purity, with careful control of reaction conditions being the key to consistent outcomes.
For the biological evaluation of this compound, a panel of in vitro assays is recommended. The MTT assay provides a fundamental assessment of cytotoxicity, while the EGFR kinase and P-gp inhibition assays offer insights into specific mechanisms of action relevant to cancer and multidrug resistance. The choice of assay will depend on the specific research question and the therapeutic area of interest. For all assays, adherence to detailed protocols and careful control of experimental variables are crucial for generating reliable and reproducible data, which is the cornerstone of advancing drug discovery and development.
References
- 1. longdom.org [longdom.org]
- 2. benchchem.com [benchchem.com]
- 3. MTT assay to evaluate the cytotoxic potential of a drug | Bangladesh Journal of Pharmacology [banglajol.info]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. namsa.com [namsa.com]
- 6. promega.com [promega.com]
- 7. Probing the Allosteric Modulation of P-Glycoprotein: A Medicinal Chemistry Approach Toward the Identification of Noncompetitive P-Gp Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Molecular Target of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid: A Comparative Guide to Target Deconvolution and Validation Strategies
For researchers, scientists, and drug development professionals, the journey from identifying a bioactive small molecule to validating its molecular target is a critical and often complex path. This guide provides an in-depth technical comparison of modern experimental approaches to confirm the molecular target of a novel compound, using 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid as a case study. While the direct molecular target of this specific compound is not extensively documented in public literature, its core phthalazinone scaffold is a prominent feature in a class of therapeutics targeting DNA repair pathways, most notably as Poly(ADP-ribose) polymerase (PARP) inhibitors .[1][2][3][4] This guide will therefore proceed under the working hypothesis that this compound is a putative PARP inhibitor, and we will explore the methodologies to rigorously test this hypothesis.
The Criticality of Target Validation
Phenotypic screening can reveal small molecules with desirable cellular effects, but a deep understanding of the mechanism of action is paramount for further development.[5][6] Identifying the direct molecular target is essential for several reasons:
-
Rational Drug Design: Knowledge of the target enables structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Understanding Efficacy and Toxicity: On-target and off-target effects can be delineated, providing insights into therapeutic windows and potential side effects.[7]
-
Patient Stratification: Biomarkers related to the target can be identified to select patient populations most likely to respond to the therapy.[6]
This guide will compare and contrast several state-of-the-art techniques for target deconvolution and validation, providing the scientific rationale behind their application and detailed experimental protocols.
Comparative Analysis of Target Validation Methodologies
The selection of an appropriate target validation method depends on various factors, including the availability of reagents, the nature of the suspected target, and the desired depth of information (e.g., binding affinity, kinetics, cellular engagement). Here, we compare three orthogonal approaches to confirm if PARP is the molecular target of this compound.
| Methodology | Principle | Advantages | Limitations | Information Yielded |
| Broad-Panel Kinase & Enzyme Profiling | Measures the compound's inhibitory activity against a large panel of purified kinases and other enzymes in biochemical assays. | High-throughput, provides a broad overview of selectivity, identifies potential off-targets early.[1][2][3][7][8] | In vitro biochemical assays may not fully recapitulate the cellular environment; may not include the true target if it's not a kinase. | IC50 values against a wide range of kinases and enzymes, initial selectivity profile. |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes the target protein against thermal denaturation in a cellular context.[9][10][11] | Measures target engagement in intact cells, providing physiologically relevant data; no need for compound labeling.[12][13][14] | Requires a specific antibody for the target protein; can be lower throughput than biochemical assays. | Confirmation of intracellular target binding, can be used to determine cellular EC50. |
| Surface Plasmon Resonance (SPR) | A label-free optical biosensing technique that measures the real-time interaction between a ligand (compound) and an analyte (immobilized target protein).[4][15] | Provides detailed kinetic information (association and dissociation rates), high sensitivity, and allows for the determination of binding affinity (KD).[4][15] | Requires purified protein for immobilization; compound immobilization can sometimes interfere with binding. | Binding affinity (KD), association rate (ka), dissociation rate (kd), stoichiometry. |
Experimental Workflows and Protocols
Broad-Panel Kinase & Enzyme Profiling
Given the prevalence of kinases as drug targets, a broad kinase screen is a prudent initial step to assess selectivity, even when a non-kinase target is suspected. Several commercial services offer comprehensive kinase and enzyme profiling.[1][2][3][7][8]
Experimental Protocol (Illustrative Example using a Commercial Service):
-
Compound Submission: Provide this compound at a specified concentration and quantity to the service provider.
-
Assay Performance: The compound is typically screened at a single high concentration (e.g., 10 µM) against a panel of hundreds of purified kinases. The activity of each kinase is measured in the presence of the compound, usually via a luminescence-based assay that quantifies ATP consumption.[2]
-
Data Analysis: The percentage of inhibition for each kinase is calculated.
-
Follow-up Studies: For any significant "hits" (kinases showing substantial inhibition), dose-response curves are generated to determine the IC50 values.
Causality Behind Experimental Choices: Starting with a broad panel provides a wide net to catch potential on- and off-target activities. This is a cost-effective and rapid method to quickly assess the selectivity profile of a compound.
DOT Diagram: Kinase Profiling Workflow
Caption: Workflow for broad-panel kinase profiling.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful method to verify target engagement in a more physiologically relevant setting.[9][10][11] The principle is that a compound binding to its target protein will increase the protein's thermal stability.
Experimental Protocol:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line known to be sensitive to PARP inhibitors) and treat with either vehicle control or varying concentrations of this compound for a defined period.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (PARP) using Western blotting or ELISA with a specific anti-PARP antibody.
-
Data Analysis: Plot the amount of soluble PARP as a function of temperature for both vehicle- and compound-treated cells. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Causality Behind Experimental Choices: Performing this assay in intact cells ensures that the compound is cell-permeable and can engage its target in the complex cellular milieu. The temperature-dependent denaturation provides a direct readout of target stabilization upon ligand binding.[9]
DOT Diagram: CETSA® Workflow
References
- 1. Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phthalazinone Scaffold: Emerging Tool in the Development of Target Based Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and in silico studies of new quinazolinone derivatives as antitumor PARP-1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. [PDF] Pharmacological activities of various phthalazine and phthalazinone derivatives | Semantic Scholar [semanticscholar.org]
- 8. Synthesis and Biological Evaluation of New Phthalazinone Derivatives as Anti-Inflammatory and Anti-Proliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3 | CID 776855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design and Synthesis of New Phthalazinone Derivatives Containing Benzyl Moiety with Anticipated Antitumor Activity [jstage.jst.go.jp]
- 12. Synthesis of Some Mono- and Disaccharide-Grafting Phthalazine Derivatives and Some New Se-Nucleoside Analogues: Antibacterial Properties, Quantum Chemical Calculations, and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound | C15H10N2O3 | CID 230918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Correlation of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic Acid Activity
Introduction
4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid is a heterocyclic compound with a phthalazinone core structure. While direct and extensive biological data for this specific molecule is emerging, its structural motifs are present in numerous compounds exhibiting a wide range of pharmacological activities. This guide provides a comprehensive framework for evaluating the therapeutic potential of this compound by correlating its in vitro and in vivo activities. We will draw comparisons with structurally related compounds, such as quinazolinones and other phthalazine derivatives, to establish a robust methodology for its investigation. The primary focus will be on its potential as an anti-inflammatory and anti-cancer agent, given the activities of analogous structures.[1][2][3][4][5][6] This document is intended for researchers, scientists, and professionals in drug development, offering insights into experimental design and data interpretation.
Predicted Therapeutic Potential and Mechanism of Action
Based on the activities of structurally similar compounds, this compound is hypothesized to possess anti-inflammatory and anti-cancer properties. The phthalazinone and quinazolinone scaffolds are known to interact with various biological targets, including enzymes and receptors involved in inflammation and cell proliferation. For instance, derivatives of the related 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide have been shown to inhibit the NF-κB pathway, a key regulator of pro-inflammatory cytokine expression.[1] Furthermore, certain quinazolinone derivatives have demonstrated VEGFR-2 inhibitory activity, suggesting a potential role in angiogenesis and cancer treatment.[2]
The following sections will detail a proposed workflow for the comprehensive evaluation of this compound, starting from in vitro characterization and moving towards in vivo validation.
In Vitro Evaluation: A Multi-faceted Approach
A thorough in vitro evaluation is crucial to determine the biological activity and mechanism of action of this compound. The following assays are recommended based on the predicted therapeutic potential.
Anti-inflammatory Activity Assays
The initial assessment of anti-inflammatory potential will focus on the inhibition of key inflammatory mediators.
1. Inhibition of Pro-inflammatory Cytokine Production:
-
Rationale: The overproduction of pro-inflammatory cytokines like TNF-α and IL-6 is a hallmark of many inflammatory diseases.[1] This assay will determine if the compound can suppress the production of these cytokines in immune cells stimulated with lipopolysaccharide (LPS).
-
Cell Line: Murine macrophage cell line (e.g., J774A.1 or RAW 264.7) or human monocytic cell line (e.g., THP-1).[1]
-
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
A known anti-inflammatory agent, such as dexamethasone, should be used as a positive control.
-
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cytokine production.
2. Cyclooxygenase (COX) Inhibition Assay:
-
Rationale: Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects primarily through the inhibition of COX enzymes (COX-1 and COX-2). This assay will determine if the compound has a similar mechanism.
-
Methodology: Utilize commercially available COX-1 and COX-2 inhibitor screening kits. These assays typically measure the conversion of arachidonic acid to prostaglandin H2.
-
Data Analysis: Determine the IC50 values for both COX-1 and COX-2 to assess the compound's potency and selectivity.
Anticancer Activity Assays
The evaluation of anticancer potential will involve assessing the compound's effect on cancer cell viability and specific molecular targets.
1. Cytotoxicity Screening:
-
Rationale: This initial screen determines the compound's ability to inhibit the proliferation of cancer cells.
-
Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., HeLa for cervical cancer, A549 for lung cancer, and doxorubicin-resistant K56/A02 for leukemia to assess activity against multidrug resistance).[7][8]
-
Methodology (MTT Assay):
-
Seed cancer cells in 96-well plates.
-
After 24 hours, treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.
2. P-glycoprotein (P-gp) Inhibition Assay:
-
Rationale: Overexpression of P-glycoprotein (P-gp), a drug efflux pump, is a major mechanism of multidrug resistance (MDR) in cancer.[7] Derivatives of 4-oxo-3,4-dihydrophthalazine-1-carboxamide have shown P-gp inhibitory activity.[7]
-
Cell Line: A P-gp overexpressing cell line (e.g., doxorubicin-resistant K56/A02) and its non-resistant parental line (K562).[7]
-
Methodology (Rhodamine 123 Accumulation Assay):
-
Incubate the cells with the test compound or a known P-gp inhibitor (e.g., verapamil) for a short period.
-
Add the P-gp substrate Rhodamine 123 and incubate further.
-
Wash the cells to remove extracellular dye.
-
Measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
-
-
Data Analysis: An increase in intracellular Rhodamine 123 fluorescence in the presence of the compound indicates P-gp inhibition.
Comparative In Vitro Data Summary
| Compound/Alternative | Target/Assay | Cell Line | IC50/GI50/EC50 | Reference |
| This compound | TNF-α & IL-6 Inhibition | J774A.1 | To be determined | N/A |
| Alternative 1 (13a - a 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivative) | TNF-α & IL-6 Inhibition | J774A.1 | Potent inhibition observed | [1] |
| This compound | Cytotoxicity | HeLa, A549, K56/A02 | To be determined | N/A |
| Alternative 2 (Compound 26 - a phthalazinone derivative) | P-gp Inhibition | K56/A02 | EC50 = 46.2 ± 3.5 nM | [7] |
In Vivo Validation: Bridging the Gap to Clinical Relevance
Promising in vitro results should be followed by in vivo studies to assess the compound's efficacy and safety in a whole-organism context.
Anti-inflammatory In Vivo Models
1. LPS-induced Acute Lung Injury (ALI) in Mice:
-
Rationale: This model is highly relevant for evaluating the in vivo efficacy of anti-inflammatory agents against systemic inflammation and organ damage.[1]
-
Methodology:
-
Administer this compound or vehicle to mice via a suitable route (e.g., intraperitoneal or oral).
-
After a pre-treatment period, induce ALI by intratracheal or intranasal administration of LPS.
-
After a set time (e.g., 6-24 hours), euthanize the animals and collect bronchoalveolar lavage fluid (BALF) and lung tissue.
-
Analyze BALF for total protein concentration (as a measure of lung edema) and inflammatory cell counts.
-
Perform histopathological examination of lung tissue to assess inflammation and tissue damage.
-
Measure pro-inflammatory cytokine levels in BALF or lung homogenates.
-
-
Data Analysis: Compare the inflammatory parameters in the treated group with the vehicle control group.
Anticancer In Vivo Models
1. Xenograft Tumor Model:
-
Rationale: This is a standard model to evaluate the anti-tumor efficacy of a compound in vivo.
-
Methodology:
-
Implant human cancer cells (e.g., A549) subcutaneously into immunodeficient mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle daily for a specified period.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise the tumors and weigh them.
-
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating the activity of this compound.
Pharmacokinetic Considerations
To establish a meaningful in vitro-in vivo correlation (IVIVC), it is essential to understand the pharmacokinetic (PK) properties of the compound. Preliminary PK studies in rodents should be conducted to determine parameters such as:
-
Absorption: Bioavailability (F%) after oral administration.
-
Distribution: Plasma protein binding and tissue distribution.
-
Metabolism: Identification of major metabolites.
-
Excretion: Half-life (t1/2) and clearance rate.
This data will be crucial for designing appropriate dosing regimens for in vivo efficacy studies and for correlating the effective concentrations observed in vitro with the plasma and tissue concentrations achieved in vivo.
Signaling Pathway Diagram
Caption: Hypothesized inhibition of the NF-κB signaling pathway by the test compound.
Conclusion
This guide outlines a comprehensive strategy for the preclinical evaluation of this compound. By systematically progressing from targeted in vitro assays, informed by the activities of structurally related compounds, to relevant in vivo models, a robust data package can be generated. The correlation of in vitro potency with in vivo efficacy, supported by pharmacokinetic data, will be paramount in determining the therapeutic potential of this novel chemical entity. The proposed methodologies provide a self-validating system to rigorously assess its anti-inflammatory and anti-cancer properties.
References
- 1. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Synthesis and pharmacological evaluation of some 3-phenyl-2-substituted-3H-quinazolin-4-one as analgesic, anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, evaluation of in vitro cytotoxic activity, and in silico studies of some 3-methylenamino-4(3H)-quinazolone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives [mdpi.com]
Safety Operating Guide
Navigating the Safe Handling of 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic Acid: A Guide for Laboratory Professionals
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid (CAS Number: 57531-19-8). As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the knowledge to maintain a safe and efficient laboratory environment. This document is structured to provide a deep, technically-grounded understanding of the necessary precautions and procedures for handling this compound.
Hazard Assessment: Understanding the Risks
Anticipated Hazards:
-
Acute Toxicity (Oral): Likely harmful if swallowed.[1]
-
Skin Corrosion/Irritation: Expected to cause skin irritation.[1][2]
-
Serious Eye Damage/Eye Irritation: Expected to cause serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
Given its nature as a fine powder, inhalation of airborne particles presents a significant route of exposure that must be controlled.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the recommended PPE for handling this compound.
| Body Part | PPE Recommendation | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles. A face shield should be worn in addition to goggles when handling larger quantities or when there is a significant risk of splashing. |
| Hands | Nitrile or Butyl rubber gloves | Nitrile gloves offer good resistance to weak acids and a variety of organic solvents.[3] Butyl rubber gloves provide excellent protection against a wide range of chemicals, including many acids and bases.[4][5] Given the aromatic and carboxylic acid functionalities, selecting a glove with broad chemical resistance is crucial. Always inspect gloves for tears or punctures before use and change them frequently. |
| Body | A fully buttoned, long-sleeved laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) | Recommended when handling the powder outside of a certified chemical fume hood or when airborne dust is likely to be generated. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is critical for minimizing exposure and ensuring a safe working environment.
Engineering Controls:
-
Chemical Fume Hood: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize the inhalation of airborne particles.
-
Ventilation: Ensure adequate general laboratory ventilation.
Step-by-Step Handling Procedure:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Gather all necessary equipment (spatulas, weigh boats, glassware, etc.) and place them inside the fume hood.
-
Have a designated waste container ready for contaminated materials.
-
-
Weighing and Transfer:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean spatula to transfer the desired amount of powder to a weigh boat.
-
Avoid creating dust by handling the powder gently.
-
Securely close the primary container after dispensing.
-
Transfer the weighed powder to your reaction vessel or for solution preparation within the fume hood.
-
-
Post-Handling:
-
Clean any minor spills within the fume hood immediately using appropriate absorbent materials.
-
Wipe down the work surface of the fume hood.
-
Dispose of all contaminated disposable materials (gloves, weigh boats, absorbent pads) in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
The following diagram illustrates the recommended workflow for handling this compound:
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. All waste generated from handling this compound must be treated as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: All contaminated solid materials, including gloves, weigh boats, paper towels, and any unused compound, should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not pour any solutions down the drain.[6]
Labeling:
All waste containers must be labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Irritant," "Harmful if Swallowed")
-
The date of accumulation
Disposal Procedure:
-
Store the sealed and labeled waste containers in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal by a licensed hazardous waste management company. Follow all institutional and local regulations for hazardous waste disposal.
The following diagram outlines the waste disposal stream:
By adhering to these guidelines, you can ensure the safe handling and disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3 | CID 776855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid | C10H8N2O3 | CID 704992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gloves.com [gloves.com]
- 4. safeopedia.com [safeopedia.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
